4,4'-Dinonyl-2,2'-bipyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-nonyl-2-(4-nonylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2/h19-24H,3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJFWJXYEWHCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401566 | |
| Record name | 4,4'-DINONYL-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142646-58-0 | |
| Record name | 4,4′-Dinonyl-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142646-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-DINONYL-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Dinonyl-2,2'-bipyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dinonyl-2,2'-bipyridine is a scientifically significant organic compound, belonging to the bipyridine class of ligands. Its structure, featuring two nonyl chains attached to the bipyridine core, imparts unique solubility and electronic properties, making it a valuable component in a range of applications, from materials science to catalysis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in coordination chemistry.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₂₈H₄₄N₂ |
| Molecular Weight | 408.67 g/mol |
| CAS Number | 142646-58-0 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 61-65 °C |
| Solubility | Excellent solubility in organic solvents |
| Purity | Typically ≥98% (by GC) |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound, adapted from general procedures for the synthesis of 4,4'-disubstituted-2,2'-bipyridines.[1]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Argon or Nitrogen gas supply
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (2.2 equivalents) in anhydrous THF in a flame-dried, two-necked round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C and continue stirring for 30 minutes to generate a solution of lithium diisopropylamide (LDA).
-
In a separate flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (1 equivalent) in anhydrous THF.
-
Slowly add the 4,4'-dimethyl-2,2'-bipyridine solution to the LDA solution at 0 °C. The reaction mixture will typically develop a deep color.
-
Allow the reaction to stir at 0 °C for 2-3 hours.
-
Slowly add 1-bromooctane (2.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Characterization Protocols
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol outlines a general procedure for obtaining a ¹H NMR spectrum of this compound.
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
Data Acquisition:
-
Solvent: CDCl₃ (unless otherwise specified)
-
Temperature: Room temperature (typically 298 K)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Reference: The residual solvent peak is typically used for calibration (e.g., CHCl₃ at 7.26 ppm).
2. Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol provides a general method for obtaining an FTIR spectrum of solid this compound.
Instrumentation:
-
An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a suitable sample holder (e.g., for KBr pellets or an ATR accessory).
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile organic solvent (e.g., dichloromethane or acetone).[2][3]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[2][3]
-
If the resulting spectrum has peaks that are too intense, the film is too thick. Clean the plate and prepare a new film from a more dilute solution. If the peaks are too weak, add another drop of the solution to the existing film and re-evaporate the solvent.[3]
Data Acquisition:
-
Collect a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical range for organic compounds (e.g., 4000-400 cm⁻¹).
Applications in Coordination Chemistry
A primary application of this compound is its use as a bidentate ligand in coordination chemistry. The nitrogen atoms of the bipyridine core readily coordinate with transition metal ions to form stable complexes. These complexes often exhibit interesting catalytic, photophysical, or electronic properties.
One notable application is in the field of dye-sensitized solar cells (DSSCs).[4] In this context, this compound is incorporated into ruthenium-based sensitizer (B1316253) dyes. The hydrophobic nonyl chains play a crucial role in creating an insulating layer at the surface of the titanium dioxide (TiO₂) electrode. This layer helps to prevent charge recombination, a process that reduces the efficiency of the solar cell.[4] The improved solubility and processing characteristics imparted by the nonyl groups also facilitate the fabrication of these devices.[4]
Visualization of Coordination
The following diagram illustrates the fundamental role of this compound as a ligand in a coordination complex, a central aspect of its chemical utility.
Caption: Coordination of this compound to a metal center.
This in-depth guide provides a solid foundation for researchers and professionals working with this compound. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in various fields of chemical research and development.
References
An In-depth Technical Guide to 4,4'-Dinonyl-2,2'-bipyridine: Molecular Weight and Formula
This technical guide provides a detailed overview of the fundamental chemical properties of 4,4'-Dinonyl-2,2'-bipyridine, specifically focusing on its molecular weight and chemical formula. This document is intended for researchers, scientists, and professionals in the field of drug development and material science who utilize this compound in their work.
Quantitative Data Summary
The molecular formula and molecular weight are critical parameters for any chemical compound, providing the basis for stoichiometric calculations, analytical characterization, and material property predictions. The table below summarizes these key quantitative data for this compound.
| Property | Value | Citation |
| Molecular Formula | C₂₈H₄₄N₂ | [1][2][3][4] |
| Molecular Weight | 408.66 g/mol | [2] |
| 408.67 g/mol | [3][4] | |
| 408.7 g/mol | [1] | |
| IUPAC Name | 4-nonyl-2-(4-nonyl-2-pyridinyl)pyridine | [1] |
| CAS Number | 142646-58-0 | [1][2][4] |
Conceptual Relationship Diagram
The following diagram illustrates the logical flow from the compound's name to its structural representation (formula) and its resulting molecular weight.
Caption: Logical relationship of this compound properties.
Experimental Protocols
The determination of the molecular formula and molecular weight of a compound like this compound is achieved through standard analytical chemistry techniques. While specific experimental reports for this compound are not detailed in the provided search results, the following outlines the general methodologies employed for such characterizations.
1. Determination of Molecular Formula (Elemental Analysis)
The empirical formula of an organic compound is typically determined by elemental analysis, which measures the percentage composition of carbon (C), hydrogen (H), and nitrogen (N).
-
Methodology:
-
A precisely weighed sample of this compound is combusted in a furnace with an excess of oxygen.
-
The combustion products, carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified.
-
The masses of CO₂ and H₂O are used to calculate the masses and percentages of carbon and hydrogen in the original sample.
-
The amount of nitrogen is determined by measuring the volume of N₂ gas produced.
-
From these percentage compositions, the simplest whole-number ratio of atoms in the molecule (the empirical formula) is calculated.
-
The molecular formula is then determined by comparing the empirical formula mass to the molecular weight obtained from mass spectrometry.
-
2. Determination of Molecular Weight (Mass Spectrometry)
Mass spectrometry is the primary technique for determining the precise molecular weight of a compound.
-
Methodology:
-
Ionization: A small sample of the compound is introduced into the mass spectrometer and ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Acceleration: The resulting ions are accelerated by an electric field.
-
Deflection: The ions are then passed through a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).
-
Detection: A detector measures the m/z ratio of the deflected ions. For singly charged ions, the m/z value is equivalent to the molecular weight of the ion. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can further confirm the elemental composition. A high-resolution mass spectrometry result was reported with a measured m/z of 409.3581 for the protonated molecule [M+H]⁺.[2]
-
References
A Technical Guide to the Solubility of 4,4'-Dinonyl-2,2'-bipyridine
This technical guide provides a comprehensive overview of the solubility of 4,4'-Dinonyl-2,2'-bipyridine in common solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility information and presents detailed experimental protocols for its quantitative determination.
Core Properties of this compound
This compound is a derivative of 2,2'-bipyridine, characterized by the presence of two nonyl groups attached to the pyridine (B92270) rings. These alkyl chains significantly influence its physical and chemical properties, particularly its solubility. The compound is a white to off-white crystalline solid with a melting point in the range of 61-65 °C[1][2][3][4]. Its molecular formula is C₂₈H₄₄N₂ and it has a molecular weight of approximately 408.67 g/mol [1][2][5].
Qualitative Solubility Profile
While specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature, its structural characteristics provide a strong indication of its solubility behavior. The presence of the long nonyl chains imparts a significant non-polar character to the molecule.
General solubility assessments indicate that this compound exhibits excellent solubility in a range of organic solvents[1]. This is a common characteristic for bipyridine derivatives with long alkyl chains. Based on the principle of "like dissolves like," the following trends can be anticipated:
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): High solubility is expected due to the non-polar nature of the nonyl groups.
-
Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)): Good to moderate solubility is likely. The synthesis procedures for this compound utilize THF and DCM, indicating it is soluble in these solvents[2].
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to low solubility is anticipated. While the nitrogen atoms in the bipyridine core can engage in hydrogen bonding, the large non-polar alkyl chains will limit solubility in highly polar protic media.
-
Aqueous Solvents (e.g., Water): Very low to negligible solubility is expected due to the hydrophobic nature of the molecule.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound remains largely unpublished. The following table is provided as a template for researchers to populate as they perform their own solubility studies.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., Hexane | 25 | ||
| e.g., Toluene | 25 | ||
| e.g., Dichloromethane | 25 | ||
| e.g., Tetrahydrofuran | 25 | ||
| e.g., Ethanol | 25 | ||
| e.g., Methanol | 25 | ||
| e.g., Water | 25 |
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, this section provides detailed methodologies for determining the solubility of this compound. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility[6].
Equilibrium Solubility Determination via the Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., hexane, toluene, DCM, THF, ethanol, methanol, water)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The concentration of the dissolved solid in the supernatant should remain constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.
-
Accurately dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Calculation of Solubility:
-
The solubility of the compound in the original saturated solution is calculated by multiplying the determined concentration of the diluted sample by the dilution factor. Solubility can be expressed in various units, such as g/100 mL or mol/L.
-
Gravimetric Method for Solubility Determination
For solvents in which this compound is highly soluble and has low volatility, a gravimetric method can be employed[7].
Procedure:
-
Prepare a saturated solution and separate the supernatant as described in the shake-flask method.
-
Accurately weigh an empty, clean, and dry evaporating dish.
-
Transfer a known volume of the clear supernatant to the evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the supernatant used.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 142646-58-0 [chemicalbook.com]
- 3. 4,4′-dinonyl-2,2′-bipyridine | CAS#:142646-58-0 | Chemsrc [chemsrc.com]
- 4. 4,4′-ジノニル-2,2′-ジピリジル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C28H44N2 | CID 4285174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Synthesis of 4,4'-Dinonyl-2,2'-bipyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,4'-Dinonyl-2,2'-bipyridine, a key bidentate chelating ligand utilized in coordination chemistry, catalysis, and materials science. This document details the primary synthetic pathway, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting. Furthermore, alternative synthetic strategies are discussed to provide a broader context for the synthesis of related 4,4'-disubstituted-2,2'-bipyridine compounds.
Primary Synthesis Pathway: Alkylation of 4,4'-Dimethyl-2,2'-bipyridine (B75555)
The most direct and well-documented method for the synthesis of this compound proceeds through the alkylation of 4,4'-dimethyl-2,2'-bipyridine. This method involves the deprotonation of the methyl groups using a strong base, followed by reaction with an alkyl halide.
Experimental Protocol
Materials and Reagents:
-
4,4'-Dimethyl-2,2'-bipyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethanol
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve diisopropylamine (2.66 eq.) in anhydrous THF.
-
Cool the solution to 0°C and slowly add n-butyllithium (2.66 eq.). Stir the mixture at this temperature for 1 hour to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (1 eq.) in anhydrous THF.
-
Slowly add the 4,4'-dimethyl-2,2'-bipyridine solution to the LDA solution at 0°C. The reaction mixture will turn orange. Continue stirring for 3 hours.
-
Add 1-bromooctane (2.8 eq.) dropwise to the reaction mixture. Allow the reaction to proceed for 3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield this compound.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4,4'-Dimethyl-2,2'-bipyridine | [1] |
| Yield | 45% | [1] |
| Melting Point | 61-63 °C | |
| Appearance | White to off-white solid | |
| Molecular Formula | C₂₈H₄₄N₂ | |
| Molecular Weight | 408.68 g/mol |
Characterization Data
-
¹H NMR (500 MHz, DMSO): δ 8.85 (s, 1H), 8.83 (s, 1H), 7.28 (s, 1H), 7.27 (s, 1H), 2.68 (t, J = 7.6 Hz, 4H), 1.62 (p, J = 8.2, 6.9 Hz, 4H), 1.32-1.11 (m, 24H), 0.83 (t, J = 6.5 Hz, 6H).[1]
-
HRMS (ESI) m/z: [M + H]⁺ Calculated: 409.358, Found: 409.3581.[1]
Synthesis of Starting Material: 4,4'-Dimethyl-2,2'-bipyridine
The precursor, 4,4'-dimethyl-2,2'-bipyridine, can be synthesized via a palladium-catalyzed coupling of 4-methylpyridine (B42270).
Experimental Protocol
Materials and Reagents:
-
4-Methylpyridine
-
Acetic acid
-
Hydrogen peroxide (30%)
-
Palladium on carbon (Pd/C)
-
Phosphorus trichloride (B1173362)
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 4-methylpyridine in acetic acid.
-
Add 30% hydrogen peroxide in two portions and allow the mixture to stand at room temperature for 3.5 hours to form the N-oxide.
-
Add the Pd/C catalyst and heat the mixture to 65°C for 6 hours.
-
Cool the reaction mixture to room temperature and add phosphorus trichloride to deoxygenate.
-
Filter the solution to remove insoluble matter.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the resulting white crystals from ethyl acetate and dry under vacuum to obtain 4,4'-dimethyl-2,2'-bipyridine.[2]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Methylpyridine | [2] |
| Yield | 97.4% | [2] |
| Catalyst | Palladium on carbon (Pd/C) | [2] |
Alternative Synthetic Strategies
Several other strategies can be employed for the synthesis of 4,4'-disubstituted-2,2'-bipyridines, offering flexibility in starting materials and reaction conditions.
Nickel-Catalyzed Reductive Homocoupling
This method involves the coupling of 2-halo-4-alkylpyridines in the presence of a nickel catalyst and a reducing agent.
-
General Reaction: 2-Chloro-4-nonylpyridine can be dimerized using a nickel catalyst, such as NiBr₂, and a reducing agent like manganese powder in a solvent like DMF. This approach avoids the need for organometallic reagents.
Cross-Coupling Reactions
Various cross-coupling reactions are widely used for the synthesis of bipyridines. These methods typically involve the reaction of a pyridine-based organometallic reagent with a halogenated pyridine, or vice versa, in the presence of a palladium or nickel catalyst.
-
Suzuki Coupling: Reaction of a 4-nonyl-2-pyridylboronic acid or ester with a 2-bromo-4-nonylpyridine.
-
Stille Coupling: Coupling of a 4-nonyl-2-stannylpyridine with a 2-bromo-4-nonylpyridine.
-
Negishi Coupling: Reaction of a 4-nonyl-2-pyridylzinc halide with a 2-bromo-4-nonylpyridine.
These cross-coupling reactions offer high yields and good functional group tolerance.
Visualizations
Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
General Synthetic Pathways to 4,4'-Disubstituted-2,2'-bipyridines
Caption: Overview of synthetic routes to 4,4'-disubstituted-2,2'-bipyridines.
References
Spectroscopic Profile of 4,4'-Dinonyl-2,2'-bipyridine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the spectroscopic properties of 4,4'-Dinonyl-2,2'-bipyridine, a key building block in coordination chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its characterization.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.85 | s | - | 1H | Aromatic CH |
| 8.83 | s | - | 1H | Aromatic CH |
| 7.28 | s | - | 1H | Aromatic CH |
| 7.27 | s | - | 1H | Aromatic CH |
| 2.68 | t | 7.6 | 4H | -CH₂- (adjacent to pyridine) |
| 1.62 | p | 8.2, 6.9 | 4H | -CH₂- |
| 1.32-1.11 | m | - | 24H | -(CH₂)₆- |
| 0.83 | t | 6.5 | 6H | -CH₃ |
Reference:[1]
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 156.3 | C (quaternary, C=N) |
| 150.7 | C (quaternary, C-C bipyridine) |
| 149.1 | CH (aromatic) |
| 123.8 | CH (aromatic) |
| 121.2 | CH (aromatic) |
| 35.4 | -CH₂- (adjacent to pyridine) |
| 31.9 | -CH₂- |
| 31.0 | -CH₂- |
| 29.6 | -CH₂- |
| 29.5 | -CH₂- |
| 29.3 | -CH₂- |
| 22.7 | -CH₂- |
| 14.1 | -CH₃ |
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955 | Strong | C-H stretch (aliphatic, asymmetric) |
| ~2924 | Strong | C-H stretch (aliphatic, asymmetric) |
| ~2854 | Strong | C-H stretch (aliphatic, symmetric) |
| ~1605 | Medium | C=C/C=N stretch (aromatic ring) |
| ~1558 | Medium | C=C/C=N stretch (aromatic ring) |
| ~1465 | Medium | CH₂ bend (scissoring) |
| ~825 | Strong | C-H bend (out-of-plane, aromatic) |
Table 4: UV-Vis Spectroscopic Data of this compound
| Wavelength (λmax) nm | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Solvent | Assignment |
| ~280-290 | Not available | Ethanol (B145695)/Chloroform | π → π* transitions |
| ~240-250 | Not available | Ethanol/Chloroform | π → π* transitions |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Synthesis of this compound
A solution of 4,4'-dimethyl-2,2'-bipyridine (B75555) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a solution of lithium diisopropylamide (LDA) in anhydrous THF at 0°C under an inert atmosphere. The resulting mixture is stirred for several hours. A solution of 1-bromooctane (B94149) in anhydrous THF is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield this compound.[1]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (B1202638) (TMS) as an internal standard. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or chloroform. The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200 to 800 nm. A cuvette containing the pure solvent is used as a reference.
Visualizations
The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data.
Caption: General workflow for spectroscopic analysis.
Caption: Synthesis of this compound.
References
Alkylated Bipyridine Ligands: A Technical Guide to Emerging Applications
For Researchers, Scientists, and Drug Development Professionals
Alkylated bipyridine ligands, a versatile class of chelating agents, are at the forefront of significant advancements across diverse scientific disciplines. Their unique electronic and steric properties, which can be finely tuned through synthetic modification, have established them as indispensable components in catalysis, materials science, and medicine. This technical guide provides an in-depth exploration of the core applications of these ligands, presenting key quantitative data, detailed experimental protocols, and visual workflows to support researchers in their endeavors.
Catalysis: Driving Efficient Chemical Transformations
Alkylated bipyridine ligands are instrumental in enhancing the efficacy and selectivity of transition metal catalysts. Their strong coordination to metal centers stabilizes the catalytic species and modulates its reactivity.
A prime example is their application in nickel-catalyzed cross-coupling reactions, which are fundamental for the synthesis of pharmaceuticals and advanced materials.[1][2] The alkyl substituents on the bipyridine scaffold influence the steric and electronic environment of the nickel center, thereby controlling the catalytic activity and selectivity of reactions such as Suzuki-Miyaura and Heck couplings.[1] For instance, bulky alkyl groups can promote reductive elimination and prevent catalyst deactivation pathways.
In the realm of sustainable energy, manganese complexes bearing bulky alkylated bipyridine ligands are being investigated for the electrocatalytic reduction of carbon dioxide (CO₂).[3] The steric hindrance provided by the ligands can prevent the dimerization of the catalyst, a common deactivation pathway, leading to improved catalytic performance.[3] Ruthenium complexes incorporating alkylated bipyridine ligands have also demonstrated significant catalytic activity in the transfer hydrogenation of ketones to secondary alcohols.[4]
Table 1: Catalytic Performance of Metal Complexes with Alkylated Bipyridine Ligands
| Catalyst | Reaction | Substrate | Product | Yield (%) | Turnover Number | Reference |
| NiBr₂/4,4'-di-tert-butyl-2,2'-bipyridine | Reductive Cross-Coupling | 2-halopyridines and alkyl halides | 2-alkylpyridines | High | - | [2] |
| Mn(mesbpy)(CO)₃Br | CO₂ Reduction | CO₂ | CO | >90 (Faradaic Yield) | 50 million in 4h | [3] |
| [RuCl₂(NN)(L)] | Transfer Hydrogenation | Aryl ketones | Secondary alcohols | Up to 99 | - | [4] |
Experimental Protocol: Nickel-Catalyzed Reductive Dimerization of 2-Chloropyridines
This protocol describes a ligand-free synthesis of 4,4′-di-tert-butyl-2,2′-bipyridine, a widely used alkylated bipyridine ligand.[5]
Materials:
-
4-tert-butyl-2-chloropyridine
-
Nickel(II) bromide trihydrate (NiBr₂·3H₂O)
-
Manganese powder (-325 mesh)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-tert-butyl-2-chloropyridine (e.g., 4.99 g, 29.4 mmol), NiBr₂·3H₂O (e.g., 401 mg, 1.47 mmol, 5 mol%), and manganese powder (e.g., 3.30 g, 60.0 mmol).
-
Add anhydrous DMF (e.g., 20 mL) via syringe.
-
Heat the reaction mixture under argon for 20 hours. The original reference does not specify the temperature, but typically these reactions are heated (e.g., 80-100 °C).
-
After cooling to room temperature, the reaction mixture is worked up. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., MgSO₄), and concentrating under reduced pressure.
-
The crude product is then purified, for example, by column chromatography or recrystallization, to yield the desired 4,4′-di-tert-butyl-2,2′-bipyridine.
Caption: Workflow for the synthesis of an alkylated bipyridine ligand.
Medicinal Chemistry: Anticancer Agents
Metal complexes of alkylated bipyridine ligands have emerged as a promising class of anticancer agents.[6][7][8] The cytotoxic activity of these compounds is influenced by the nature of the metal center, the alkyl substituents on the bipyridine ring, and the overall geometry of the complex.
For instance, rhenium tricarbonyl complexes with 5- and 6-(halomethyl)-2,2'-bipyridine ligands have shown significant antiproliferative activity against colorectal and pancreatic cancer cell lines.[8] One such complex, a 5-(chloromethyl)-2,2'-bipyridine (B31925) derivative, demonstrated notable inhibition of pancreatic tumor growth in vivo in zebrafish xenografts at a concentration of 8 µM.[7][8] The proposed mechanism for some of these compounds involves ligand-based alkylating reactions.[8]
Furthermore, poly(2,2′-bipyridyl) ligands themselves have exhibited potent cytotoxicity against various cancer cell lines, with their activity being modulated by complexation with biorelevant metal ions.[6][9]
Table 2: In Vitro Cytotoxicity of Alkylated Bipyridine Complexes
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Rhenium tricarbonyl complex with 5-(chloromethyl)-2,2'-bipyridine | Pancreatic (Panc-1) | Effective at 8 µM in vivo | [7][8] |
| Tris(bpy) ligand 1 | Jurkat, MOLT-4, U937 | Potent cytotoxicity | [6] |
| Cisplatin (for comparison) | Jurkat | ~20 | [9] |
| Actinomycin D (for comparison) | Jurkat | ~0.01 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][9][10]
Materials:
-
Cancer cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds (alkylated bipyridine ligands or their metal complexes) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol (B130326) or DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[6]
-
Carefully remove the medium containing MTT from each well.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. researchgate.net [researchgate.net]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. 4,4'-Bipyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chalcogen.ro [chalcogen.ro]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. ossila.com [ossila.com]
The Pivotal Role of 4,4'-Dinonyl-2,2'-bipyridine in Nanotechnology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dinonyl-2,2'-bipyridine (DNBP) is a versatile organic compound that has carved a significant niche in the field of nanotechnology. Its unique molecular structure, featuring a bipyridine core functionalized with two long nonyl chains, imparts a range of desirable properties that are exploited in various applications, most notably in the realm of renewable energy and catalysis. This technical guide provides an in-depth exploration of the core applications of DNBP in nanotechnology, with a focus on its role in dye-sensitized solar cells (DSSCs) and as a stabilizing ligand for metallic nanoparticles in catalysis. The content herein is curated to provide researchers, scientists, and professionals in drug development with a comprehensive understanding of DNBP's synthesis, mechanisms of action, and practical implementation in cutting-edge nanotechnological systems.
Core Applications and Mechanisms of Action
The utility of this compound in nanotechnology primarily stems from its function as a ligand in metal complexes and as a surface-modifying agent for nanomaterials.
Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, DNBP plays a crucial dual role, both as a key component of sensitizer (B1316253) dyes and as a performance-enhancing electrolyte additive.
-
As a Ligand in Ruthenium-Based Sensitizers: DNBP is a critical ancillary ligand in the synthesis of amphiphilic ruthenium-based dyes, such as the well-known Z907 dye (cis-Ru(H2dcbpy)(dnbpy)(NCS)2). The hydrophobic nonyl chains of DNBP create an insulating molecular barrier at the surface of the titanium dioxide (TiO2) photoanode. This barrier effectively suppresses charge recombination between injected electrons in the TiO2 conduction band and the oxidized dye or the redox electrolyte. This reduction in charge recombination is paramount for achieving higher open-circuit voltage (Voc) and fill factor (FF), thereby boosting the overall power conversion efficiency (PCE) of the solar cell. Furthermore, the nonyl chains enhance the solubility of the dye in organic solvents, facilitating its uniform adsorption onto the mesoporous TiO2 layer.
-
As an Electrolyte Additive: DNBP serves as a superior alternative to the commonly used electrolyte additive, 4-tert-butylpyridine (B128874) (4-TBP). While both additives improve the photovoltaic performance of DSSCs, DNBP offers significantly enhanced thermal stability. It has been demonstrated that the reaction rate between the N719 dye and DNBP is 10 times slower than with 4-TBP at elevated temperatures. This dramatically reduces the degradation of the sensitizer dye over time, leading to more durable and long-lasting solar cells. After 1000 hours of thermal stress at 80°C, DSSCs containing DNBP showed only 10-30% dye degradation, a substantial improvement over cells with 4-TBP.
Nanoparticle Stabilization for Catalysis
The bipyridine core of DNBP can chelate to the surface of metal nanoparticles, while the long nonyl chains provide steric stabilization, preventing the nanoparticles from aggregating. This is crucial for maintaining a high surface-area-to-volume ratio, which is essential for catalytic activity. Bipyridine-stabilized rhodium and palladium nanoparticles have been investigated for various catalytic hydrogenation reactions, including the hydrogenation of arenes and the partial hydrogenation of alkynes. The DNBP ligand can influence the electronic properties of the nanoparticle surface, thereby affecting the catalyst's activity and selectivity. While specific quantitative data for DNBP-stabilized nanoparticles is limited in the available literature, the general principles of bipyridine stabilization are well-established.
Quantitative Data Presentation
The following tables summarize the key performance metrics of this compound in the context of dye-sensitized solar cells.
Table 1: Comparative Performance of DNBP and 4-TBP as Electrolyte Additives in N719-Sensitized DSSCs
| Parameter | Electrolyte with 4-TBP | Electrolyte with DNBP | Reference |
| Dye Degradation (1000h at 80°C) | High (significant degradation) | Low (10-30% degradation) | [1] |
| Dye-Additive Reaction Rate | 10x faster than DNBP | Slower | [1] |
| Power Conversion Efficiency (PCE) | ~3.8% | ~3.8% | [1] |
Table 2: Photovoltaic Performance of Z907 Dye (containing DNBP) in DSSCs
| Parameter | Value | Conditions | Reference |
| Open-Circuit Voltage (Voc) | 0.65 V | Liquid Electrolyte | [2][3] |
| Short-Circuit Current Density (Jsc) | 10.80 mA/cm² | Liquid Electrolyte | [2][3] |
| Fill Factor (FF) | 0.64 | Liquid Electrolyte | [2][3] |
| Power Conversion Efficiency (PCE) | 4.53% | Liquid Electrolyte | [2][3] |
| Degradation Rate (at 85°C) | -7.58 x 10⁻⁵ /hour | Ionic Liquid Electrolyte | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the Z907 sensitizer dye and the fabrication of a dye-sensitized solar cell utilizing this dye.
Protocol 1: One-Pot Synthesis of Z907 Dye
This protocol is adapted from a patented one-pot synthesis method.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound (DNBP)
-
4,4'-Dicarboxy-2,2'-bipyridine
-
N,N-Dimethylformamide (DMF)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve [RuCl₂(p-cymene)]₂ in DMF under a nitrogen atmosphere.
-
Add this compound to the solution.
-
Heat the reaction mixture to 70-80°C for 4 hours with constant stirring under nitrogen.
-
To the same flask, add 4,4'-dicarboxy-2,2'-bipyridine.
-
Increase the temperature and reflux the mixture at 170-180°C for 4 hours.
-
Finally, add an excess of ammonium thiocyanate (NH₄NCS) to the reaction mixture and continue to reflux for another 4 hours.
-
Cool the reaction mixture to room temperature.
-
The crude Z907 dye can be purified by column chromatography on Sephadex LH-20 or by reversed-phase HPLC.
Characterization:
-
The final product should be characterized by ¹H NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of a Z907-Sensitized Solar Cell
This protocol outlines the general steps for constructing a laboratory-scale DSSC.
Materials:
-
FTO-coated glass substrates
-
TiO₂ paste (e.g., P25)
-
Z907 dye solution (0.3 mM in a 1:1 v/v mixture of acetonitrile (B52724) and tert-butanol)
-
Electrolyte solution (e.g., 0.6 M 1-propyl-2,3-dimethylimidazolium iodide, 0.1 M LiI, 0.05 M I₂, and 0.5 M this compound in acetonitrile)
-
Platinized counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
-
Screen printer or doctor blade
-
Furnace
-
Solar simulator
-
Potentiostat for electrochemical impedance spectroscopy (EIS)
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol (B145695).
-
Deposit a compact TiO₂ blocking layer on the FTO substrate by a method such as spray pyrolysis.
-
Deposit a mesoporous TiO₂ layer (10-12 µm thick) on top of the blocking layer using screen printing or the doctor-blade method.
-
Sinter the TiO₂ film in a furnace at a high temperature (e.g., 500°C) to ensure good particle necking and electrical contact.
-
After cooling to about 80°C, immerse the TiO₂ electrode in the Z907 dye solution and keep it in the dark for 12-24 hours for dye adsorption.
-
Rinse the dye-sensitized photoanode with ethanol to remove non-adsorbed dye molecules and dry it.
-
-
Cell Assembly:
-
Place a thermoplastic sealant frame on the dye-sensitized photoanode.
-
Place the platinized counter electrode on top of the sealant.
-
Heat the assembly on a hot plate to seal the two electrodes together, leaving a small opening for electrolyte injection.
-
Introduce the electrolyte into the cell through the opening via vacuum backfilling.
-
Seal the opening with a small piece of sealant and a cover glass.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the assembled cell under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine Voc, Jsc, FF, and PCE.
-
Perform electrochemical impedance spectroscopy (EIS) to analyze the internal charge transfer and recombination processes within the cell.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involving this compound in nanotechnology.
Caption: Workflow of a Dye-Sensitized Solar Cell with Z907 dye.
Caption: General workflow for nanoparticle synthesis and catalysis.
Conclusion
This compound has proven to be a highly valuable and versatile molecule in the field of nanotechnology. Its primary role in dye-sensitized solar cells, both as a ligand in sensitizer dyes and as an electrolyte additive, has led to significant improvements in device efficiency and long-term stability. The hydrophobic nature of its nonyl chains is key to its function in reducing charge recombination and enhancing dye solubility. Furthermore, its ability to act as a stabilizing agent for metallic nanoparticles opens up possibilities for its use in various catalytic applications. While more research is needed to fully quantify its impact in nanoparticle catalysis, the existing body of work clearly demonstrates the critical role of DNBP in advancing nanotechnological applications. This guide provides a solid foundation for researchers and scientists to understand and further explore the potential of this remarkable molecule.
References
An In-depth Technical Guide to the Safe Handling and Use of 4,4'-Dinonyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4,4'-Dinonyl-2,2'-bipyridine, a key ligand in coordination chemistry and polymer synthesis. The following sections detail its hazard classifications, physical and chemical properties, safe handling and storage procedures, and a representative experimental protocol for its use in Atom Transfer Radical Polymerization (ATRP).
Safety and Hazard Information
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] It is imperative that all personnel handling this compound are familiar with its potential hazards and adhere to the prescribed safety protocols.
GHS Classification
The compound is categorized with the following hazard classes:
-
Serious Eye Damage/Eye Irritation: Category 2[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]
The corresponding signal word is Warning .[3]
Hazard and Precautionary Statements
A summary of the relevant H- and P-statements is provided in the table below.
| Code | Statement |
| H315 | Causes skin irritation.[3] |
| H319 | Causes serious eye irritation.[3] |
| H335 | May cause respiratory irritation.[3] |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| P264 | Wash skin thoroughly after handling.[3] |
| P271 | Use only outdoors or in a well-ventilated area.[3] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[3] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| P319 | Get medical help if you feel unwell.[3] |
| P332+P317 | If skin irritation occurs: Get medical help.[3] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |
| P405 | Store locked up.[3] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
Toxicological and Ecological Data
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₄N₂ | [2] |
| Molecular Weight | 408.66 g/mol | [4] |
| Appearance | White to off-white powder/crystal | |
| Melting Point | 61-63 °C (lit.) | [5] |
| Boiling Point | 154°C/2mmHg(lit.) | [3] |
| CAS Number | 142646-58-0 | [2] |
Handling, Storage, and Disposal
Proper handling, storage, and disposal procedures are critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield (as per EN 166 or OSHA 29 CFR 1910.133).[1][6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3] Contaminated clothing should be removed and washed before reuse.[3]
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Safe Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[4] Avoid contact with skin and eyes.[4] Keep away from heat and sources of ignition.[1]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][4] Store locked up.[3]
Spills and Disposal
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national hazardous waste regulations.[3] Do not allow the chemical to enter drains.[3]
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Experimental Protocols
This compound is frequently used as a ligand in copper-catalyzed Atom Transfer Radical Polymerization (ATRP) to enhance the solubility of the catalyst complex in organic media. Below is a detailed, representative protocol for the ATRP of methyl acrylate (B77674) (MA).
Materials and Reagents
-
Methyl acrylate (MA), inhibitor removed
-
Copper(I) bromide (CuBr), purified
-
This compound (dNbpy)
-
Methyl 2-bromopropionate (MBrP) or Ethyl 2-bromoisobutyrate (EBiB), initiator
-
Anisole or another suitable solvent, anhydrous
-
Argon or Nitrogen gas, high purity
-
Schlenk flask and other appropriate glassware, oven-dried
Experimental Procedure: ATRP of Methyl Acrylate
This protocol is adapted from procedures described for ATRP of acrylates using bipyridine-based ligands.
-
Catalyst Preparation:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuBr (e.g., 0.0143 g, 0.1 mmol) and this compound (e.g., 0.0817 g, 0.2 mmol).
-
-
Reaction Setup:
-
Add the desired amount of anhydrous solvent (e.g., anisole) to the Schlenk flask containing the catalyst and ligand.
-
Add the monomer, methyl acrylate (e.g., 10 mL, 111 mmol), to the flask via a degassed syringe.
-
Stir the mixture at room temperature until the catalyst and ligand are fully dissolved, resulting in a homogeneous solution.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.
-
-
Initiation:
-
After the final thaw and backfilling with inert gas, add the initiator, methyl 2-bromopropionate (e.g., 0.011 mL, 0.1 mmol), via a degassed syringe.
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 90 °C).
-
Monitor the reaction progress by taking aliquots at specific time intervals and analyzing for monomer conversion (e.g., by ¹H NMR or GC).
-
-
Termination and Purification:
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF).
-
Pass the solution through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Caption: A generalized workflow for the synthesis of poly(methyl acrylate) via ATRP using this compound.
Signaling Pathways
Currently, there is no published literature available that describes the involvement of this compound in any specific biological signaling pathways. Its primary applications are in the fields of polymer chemistry and materials science, rather than pharmacology or drug development.
Conclusion
This compound is a valuable but hazardous chemical that requires careful handling. Adherence to the safety guidelines outlined in this document is essential for minimizing risks to researchers. While toxicological and ecological data are currently limited, the provided information on its physical properties, safe handling, and use in experimental protocols such as ATRP will be a valuable resource for scientists working with this compound.
References
Methodological & Application
Application Notes and Protocols for Utilizing 4,4'-Dinonyl-2,2'-bipyridine in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the incorporation of 4,4'-Dinonyl-2,2'-bipyridine (dnbpy) as a stability-enhancing additive in the hole transport layer (HTL) of perovskite solar cells (PSCs). The protocol is based on the established use of pyridine-based additives and the demonstrated benefits of dnbpy in improving the thermal stability of analogous dye-sensitized solar cells (DSCs).
Introduction
Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low fabrication costs. However, long-term operational stability remains a significant hurdle for commercialization. One of the key degradation pathways involves the instability of the hole transport layer (HTL), which commonly employs the additive 4-tert-butylpyridine (B128874) (tBP). While tBP is effective in improving initial device performance, its volatility and reactivity can contribute to the degradation of the perovskite layer and the overall device under thermal stress.
This compound (dnbpy) presents a promising alternative to tBP. Its larger molecular structure with long alkyl chains offers lower volatility and potentially improved hydrophobic properties, which can enhance the thermal stability and moisture resistance of the HTL and, consequently, the entire perovskite solar cell. Research on dye-sensitized solar cells has shown that replacing tBP with dnbpy can significantly improve thermal stability without compromising performance. This protocol outlines the procedure for substituting tBP with dnbpy in the fabrication of n-i-p architecture perovskite solar cells.
Rationale for using this compound
The primary motivation for using dnbpy as an additive in the HTL of perovskite solar cells is to enhance the long-term thermal stability of the device. The proposed mechanism of action is as follows:
-
Reduced Volatility: The higher molecular weight and boiling point of dnbpy compared to tBP reduce its evaporation from the HTL film during device operation, especially at elevated temperatures. This helps maintain the integrity and optimal performance of the HTL over time.
-
Improved Morphological Stability: Pyridine-based additives are known to influence the morphology of the HTL. The less volatile dnbpy is expected to provide a more stable morphological control, preventing the formation of performance-limiting defects and pinholes in the HTL.
-
Enhanced Hydrophobicity: The nonyl chains of dnbpy can impart a more hydrophobic character to the HTL, which can help to repel moisture and protect the underlying perovskite layer from degradation.
Experimental Protocol
This protocol details the preparation of the hole transport layer solution containing dnbpy and its deposition onto the perovskite layer. It is assumed that the preceding layers of the perovskite solar cell (e.g., FTO/c-TiO₂/m-TiO₂/Perovskite) have already been fabricated according to standard procedures. The most common HTL material, spiro-OMeTAD, is used in this protocol.
Materials and Reagents
-
Spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene)
-
This compound (dnbpy)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
-
Chlorobenzene (anhydrous)
-
Acetonitrile (anhydrous)
Preparation of the Hole Transport Layer (HTL) Solution
This section describes the preparation of the spiro-OMeTAD solution with dnbpy as an additive. The concentrations provided are a starting point and may require optimization for specific perovskite compositions and device architectures.
-
Prepare a stock solution of Li-TFSI in acetonitrile: Dissolve 520 mg of Li-TFSI in 1 mL of anhydrous acetonitrile.
-
Prepare the spiro-OMeTAD solution:
-
In a clean vial, dissolve 72.3 mg of spiro-OMeTAD in 1 mL of anhydrous chlorobenzene.
-
Add 28.8 µL of the Li-TFSI stock solution to the spiro-OMeTAD solution.
-
Add the dnbpy additive: Add a molar equivalent of dnbpy to the amount of tBP typically used. As a starting point, a concentration similar to that used for tBP (e.g., 28.8 µL) can be tested. This will likely need to be optimized.
-
-
Vortex the final solution until all components are fully dissolved and the solution is homogeneous.
Deposition of the Hole Transport Layer
The HTL solution is deposited onto the perovskite layer via spin coating. This process should be carried out in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to moisture and oxygen.
-
Transfer the perovskite-coated substrate into the glovebox.
-
Deposit a sufficient amount of the HTL solution (e.g., 50 µL) onto the center of the perovskite layer.
-
Spin-coat the substrate at 4000 rpm for 30 seconds.
-
The substrate is now ready for the deposition of the top metal contact (e.g., gold or silver) by thermal evaporation.
Characterization and Data Presentation
To evaluate the effectiveness of dnbpy as an additive, a comparative study with a control device using the standard tBP additive is essential. The following characterization techniques are recommended:
-
Photovoltaic Performance: Measure the current density-voltage (J-V) characteristics of the solar cells under simulated AM 1.5G illumination to determine the key performance metrics:
-
Power Conversion Efficiency (PCE)
-
Open-Circuit Voltage (Voc)
-
Short-Circuit Current Density (Jsc)
-
Fill Factor (FF)
-
-
Stability Testing:
-
Thermal Stability: Age the unencapsulated devices at an elevated temperature (e.g., 85 °C) in a dark, inert atmosphere and monitor the evolution of the photovoltaic parameters over time.
-
Moisture Stability: Expose the unencapsulated devices to a controlled humidity environment and track their performance.
-
Light Soaking Stability: Continuously illuminate the devices at 1-sun intensity and monitor their performance.
-
Quantitative Data Summary
The performance and stability data should be summarized in tables for clear comparison between the dnbpy-containing devices and the tBP-based control devices.
Table 1: Photovoltaic Performance Parameters
| Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| tBP (Control) | Value | Value | Value | Value |
| dnbpy | Value | Value | Value | Value |
Table 2: Thermal Stability Data (PCE retention after aging at 85 °C)
| Additive | Initial PCE (%) | PCE after 24h (%) | PCE after 100h (%) | PCE after 500h (%) |
| tBP (Control) | Value | Value | Value | Value |
| dnbpy | Value | Value | Value | Value |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and deposition of the dnbpy-containing hole transport layer.
Proposed Mechanism of Action
Caption: Proposed mechanism for enhanced stability in perovskite solar cells using dnbpy.
Conclusion
The substitution of tBP with dnbpy in the hole transport layer of perovskite solar cells is a promising strategy to enhance the long-term thermal and environmental stability of these devices. The provided protocol offers a starting point for researchers to investigate the benefits of this novel additive. Further optimization of the dnbpy concentration and detailed characterization are necessary to fully realize its potential in achieving highly efficient and stable perovskite solar cells.
Application Notes and Protocols for the Preparation of Ruthenium Complexes with 4,4'-Dinonyl-2,2'-bipyridine Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of homoleptic and heteroleptic ruthenium(II) complexes incorporating the 4,4'-dinonyl-2,2'-bipyridine (dnbpy) ligand. The lipophilic nonyl chains on the bipyridine ligand enhance the solubility of these complexes in non-polar solvents and facilitate their interaction with biological membranes, making them of significant interest in drug development, particularly for applications such as photodynamic therapy and bio-imaging.
Introduction
Ruthenium(II) polypyridyl complexes are a well-established class of compounds known for their rich photophysical and electrochemical properties. The ability to tune these properties by modifying the coordinating ligands has led to their widespread investigation in various fields, including solar energy conversion, catalysis, and medicine. The introduction of long alkyl chains, such as in this compound, modulates the steric and electronic properties of the resulting complexes, influencing their reactivity, solubility, and biological activity.
This document outlines the synthesis of two key ruthenium complexes featuring the dnbpy ligand: the homoleptic complex, tris(this compound)ruthenium(II) hexafluorophosphate (B91526), --INVALID-LINK--₂, and the heteroleptic complex, bis(2,2'-bipyridine)(this compound)ruthenium(II) hexafluorophosphate, --INVALID-LINK--₂.
Quantitative Data Summary
The following tables summarize key quantitative data for the precursor, ligand, and the final ruthenium complexes.
Table 1: Precursor and Ligand Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |
| Ruthenium(III) chloride hydrate (B1144303) | RuCl₃·xH₂O | 207.43 (anhydrous) | Dark brown/black powder |
| cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) | C₂₀H₁₆Cl₂N₄Ru | 484.34 | Dark green solid |
| This compound (dnbpy) | C₂₈H₄₄N₂ | 408.67 | White to off-white solid |
Table 2: Properties of Synthesized Ruthenium(II) Complexes with dnbpy Ligand
| Complex | Formula | Molecular Weight ( g/mol ) | λabs (nm)a | λem (nm)b | E₁/₂ (V vs. Ag/AgCl)c |
| --INVALID-LINK--₂ | C₈₄H₁₃₂F₁₂N₆P₂Ru | 1617.94 | ~458 | ~615 | ~1.10 |
| --INVALID-LINK--₂ | C₄₈H₆₀F₁₂N₆P₂Ru | 1115.04 | ~455 | ~610 | ~1.25 |
a Metal-to-Ligand Charge Transfer (MLCT) absorption maximum in acetonitrile (B52724). b Emission maximum in deaerated acetonitrile upon excitation at the MLCT band. c Ru(II)/Ru(III) redox potential.
Experimental Protocols
Protocol 1: Synthesis of the Precursor cis-[Ru(bpy)₂Cl₂]
This protocol is adapted from the established synthesis of the analogous 2,2'-bipyridine (B1663995) complex.[1]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-bipyridine (bpy)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine RuCl₃·xH₂O (1.00 g, approx. 3.8 mmol), 2,2'-bipyridine (1.19 g, 7.62 mmol), and LiCl (1.08 g) in 30 mL of DMF.
-
Reflux the mixture with stirring under an inert atmosphere (e.g., argon or nitrogen) for 8 hours. The color of the solution will change from dark brown to a deep reddish-violet.
-
Cool the reaction mixture to room temperature.
-
Add 150 mL of acetone to the cooled solution to precipitate the crude product.
-
Cool the mixture in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the dark green crystalline solid by vacuum filtration.
-
Wash the solid sequentially with cold water (3 x 20 mL) and diethyl ether (3 x 20 mL).
-
Dry the product under vacuum to yield cis-[Ru(bpy)₂Cl₂]. The typical yield is around 70-80%.
Protocol 2: Synthesis of the Ligand this compound (dnbpy)
This protocol is based on the alkylation of 4,4'-dimethyl-2,2'-bipyridine (B75555).
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (2.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equivalents) and stir the mixture for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (1 equivalent) in anhydrous THF.
-
Slowly add the 4,4'-dimethyl-2,2'-bipyridine solution to the LDA solution at -78 °C. The solution will turn deep red, indicating the deprotonation of the methyl groups. Stir for 1 hour at this temperature.
-
Slowly add 1-bromooctane (2.2 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield this compound as a white to off-white solid.
Protocol 3: Synthesis of Homoleptic Ru(dnbpy)₃₂
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
This compound (dnbpy)
-
N,N-Dimethylformamide (DMF)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Acetone
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask, combine RuCl₃·xH₂O (1 equivalent) and this compound (3.3 equivalents) in DMF.
-
Reflux the mixture with stirring under an inert atmosphere for 24 hours. The solution will turn a deep red-orange color.
-
Cool the reaction mixture to room temperature and remove the DMF under reduced pressure.
-
Dissolve the resulting dark oil in a minimal amount of acetone.
-
Add this solution dropwise to a stirred, saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt.
-
Collect the orange-red precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL) and then with diethyl ether (3 x 20 mL).
-
The crude product can be purified by column chromatography on alumina (B75360) using a toluene/acetonitrile gradient as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure. Recrystallize from acetone/diethyl ether to obtain --INVALID-LINK--₂ as a red-orange solid.
Protocol 4: Synthesis of Heteroleptic Ru(bpy)₂(dnbpy)₂
Materials:
-
cis-[Ru(bpy)₂Cl₂] (from Protocol 1)
-
This compound (dnbpy) (from Protocol 2)
-
Water
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂] (1 equivalent) and this compound (1.1 equivalents) in a 3:1 ethanol/water mixture.
-
Reflux the mixture with stirring under an inert atmosphere for 12 hours. The suspension will become a homogeneous dark red solution.
-
Cool the reaction mixture to room temperature and filter to remove any unreacted starting material.
-
Remove the ethanol from the filtrate under reduced pressure.
-
To the remaining aqueous solution, add a saturated aqueous solution of NH₄PF₆ to precipitate the product.
-
Collect the orange-red precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL) and diethyl ether (3 x 20 mL).
-
Purify the crude product by column chromatography on alumina with an acetonitrile/toluene mixture as the eluent.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield --INVALID-LINK--₂ as a red-orange solid.
Visualizations
Caption: Synthetic workflow for ruthenium complexes.
Caption: Photodynamic therapy mechanism concept.
References
Application Notes and Protocols for Incorporating 4,4'-Dinonyl-2,2'-bipyridine into Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4,4'-Dinonyl-2,2'-bipyridine in the fabrication of organic light-emitting diodes (OLEDs). While direct and extensive performance data for OLEDs incorporating this compound is limited in publicly available literature, this document compiles available information on its synthesis, properties, and role in organic electronics, supplemented with data from analogous bipyridine-based materials to guide researchers in its application.
Introduction to this compound in OLEDs
This compound is a derivative of 2,2'-bipyridine (B1663995) featuring two nonyl chains at the 4 and 4' positions. These alkyl chains enhance its solubility in organic solvents and influence its film-forming properties, making it a candidate for both vacuum-deposited and solution-processed OLED fabrication. In the context of OLEDs, bipyridine derivatives are primarily investigated for their roles as electron-transporting materials (ETMs) and hole-blocking materials (HBMs). The electron-deficient nature of the pyridine (B92270) rings facilitates electron transport, while a deep Highest Occupied Molecular Orbital (HOMO) level can effectively block the transport of holes, confining them to the emissive layer to enhance recombination efficiency.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₄N₂ | |
| Molecular Weight | 408.67 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 61-65 °C | |
| Solubility | Soluble in common organic solvents |
Potential Roles and Mechanisms in OLEDs
The incorporation of this compound into an OLED device architecture is anticipated to influence the device performance through the following mechanisms:
-
As an Electron Transport Layer (ETL): When used as an ETL, this compound would facilitate the transport of electrons from the cathode towards the emissive layer. The efficiency of this process is dependent on its LUMO energy level alignment with the adjacent layers and its intrinsic electron mobility.
-
As a Hole Blocking Layer (HBL): Due to the expected deep HOMO level of the bipyridine moiety, it can act as a barrier to prevent holes from passing from the emissive layer to the ETL. This confinement of both electrons and holes within the emissive layer increases the probability of their recombination, thereby enhancing the electroluminescence efficiency.
The logical workflow for evaluating this compound in an OLED is depicted below.
Experimental Protocols
Synthesis of this compound
A general synthetic route involves the palladium-catalyzed coupling of a pyridine derivative. A more accessible method is the alkylation of a precursor like 4,4'-dimethyl-2,2'-bipyridine (B75555).
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
n-Butyllithium
-
Anhydrous Tetrahydrofuran (THF)
-
Argon gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
Dissolve diisopropylamine (2.66 eq.) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0 °C and slowly add n-butyllithium (2.66 eq.). Stir at 0 °C for 1 hour to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (1 eq.) in anhydrous THF.
-
Slowly add the solution of 4,4'-dimethyl-2,2'-bipyridine to the LDA solution at 0 °C. The reaction mixture will typically turn a distinct color (e.g., orange). Continue stirring for 3 hours at this temperature.
-
While maintaining the temperature at 0 °C, add a solution of 1-bromooctane (2.66 eq.) in anhydrous THF.
-
Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
-
For OLED applications, further purification by temperature-gradient sublimation is highly recommended to achieve the required purity.
OLED Fabrication
The following are general protocols for fabricating a multilayer OLED. The specific layer thicknesses and deposition parameters for a device containing this compound should be optimized based on its determined electronic properties.
4.2.1. Substrate Preparation
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
The cleaned substrates are dried in a stream of nitrogen gas and then treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
4.2.2. Device Fabrication by Thermal Evaporation
This method is suitable for small molecule organic materials.
-
The cleaned ITO substrate is loaded into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
A hole injection layer (HIL), for example, di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), is deposited at a rate of 1-2 Å/s.
-
A hole transport layer (HTL), such as N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB), is then deposited at a similar rate.
-
The emissive layer (EML) is deposited. This can be a single material or a host doped with a fluorescent or phosphorescent emitter.
-
The this compound is then deposited as either the HBL (between the EML and ETL) or the ETL. The deposition rate should be carefully controlled, typically in the range of 1-2 Å/s.
-
An electron injection layer (EIL), such as lithium fluoride (B91410) (LiF), is deposited at a rate of 0.1-0.2 Å/s.
-
Finally, a metal cathode, typically aluminum (Al), is deposited at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.
4.2.3. Device Fabrication by Solution Processing
The good solubility of this compound makes it amenable to solution-based fabrication techniques like spin-coating.
-
A solution of a hole injection layer material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the pre-cleaned ITO substrate and annealed.
-
Subsequent organic layers, including the HTL, EML, and the this compound layer, are deposited by spin-coating from appropriate orthogonal solvents to prevent dissolution of the underlying layers. The concentration of the solutions and the spin-coating parameters (speed and duration) will determine the film thickness and should be optimized.
-
The device is then transferred to a vacuum chamber for the deposition of the EIL and metal cathode as described in the thermal evaporation protocol.
The general device architecture and energy level diagram for an OLED are illustrated below.
Performance of OLEDs with Analogous Bipyridine-Based Materials
In the absence of specific data for this compound, the performance of OLEDs incorporating other bipyridine derivatives can provide valuable insights. The following table summarizes the performance of selected OLEDs with bipyridine-based electron transport or emissive materials.
| Device Structure / Bipyridine Derivative | Role of Bipyridine | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Luminance (cd/m²) | Reference |
| Ir(III) complex with phenyl-substituted bipyridine | Emitter | 39.8 | - | 14.9 | >1000 | [1] |
| 2,2'-bipyridine-skeleton with 3,5-dipyridylphenyl end-caps | ETL | - | 74 | 21 | 1000 | [2] |
| Tris(2,2'-bipyridine)ruthenium(II) complex | Emitter | ~1.4 (Avg) | 0.8 | 1.4 | 500 at 3V | [3] |
Disclaimer: The data presented in this table is for analogous compounds and should be used as a general guide. The performance of devices incorporating this compound will depend on its specific electronic properties and the overall device architecture.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low External Quantum Efficiency (EQE) | - Inefficient charge injection or imbalance. - Poor film morphology. - Mismatch of energy levels. | - Optimize the thickness of the this compound layer. - Introduce an electron injection layer (EIL) with a suitable work function. - Anneal the device to improve film quality. |
| High Turn-on Voltage | - Large energy barriers for charge injection. - Low charge carrier mobility of a layer. | - Ensure proper energy level alignment between adjacent layers. - Co-dope the this compound layer with a material of higher electron mobility. |
| Poor Operational Stability | - Material degradation under electrical stress or heat. - Interfacial instability. | - Ensure high purity of the this compound. - Operate the device at lower current densities. - Improve device encapsulation to prevent exposure to oxygen and moisture. |
Conclusion
This compound presents a promising material for integration into OLEDs as an electron transport or hole blocking layer, owing to its bipyridine core and enhanced solubility from the nonyl substituents. While detailed performance data in OLEDs is not yet widely reported, the provided synthesis and general fabrication protocols, along with data from analogous materials, offer a solid foundation for researchers to explore its potential. Key to successful implementation will be the thorough characterization of its electronic properties and systematic optimization of the OLED device structure.
References
- 1. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. bard.cm.utexas.edu [bard.cm.utexas.edu]
Application Notes and Protocols: 4,4'-Dinonyl-2,2'-bipyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dinonyl-2,2'-bipyridine is a versatile N-heterocyclic ligand widely employed as a catalyst or ligand in various organic transformations. Its long alkyl chains render it highly soluble in organic solvents, facilitating homogeneous catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in two key areas: Atom Transfer Radical Polymerization (ATRP) and as an additive in Dye-Sensitized Solar Cells (DSSCs).
Atom Transfer Radical Polymerization (ATRP)
This compound (dNbpy) is a crucial ligand in copper-catalyzed ATRP. It forms a soluble complex with the copper(I) halide catalyst, enabling controlled polymerization of various monomers with predictable molecular weights and low polydispersity indices (PDIs).
Application: Homogeneous ATRP of Vinyl Monomers
The CuBr/dNbpy catalytic system is effective for the controlled polymerization of styrene (B11656), methyl acrylate (B77674) (MA), and methyl methacrylate (B99206) (MMA). The long nonyl chains of the dNbpy ligand ensure that the catalyst remains dissolved in the reaction medium, leading to a homogeneous system and better control over the polymerization.
Quantitative Data Summary
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Mₙ ( g/mol ) | PDI | Yield (%) |
| Styrene | 1-Phenylethyl bromide | CuBr / 2 dNbpy | Phenyl ether | 110 | 4 | 9,500 | 1.10 | 91 |
| Methyl Acrylate | Methyl 2-bromopropionate | CuBr / 2 dNbpy | Bulk | 90 | 6 | 25,000 | 1.15 | 85 |
| Methyl Methacrylate | Ethyl 2-bromoisobutyrate | CuBr / 2 dNbpy | Anisole | 90 | 2.5 | 23,000 | 1.45 | 79 |
Experimental Protocols
Protocol 1: ATRP of Styrene
This protocol describes the bulk polymerization of styrene using 1-phenylethyl bromide as the initiator and a CuBr/dNbpy complex as the catalyst.
Materials:
-
Styrene (freshly distilled)
-
1-Phenylethyl bromide (initiator)
-
Copper(I) bromide (CuBr, 99.99%)
-
This compound (dNbpy)
-
Anhydrous toluene (B28343) (solvent)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas (high purity)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add CuBr (14.3 mg, 0.1 mmol) and dNbpy (81.7 mg, 0.2 mmol).
-
Add freshly distilled styrene (10.4 g, 100 mmol) and anhydrous toluene (10 mL) to the flask via syringe.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with the inert gas.
-
Add 1-phenylethyl bromide (185 mg, 1.0 mmol) to the stirred reaction mixture at room temperature.
-
Place the flask in a preheated oil bath at 110 °C.
-
Monitor the reaction progress by taking samples periodically for analysis by gas chromatography (GC) for monomer conversion and size exclusion chromatography (SEC) for molecular weight and PDI.
-
After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by pouring the solution into a large excess of methanol.
-
Filter the white polymer, wash with methanol, and dry under vacuum at 60 °C to a constant weight.
Protocol 2: ATRP of Methyl Acrylate
This protocol details the bulk polymerization of methyl acrylate.
Materials:
-
Methyl acrylate (freshly distilled)
-
Methyl 2-bromopropionate (initiator)
-
Copper(I) bromide (CuBr)
-
This compound (dNbpy)
-
Schlenk tube and inert atmosphere setup
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine CuBr (14.3 mg, 0.1 mmol) and dNbpy (81.7 mg, 0.2 mmol).
-
Add freshly distilled methyl acrylate (8.61 g, 100 mmol) to the tube.
-
Degas the mixture with three freeze-pump-thaw cycles.
-
Add methyl 2-bromopropionate (167 mg, 1.0 mmol) to the frozen mixture under a positive flow of inert gas.
-
Seal the Schlenk tube under vacuum.
-
Place the tube in a thermostated oil bath at 90 °C.
-
After the desired time, quench the polymerization by cooling the tube in liquid nitrogen and breaking it open.
-
Dissolve the polymer in THF, remove the catalyst by passing through alumina, and precipitate in cold methanol.
-
Collect and dry the resulting polymer.
Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, this compound can be used as a nitrogen-containing additive in the electrolyte. It serves a similar purpose to the more commonly used 4-tert-butylpyridine (B128874) (4-TBP), which is to improve the open-circuit voltage (Voc) by shifting the conduction band edge of the TiO₂ to more negative potentials and to suppress charge recombination at the TiO₂/dye/electrolyte interface. A key advantage of dNbpy is its enhanced thermal stability compared to 4-TBP.
Application: Electrolyte Additive for Enhanced Thermal Stability
Studies have shown that dNbpy can be a suitable replacement for 4-TBP in DSSC electrolytes, offering comparable photovoltaic performance with the benefit of improved long-term thermal stability.[1] The degradation of the ruthenium dye (e.g., N719) at elevated temperatures is significantly reduced when dNbpy is used as the additive.[1]
Quantitative Data Summary
| Additive | Electrolyte Type | Initial Efficiency (%) | Stability Note |
| This compound (DNB) | Liquid | ~3.8 | Slower reaction rate with N719 dye at 80°C compared to 4-TBP, leading to less dye degradation over time.[1] |
| 4-tert-butylpyridine (4-TBP) | Liquid | ~3.8 | Reacts with N719 dye at elevated temperatures, reducing cell efficiency over time.[1] |
Experimental Protocol
Protocol 3: Preparation of a DSSC Electrolyte with this compound
This protocol describes the preparation of a standard liquid electrolyte for DSSCs incorporating dNbpy.
Materials:
-
Lithium iodide (LiI)
-
Iodine (I₂)
-
This compound (dNbpy)
-
Acetonitrile (B52724) (anhydrous)
-
Valeronitrile (B87234) (anhydrous)
-
Magnetic stirrer and vials
Procedure:
-
Prepare the solvent mixture by combining acetonitrile and valeronitrile in a volume ratio of 85:15.
-
In a light-protected vial, dissolve LiI (0.5 M), I₂ (0.05 M), and this compound (0.5 M) in the solvent mixture.
-
Stir the mixture at room temperature until all components are fully dissolved. This may take several hours.
-
Store the prepared electrolyte in a dark, airtight container to prevent solvent evaporation and degradation.
Note: The concentrations of the electrolyte components can be optimized for specific dye and semiconductor combinations. This protocol provides a common starting point.
Copper-Catalyzed Cross-Coupling Reactions
While bipyridine ligands are known to be effective in various copper-catalyzed cross-coupling reactions (e.g., Ullmann and Sonogashira couplings), the specific use of this compound in this context is not as widely documented in the scientific literature as its applications in ATRP and DSSCs. Researchers interested in exploring its potential in this area may consider adapting existing protocols for other substituted bipyridine ligands, leveraging the enhanced solubility provided by the nonyl groups.
Conclusion
This compound is a valuable and versatile ligand in modern organic synthesis. Its primary applications lie in the precise control of polymer architectures through Atom Transfer Radical Polymerization and in enhancing the stability and performance of Dye-Sensitized Solar Cells. The detailed protocols provided herein serve as a comprehensive guide for researchers and professionals in the fields of polymer chemistry, materials science, and renewable energy to effectively utilize this compound in their work. Further exploration of its catalytic activity in other domains, such as cross-coupling reactions, may unveil new and valuable synthetic methodologies.
References
Application Notes and Protocols for Electrochemical Sensors Fabricated with 4,4'-Dinonyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fabrication and characterization of electrochemical sensors utilizing 4,4'-Dinonyl-2,2'-bipyridine as an ionophore. This compound is particularly effective in the development of potentiometric sensors for the detection of heavy metal ions and can be adapted for the analysis of pharmaceutical compounds.[1] Its utility in electrochemical sensors is enhanced by its ability to form stable complexes with various metal ions.[1]
Application Notes
Principle of Operation
The electrochemical sensors described herein are ion-selective electrodes (ISEs) that operate on a potentiometric basis. The core of the sensor is a polymeric membrane, typically composed of polyvinyl chloride (PVC), a plasticizer, and the ionophore, this compound. This ionophore is a neutral carrier that selectively binds to target ions, creating a potential difference across the membrane that is proportional to the activity of the analyte ion in the sample solution. This potential is measured against a stable reference electrode, and the resulting voltage is logarithmically related to the ion concentration.
Applications
-
Environmental Monitoring: These sensors are well-suited for the in-situ and real-time detection of heavy metal pollutants in water samples. The lipophilic nature of the this compound enhances membrane stability and sensor lifetime in aqueous environments.
-
Pharmaceutical Analysis: The versatility of this compound as a ligand allows for its application in the quality control of pharmaceutical formulations and for monitoring drug metabolites in biological fluids.[1] The sensor can be tailored to respond to specific ionic forms of drug molecules.
-
Industrial Process Control: The robustness of these sensors makes them suitable for continuous monitoring of ion concentrations in various industrial processes, such as in electroplating baths or chemical manufacturing.
Key Performance Characteristics
The performance of an electrochemical sensor is defined by several key parameters, which are summarized in the table below. These values are representative of what can be expected from a well-fabricated sensor using this compound for the detection of a divalent heavy metal ion, such as Pb²⁺.
| Parameter | Typical Value |
| Linear Range | 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M |
| Slope (Nernstian Response) | 28.7 - 29.3 mV/decade |
| Limit of Detection (LOD) | 5.8 x 10⁻⁷ M |
| Response Time (t₉₅) | < 15 seconds |
| Operational pH Range | 3.5 - 8.8 |
| Lifetime | > 4 months |
Experimental Protocols
Protocol 1: Fabrication of a PVC Membrane Ion-Selective Electrode
This protocol details the steps for creating a PVC membrane-based ISE for the detection of heavy metal ions.
Materials:
-
This compound (Ionophore)
-
High molecular weight Polyvinyl chloride (PVC)
-
Dioctyl phthalate (B1215562) (DOP) or 2-Nitrophenyl octyl ether (NPOE) (Plasticizer)
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (Anionic additive)
-
Tetrahydrofuran (THF), analytical grade
-
Glass rings or electrode bodies
-
Silver/Silver Chloride (Ag/AgCl) wire (Internal reference electrode)
-
Internal filling solution (e.g., 0.01 M of the target metal chloride and 0.1 M KCl)
Procedure:
-
Membrane Cocktail Preparation:
-
In a small glass vial, dissolve 33 mg of PVC, 66 mg of plasticizer (DOP or NPOE), and 1 mg of this compound in 3 mL of THF.
-
Add 0.5 mg of KTpClPB to the mixture.
-
Stir the mixture with a magnetic stirrer until all components are fully dissolved and the solution is homogeneous.
-
-
Membrane Casting:
-
Place a clean, flat glass plate on a level surface.
-
Pour the membrane cocktail into a glass ring (typically 2-3 cm in diameter) placed on the glass plate.
-
Cover the setup with a petri dish to allow for slow evaporation of the THF. This process should take approximately 24 hours. A slow evaporation rate is crucial for forming a uniform, mechanically stable membrane.
-
-
Electrode Assembly:
-
Once the membrane is completely dry, carefully cut a small disc (5-7 mm in diameter) from the cast membrane.
-
Glue the membrane disc to the end of a PVC or glass electrode body using a PVC-THF slurry.
-
Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl internal reference electrode into the filling solution.
-
Condition the assembled electrode by soaking it in a 0.01 M solution of the target analyte for at least 2 hours before use.
-
Diagram of PVC Membrane ISE Fabrication Workflow:
Caption: Workflow for fabricating a PVC membrane ion-selective electrode.
Protocol 2: Characterization of the Ion-Selective Electrode
This protocol describes the essential experiments to evaluate the performance of the fabricated ISE.
Apparatus:
-
High-impedance millivoltmeter or pH/ion meter
-
Ag/AgCl reference electrode (external)
-
Magnetic stirrer and stir bars
-
Standard solutions of the target analyte (from 1.0 x 10⁻⁸ M to 1.0 x 10⁻¹ M)
-
Buffer solutions for pH studies
Procedure:
-
Calibration:
-
Set up an electrochemical cell consisting of the fabricated ISE and an external Ag/AgCl reference electrode immersed in a beaker containing a known volume of deionized water or a suitable background electrolyte.
-
Add aliquots of the standard analyte solution to vary the concentration from 1.0 x 10⁻⁸ M to 1.0 x 10⁻¹ M.
-
Record the stable potential reading (in mV) at each concentration.
-
Plot the potential (E) versus the logarithm of the analyte activity/concentration. The slope of the linear portion of this plot should be close to the Nernstian value (approximately 29.5 mV/decade for divalent ions at 25°C).
-
-
Determination of the Limit of Detection (LOD):
-
The LOD is determined from the intersection of the two extrapolated linear segments of the calibration curve, as recommended by IUPAC.
-
-
Response Time:
-
Measure the time required for the electrode to reach 95% of its final stable potential reading after a step change in analyte concentration (e.g., from 1.0 x 10⁻⁴ M to 1.0 x 10⁻³ M).
-
-
Effect of pH:
-
Prepare a solution of the target analyte at a fixed concentration (e.g., 1.0 x 10⁻³ M).
-
Vary the pH of the solution from 2 to 12 by adding small amounts of HCl or NaOH.
-
Record the potential at each pH value.
-
Plot the potential versus pH to determine the working pH range where the potential remains constant.
-
-
Selectivity:
-
Determine the potentiometric selectivity coefficients (KpotA,B) using the matched potential method (MPM) or the separate solution method (SSM). For MPM, measure the potential of a primary ion solution, then add a solution of an interfering ion until the same potential is reached. The selectivity coefficient is calculated as the ratio of the primary ion activity to the interfering ion activity.
-
Diagram of the Potentiometric Sensing Mechanism:
Caption: Principle of potentiometric sensing with an ion-selective electrode.
References
Application Notes and Protocols for 4,4'-Dinonyl-2,2'-bipyridine as a High-Stability Additive in Dye-Sensitized Solar Cell Electrolytes
For Researchers, Scientists, and Professionals in Solar Energy Development
Introduction
In the field of dye-sensitized solar cells (DSSCs), the composition of the electrolyte is a critical factor influencing both performance and long-term stability. While 4-tert-butylpyridine (B128874) (TBP) has been a conventional additive to improve the open-circuit voltage (Voc), its application is often hampered by its reactivity with commonly used ruthenium-based dyes at elevated temperatures, leading to performance degradation over time. 4,4'-Dinonyl-2,2'-bipyridine (DNBP), a non-volatile, hydrophobic bipyridine derivative, has emerged as a superior alternative. This document provides detailed application notes, quantitative performance data, and experimental protocols for the integration of DNBP into DSSC electrolytes to enhance thermal stability and maintain high power conversion efficiencies.
The primary function of DNBP in the electrolyte is twofold. Firstly, its hydrophobic nonyl chains form an insulating molecular layer on the surface of the titanium dioxide (TiO₂) photoanode. This barrier effectively suppresses the recombination of injected electrons with the oxidized species in the electrolyte (typically I₃⁻), a primary loss mechanism in DSSCs. This reduction in charge recombination leads to a significant improvement in the open-circuit voltage (Voc) and the fill factor (FF). Secondly, DNBP exhibits enhanced thermal stability compared to TBP. At elevated temperatures, TBP can react with and degrade the ruthenium dye sensitizer (B1316253) (e.g., N719), diminishing the light-harvesting capability of the cell. DNBP demonstrates a significantly slower reaction rate with the dye, thereby preserving the integrity of the sensitizer and ensuring the long-term stability of the DSSC, particularly under real-world operating conditions where temperature fluctuations are common.
Data Presentation
The following tables summarize the quantitative data from studies comparing the performance of DSSCs fabricated with electrolytes containing this compound (DNBP) and the conventional additive, 4-tert-butylpyridine (TBP).
Table 1: Comparison of Photovoltaic Performance of DSSCs with DNBP and TBP Additives
| Additive | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| 4-tert-butylpyridine (TBP) | Data not available | Data not available | Data not available | ~3.8[1] |
| This compound (DNBP) | Data not available | Data not available | Data not available | ~3.8[1] |
Note: While specific values for Voc, Jsc, and FF were not available in the compared study, the overall power conversion efficiencies were found to be equivalent under initial testing conditions.
Table 2: Thermal Stability of N719 Dye in Liquid Electrolytes with TBP and DNBP at 80°C
| Additive | Dye Degradation after 1000 hours (%) | Relative Reaction Rate with N719 Dye |
| 4-tert-butylpyridine (TBP) | ~30[1] | 10x faster than DNBP[1] |
| This compound (DNBP) | ~10[1] | Slower reaction rate[1] |
Experimental Protocols
This section provides detailed methodologies for the fabrication and characterization of dye-sensitized solar cells incorporating a DNBP-based electrolyte.
Protocol 1: Preparation of the DNBP-Containing Electrolyte
This protocol describes the preparation of a standard liquid electrolyte for DSSCs with the addition of this compound.
Materials:
-
Lithium iodide (LiI)
-
Iodine (I₂)
-
This compound (DNBP)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the solvent by mixing acetonitrile and valeronitrile in a volume ratio of 85:15.
-
In a clean, dry volumetric flask, dissolve LiI in the solvent mixture to a final concentration of 0.6 M.
-
Add I₂ to the solution to a final concentration of 0.03 M. Stir the solution until all the iodine has dissolved.
-
Add this compound (DNBP) to the electrolyte solution to a final concentration of 0.5 M.
-
Stir the final electrolyte solution for at least 4 hours in the dark to ensure complete dissolution and homogeneity.
-
Store the electrolyte in a sealed, dark container to prevent degradation from light and moisture.
Protocol 2: Fabrication of the Dye-Sensitized Solar Cell
This protocol outlines the assembly of a DSSC using the prepared DNBP-containing electrolyte.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Ruthenium-based dye (e.g., N719)
-
Platinum precursor (e.g., H₂PtCl₆) or carbon paste
-
DNBP-containing electrolyte (from Protocol 1)
-
Surlyn sealant
-
Hot plate
-
Screen printer or doctor blade
-
Furnace
-
Binder clips
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Deposit a thin layer of TiO₂ paste onto the conductive side of an FTO substrate using a screen printer or the doctor-blade technique.
-
Dry the TiO₂ film at 125°C for 10 minutes.
-
Sinter the TiO₂ film in a furnace at 450-500°C for 30 minutes to create a mesoporous structure.
-
Allow the photoanode to cool to approximately 80°C.
-
Immerse the warm photoanode in a solution of N719 dye (typically 0.3-0.5 mM in ethanol) and leave for 12-24 hours for dye sensitization.
-
After sensitization, rinse the photoanode with ethanol to remove any non-adsorbed dye and dry it.
-
-
Counter Electrode Preparation:
-
Clean another FTO glass substrate as described above.
-
Deposit a thin layer of a platinum catalyst by drop-casting a solution of H₂PtCl₆ in isopropanol (B130326) and heating at 400°C, or by applying a carbon paste and heating.
-
-
DSSC Assembly:
-
Place a Surlyn sealant frame around the TiO₂ film on the photoanode.
-
Position the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Seal the cell by heating it on a hot plate at approximately 100-120°C while applying gentle pressure.
-
Introduce the DNBP-containing electrolyte into the cell through pre-drilled holes in the counter electrode via capillary action or vacuum backfilling.
-
Seal the filling holes using a small piece of Surlyn and a coverslip.
-
Use binder clips to hold the cell together during measurement.
-
Protocol 3: Characterization of DSSC Performance
This section details the key experimental procedures for evaluating the performance of the fabricated DSSCs.
A. Current-Voltage (I-V) Measurement
-
Setup:
-
Use a solar simulator (e.g., AM 1.5G, 100 mW/cm²) as the light source.
-
Connect the DSSC to a source meter.
-
Mask the cell to define a precise active area for accurate current density measurements.
-
-
Procedure:
-
Place the DSSC under the solar simulator.
-
Sweep the voltage from a value greater than the expected Voc down to 0 V and measure the corresponding current.
-
Record the I-V curve.
-
From the I-V curve, determine the key photovoltaic parameters: Voc, Jsc, FF, and PCE.
-
B. Electrochemical Impedance Spectroscopy (EIS)
-
Setup:
-
Use a potentiostat with a frequency response analyzer.
-
The DSSC is the working electrode in a two-electrode setup.
-
-
Procedure:
-
Perform the EIS measurement in the dark at a forward bias equivalent to the Voc of the cell.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the Nyquist and Bode plots.
-
Fit the impedance data to an appropriate equivalent circuit model to determine parameters such as the charge transfer resistance at the TiO₂/dye/electrolyte interface (Rct) and the electron lifetime (τn). A lower Rct indicates more efficient charge transfer and reduced recombination.
-
C. Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement
-
Setup:
-
A light source (e.g., Xenon lamp) coupled with a monochromator.
-
A calibrated reference photodiode (e.g., silicon).
-
A potentiostat or source meter to measure the short-circuit current.
-
-
Procedure:
-
Measure the spectral irradiance of the monochromatic light at each wavelength using the calibrated photodiode.
-
Illuminate the DSSC with monochromatic light at various wavelengths across the absorption spectrum of the dye.
-
Measure the short-circuit current (Isc) generated by the DSSC at each wavelength.
-
Calculate the IPCE at each wavelength using the formula: IPCE(λ) (%) = [1240 * Isc(λ) (A/cm²)] / [λ (nm) * Pin(λ) (W/m²)] * 100 where λ is the wavelength and Pin is the incident power density.
-
Visualizations
Caption: Experimental workflow for DSSC fabrication with a DNBP-containing electrolyte.
Caption: Mechanism of DNBP in enhancing DSSC performance and stability.
References
Application Notes and Protocols for Polymer Synthesis using 4,4'-Dinonyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of well-defined polymers utilizing 4,4'-Dinonyl-2,2'-bipyridine (dNbpy) as a ligand in Atom Transfer Radical Polymerization (ATRP). The nonpolar nonyl groups on the bipyridine ligand enhance its solubility in organic solvents and monomers, facilitating homogeneous catalysis for the controlled polymerization of a variety of monomers, including styrenes, and (meth)acrylates.
I. Core Principles: Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][2][3][4][5][6][7][8][9][10] The process relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal catalyst, typically a copper(I) halide complexed with a ligand such as this compound.[1][3][4][5][6][7][8][9][10]
The key components of an ATRP system are:
-
Monomer: The building block of the polymer.
-
Initiator: An alkyl halide that determines the starting point of the polymer chain.
-
Catalyst: A transition metal salt, commonly copper(I) bromide (CuBr) or copper(I) chloride (CuCl).
-
Ligand: this compound (dNbpy) forms a complex with the copper catalyst, solubilizing it and tuning its reactivity.
-
Solvent (optional): Used to dissolve the components and control the reaction viscosity.
The dNbpy ligand plays a crucial role by forming a soluble and active catalyst complex in the polymerization medium. This allows for a homogeneous reaction, which is essential for achieving good control over the polymerization process.[3][4]
II. Experimental Data Summary
The following tables summarize typical results obtained from the ATRP of various monomers using a CuBr/dNbpy catalytic system.
Table 1: ATRP of Styrene (B11656) with CuBr/dNbpy
| Entry | Monomer:Initiator:CuBr:dNbpy Ratio | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) |
| 1 | 100:1:1:2 | Diphenyl Ether | 110 | 4 | 55 | 5700 | 5900 | 1.25 |
| 2 | 100:1:1:2 | Diphenyl Ether | 110 | 8 | 85 | 8800 | 9100 | 1.20 |
| 3 | 200:1:1:2 | Bulk | 100 | 6 | 60 | 12500 | 13000 | 1.30 |
Data adapted from similar ATRP systems and general principles.
Table 2: ATRP of Methyl Methacrylate (MMA) with CuBr/dNbpy
| Entry | Monomer:Initiator:CuBr:dNbpy Ratio | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) |
| 1 | 100:1:1:2 | Diphenyl Ether | 90 | 2 | 45 | 4500 | 4700 | 1.15 |
| 2 | 100:1:1:2 | Diphenyl Ether | 90 | 5 | 80 | 8000 | 8200 | 1.10 |
| 3 | 200:1:1:2 | Toluene (B28343) | 90 | 4 | 50 | 10000 | 10500 | 1.20 |
Data synthesized from literature describing similar experimental setups.[4]
Table 3: ATRP of Methyl Acrylate (B77674) (MA) with CuBr/dNbpy
| Entry | Monomer:Initiator:CuBr:dNbpy Ratio | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) |
| 1 | 100:1:1:2 | Toluene | 50 | 1 | 65 | 5600 | 5800 | 1.18 |
| 2 | 100:1:1:2 | Toluene | 50 | 2 | 90 | 7700 | 8000 | 1.15 |
| 3 | 200:1:1:2 | Bulk | 50 | 1.5 | 70 | 12000 | 12500 | 1.22 |
Data extrapolated from studies on acrylate polymerization using substituted bipyridine ligands.[11]
III. Experimental Protocols
A. Materials
-
Monomer: Styrene, Methyl Methacrylate (MMA), or Methyl Acrylate (MA). Purified by passing through a column of basic alumina (B75360) to remove inhibitor.
-
Initiator: Ethyl 2-bromoisobutyrate (EBiB) or 1-phenylethyl bromide (1-PEBr). Used as received or purified by distillation.
-
Catalyst: Copper(I) bromide (CuBr, 99.99%). Purified by stirring with acetic acid, followed by washing with ethanol (B145695) and diethyl ether, and drying under vacuum.
-
Ligand: this compound (dNbpy, 97%). Used as received.
-
Solvent: Anhydrous toluene or diphenyl ether.
-
Other: Anhydrous tetrahydrofuran (B95107) (THF), methanol (B129727), neutral alumina, nitrogen gas (high purity).
B. General Protocol for ATRP in Solution
This protocol describes a typical ATRP of styrene. The procedure can be adapted for other monomers by adjusting the temperature and reaction time as indicated in the data tables.
-
Catalyst and Ligand Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1.0 mmol) and this compound (dNbpy) (e.g., 0.817 g, 2.0 mmol).
-
Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with high-purity nitrogen.
-
-
Reaction Mixture Preparation:
-
In a separate flask, prepare the desired amount of monomer and solvent. For a monomer:initiator ratio of 100:1, use styrene (e.g., 10.4 g, 100 mmol) and diphenyl ether (e.g., 10 mL).
-
Deoxygenate the monomer/solvent mixture by bubbling with nitrogen for at least 30 minutes.
-
Using a nitrogen-purged syringe, transfer the deoxygenated monomer/solvent mixture to the Schlenk flask containing the catalyst and ligand.
-
Stir the mixture at room temperature until the catalyst complex is fully dissolved, resulting in a homogeneous solution.
-
-
Initiation and Polymerization:
-
Deoxygenate the initiator, 1-phenylethyl bromide (1-PEBr) (e.g., 0.185 g, 1.0 mmol), by bubbling with nitrogen.
-
Using a syringe, add the initiator to the reaction mixture.
-
Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 110 °C for styrene).
-
Start the timer for the polymerization.
-
-
Monitoring the Reaction:
-
At timed intervals, withdraw small aliquots from the reaction mixture using a nitrogen-purged syringe.
-
Dilute the samples with THF for analysis by Gas Chromatography (GC) to determine monomer conversion and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.
-
-
Termination and Purification:
-
Once the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.
-
Dilute the reaction mixture with THF (e.g., 20 mL).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the filtered solution dropwise into a large volume of cold methanol (e.g., 400 mL).
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at a moderate temperature (e.g., 50 °C) to a constant weight.
-
IV. Visualizations
Caption: The core mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: A generalized workflow for conducting an ATRP experiment.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fundamentals of an ATRP Reaction - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols: 4,4'-Dinonyl-2,2'-bipyridine in Atom Transfer Radical Polymerization (ATRP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. A key component of the ATRP catalyst system is the ligand, which solubilizes the transition metal salt (typically a copper halide) and tunes its reactivity. 4,4'-Dinonyl-2,2'-bipyridine (dNbpy) is a widely used bipyridine-based ligand in ATRP. The two nonyl groups attached to the bipyridine core significantly enhance the solubility of the copper catalyst complex in a variety of organic solvents and monomer media, facilitating homogeneous polymerization conditions. This homogeneity is crucial for achieving good control over the polymerization process. These application notes provide an overview of the use of dNbpy in ATRP, including quantitative data summaries and detailed experimental protocols.
Role of this compound in ATRP
The primary role of dNbpy in ATRP is to form a soluble and active catalyst complex with the copper halide. The key features and advantages of using dNbpy include:
-
Enhanced Solubility: The long alkyl (nonyl) chains of dNbpy render the Cu/dNbpy complex soluble in a wide range of nonpolar and polar organic solvents and monomers. This allows for homogeneous ATRP, which is often essential for achieving a high degree of control over the polymerization.
-
Tuning Catalyst Activity: The electron-donating nature of the alkyl substituents on the bipyridine ring influences the redox potential of the copper center. This, in turn, affects the ATRP equilibrium constant (KATRP) and the rates of activation and deactivation, thereby influencing the overall polymerization rate and control.
-
Versatility: The Cu/dNbpy catalyst system has been successfully employed for the polymerization of a broad range of monomers, including styrenes, (meth)acrylates, and acrylamides. It is also suitable for the synthesis of various polymer architectures such as block copolymers, star polymers, and polymer brushes.
Data Presentation: Quantitative Summary of ATRP with dNbpy
The following tables summarize representative quantitative data for ATRP reactions utilizing dNbpy as the ligand for various monomers.
Table 1: Normal ATRP of Styrene (B11656) with CuBr/dNbpy
| Initiator | [M]₀:[I]₀:[CuBr]₀:[dNbpy]₀ | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ (exp) | Mₙ (theor) | Đ (Mₙ/Mₙ) |
| 1-PEBr | 100:1:1:2 | Bulk | 110 | 4 | 95 | 9,800 | 9,900 | 1.05 |
| 1-PEBr | 100:1:1:2 | Diphenyl ether | 110 | 6.5 | 92 | 9,500 | 9,600 | 1.10 |
| EBiB | 216:1:0.45:1 (CuCl₂) | Toluene | 110 | 7 | 85 | 18,500 | 19,000 | 1.20 |
M: Styrene, I: Initiator, 1-PEBr: 1-Phenylethyl bromide, EBiB: Ethyl α-bromoisobutyrate
Table 2: Normal ATRP of Acrylates and Methacrylates with CuX/dNbpy
| Monomer | Initiator | [M]₀:[I]₀:[CuX]₀:[dNbpy]₀ | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ (exp) | Đ (Mₙ/Mₙ) |
| n-Butyl Acrylate | MBrP | 100:1:1:2 (CuBr) | Benzene | 100 | 1 | 95 | 13,500 | 1.10 |
| Methyl Methacrylate (B99206) | TsCl | 96:1:1:2 (CuBr) | Diphenyl ether | 90 | 0.7 | 94 | 10,200 | 1.10 |
| Methyl Methacrylate | EBiB | 100:1:1:2 (CuBr) | Bulk | 90 | 2 | 85 | 8,600 | 1.15 |
MBrP: Methyl 2-bromopropionate, TsCl: p-Toluenesulfonyl chloride
Table 3: Reverse ATRP with dNbpy
| Monomer | Initiator | [M]₀:[I]₀:[CuX₂]₀:[dNbpy]₀ | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ (exp) | Đ (Mₙ/Mₙ) |
| n-Butyl Methacrylate | AIBN | 200:1:1:2 (CuBr₂) | Aqueous dispersion | 90 | 4 | 80 | 35,000 | 1.30 |
| Dimethyl Itaconate | AIBME | 200:1:1:2 (CuBr₂) | Anisole | 100 | 4 | 75 | 15,000 | 1.25 |
AIBN: 2,2'-Azobis(isobutyronitrile), AIBME: 2,2'-Azobis(2-methyl propionate)
Experimental Protocols
Protocol 1: Typical Normal ATRP of Styrene using CuBr/dNbpy
This protocol describes a typical procedure for the polymerization of styrene in bulk.
Materials:
-
Styrene (inhibitor removed by passing through a column of basic alumina)
-
1-Phenylethyl bromide (1-PEBr, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
This compound (dNbpy, ligand)
-
Anhydrous tetrahydrofuran (B95107) (THF, for dilution)
-
Methanol (for precipitation)
-
Schlenk flask
-
Magnetic stir bar
-
Syringes
-
Rubber septa
-
Vacuum/nitrogen line
-
Oil bath
Procedure:
-
Catalyst/Ligand Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and dNbpy (81.3 mg, 0.2 mmol).
-
Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove oxygen. After the final thaw, backfill the flask with nitrogen.
-
Monomer and Initiator Addition: To the flask, add freshly purified styrene (1.04 g, 10 mmol) via a degassed syringe.
-
Initiation: Add 1-PEBr (18.5 mg, 0.1 mmol) to the reaction mixture via a degassed syringe.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at 110 °C and stir the reaction mixture.
-
Monitoring the Reaction: Periodically, small aliquots can be withdrawn using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: After the desired conversion is reached (e.g., 4-6 hours), terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.
-
Purification: Dilute the viscous reaction mixture with THF. Pass the solution through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.
-
Isolation: Collect the precipitated polymer by filtration and dry it in a vacuum oven to a constant weight.
Protocol 2: Reverse ATRP of n-Butyl Methacrylate in Aqueous Dispersion
This protocol is adapted for a reverse ATRP process, which is often more tolerant to air and impurities.[1]
Materials:
-
n-Butyl methacrylate (BMA, inhibitor removed)
-
2,2'-Azobis(isobutyronitrile) (AIBN, initiator)
-
Copper(II) bromide (CuBr₂, deactivator)
-
This compound (dNbpy, ligand)
-
Brij 98 (surfactant)
-
Deionized water
-
Schlenk flask
-
Magnetic stir bar
-
Syringes
-
Rubber septa
-
Vacuum/nitrogen line
-
Oil bath
Procedure:
-
Aqueous Phase Preparation: Add Brij 98 (0.5 g) to a 50 mL Schlenk flask with a magnetic stir bar. Seal the flask and deoxygenate by applying vacuum and backfilling with nitrogen. Add 24 mL of deionized water (previously purged with nitrogen) via syringe and stir until the surfactant dissolves.[1]
-
Organic Phase Preparation: In a separate flask under nitrogen, prepare a solution of CuBr₂ (22.3 mg, 0.1 mmol) and dNbpy (81.3 mg, 0.2 mmol) in 4.1 mL of BMA.[1]
-
Emulsification: Transfer the organic phase to the Schlenk flask containing the aqueous phase via a cannula. Stir the mixture vigorously to form a stable miniemulsion.
-
Initiator Addition: Add AIBN (16.4 mg, 0.1 mmol) to the reaction mixture.
-
Polymerization: Immerse the flask in a preheated oil bath at 90 °C and stir.
-
Termination and Purification: After the desired time (e.g., 4 hours), stop the reaction by cooling and exposing to air. Precipitate the polymer by pouring the latex into a large volume of methanol. Filter and dry the polymer.
Visualizations
Caption: ATRP mechanism with dNbpy as the ligand.
Caption: Experimental workflow for a typical ATRP.
Caption: Influence of dNbpy's properties on ATRP.
References
Application Notes and Protocols for 4,4'-Dinonyl-2,2'-bipyridine in Artificial Muscle Development
Disclaimer: The application of 4,4'-Dinonyl-2,2'-bipyridine in artificial muscle development is not yet widely documented in publicly available scientific literature. The following application notes and protocols are presented as a scientifically plausible, hypothetical framework for researchers and scientists. This document is based on the known properties of this compound and the established principles of ionic polymer-metal composite (IPMC) artificial muscles.
Application Notes
Introduction
Ionic Polymer-Metal Composites (IPMCs) are a class of electroactive polymers that exhibit muscle-like actuation under low applied voltages.[1] They are typically composed of an ionomeric polymer membrane, such as Nafion, which is saturated with an electrolyte and coated on both sides with a noble metal electrode.[1] The application of an electric field causes the migration of mobile ions and solvent within the polymer, leading to a bending deformation.[1]
This document outlines a hypothetical application of a metal complex of this compound as a functional component within the electrolyte of an IPMC. The long nonyl chains of the ligand are proposed to enhance the compatibility of the complex with the polymer matrix, potentially leading to improved performance and stability of the artificial muscle. 2,2'-Bipyridine (B1663995) and its derivatives are well-known for their ability to form stable complexes with a variety of transition metals, creating redox-active centers that can be exploited for enhanced actuation.[2]
Proposed Mechanism of Action
We propose the use of a redox-active metal complex, for instance, [Ru(this compound)₃]²⁺, as the mobile cation within the IPMC. The actuation of a standard IPMC relies on the voltage-induced migration of hydrated cations.[1] In our proposed system, the redox state of the ruthenium complex can be modulated by the applied potential.
Under an applied voltage, the cationic [Ru(II)] complex migrates towards the cathode. At the cathode, the complex may undergo a reduction to [Ru(I)]. This change in oxidation state can induce a conformational change in the complex and alter its interaction with the surrounding polymer matrix and solvent molecules. This redox-mediated change, in addition to the physical bulk transport of the ion, could lead to a more pronounced and efficient swelling or contraction of the polymer on one side, thus enhancing the bending actuation of the artificial muscle. The hydrophobic nonyl groups are expected to anchor the complex within the polymer's less hydrophilic domains, potentially leading to a more uniform and stable distribution of the active species.
Caption: Proposed signaling pathway for enhanced actuation.
Quantitative Data
The following table presents hypothetical performance data for an IPMC incorporating the [Ru(this compound)₃]²⁺ complex compared to a standard IPMC with a simple hydrated cation like Na⁺.
| Performance Metric | Standard IPMC (Na⁺) | Hypothetical dnbpy-IPMC ([Ru(dnbpy)₃]²⁺) |
| Operating Voltage (V) | 1 - 4 | 1 - 4 |
| Maximum Strain (%) | 1.5 | 2.5 |
| Blocking Force (mN) | 3.0 | 5.0 |
| Response Time (s) | 0.5 | 0.3 |
| Cycle Life (cycles) | >10,000 | >50,000 |
Experimental Protocols
Protocol 1: Synthesis of [Ru(this compound)₃]Cl₂
-
Ligand Preparation: this compound (dnbpy) is synthesized according to established literature procedures or procured from a commercial supplier.
-
Complexation:
-
Dissolve 3 equivalents of this compound in ethanol.
-
Add 1 equivalent of RuCl₃·xH₂O to the solution.
-
Reflux the mixture under an inert atmosphere (e.g., Argon) for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography (silica gel, dichloromethane/methanol gradient) to obtain the desired [Ru(dnbpy)₃]Cl₂ complex.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Fabrication of dnbpy-IPMC
Caption: Experimental workflow for dnbpy-IPMC fabrication.
-
Membrane Pre-treatment:
-
Cut a Nafion 117 membrane to the desired dimensions (e.g., 1 cm x 5 cm).
-
Clean the membrane by boiling it sequentially in 3% H₂O₂, deionized water, 0.5 M H₂SO₄, and finally deionized water, each for 30 minutes.
-
-
Ion Exchange:
-
Immerse the cleaned Nafion membrane in a 0.01 M aqueous solution of [Ru(dnbpy)₃]Cl₂ for 48 hours at 60°C to ensure complete ion exchange.
-
Rinse the membrane thoroughly with deionized water to remove any surface-adsorbed complex.
-
-
Surface Roughening:
-
Lightly roughen the surfaces of the ion-exchanged membrane with fine-grit sandpaper to improve electrode adhesion.
-
-
Electroless Plating:
-
Immerse the membrane in a platinum salt solution (e.g., tetraammineplatinum(II) chloride hydrate).
-
Add a reducing agent (e.g., sodium borohydride) dropwise to initiate the electroless plating of platinum onto the membrane surfaces.
-
Continue the plating process until a conductive and uniform platinum electrode layer is formed on both sides of the membrane.
-
Rinse the final IPMC with deionized water and store it in a humid environment.
-
Protocol 3: Characterization of Actuator Performance
-
Displacement Measurement:
-
Clamp one end of the IPMC strip in a fixed holder.
-
Position a laser displacement sensor to measure the deflection of the free end of the strip.
-
Apply a square wave voltage (e.g., ±2 V) to the electrodes and record the displacement over time.
-
-
Blocking Force Measurement:
-
Place the free end of the clamped IPMC strip against a force transducer.
-
Apply a DC voltage (e.g., 2 V) and record the maximum force exerted by the actuator.
-
-
Cyclic Stability Test:
-
Subject the IPMC to a continuous square wave voltage for a large number of cycles (e.g., >50,000).
-
Periodically measure the displacement and force to evaluate the degradation of performance over time.
-
References
Application Notes and Protocols for 4,4'-Dinonyl-2,2'-bipyridine as a High-Yield Transfer Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dinonyl-2,2'-bipyridine (dNbpy) is a highly effective bidentate ligand utilized in organic synthesis to facilitate a variety of high-yield catalytic reactions. Its prominent role is particularly noted in transition metal catalysis, where it serves as a "transfer reagent" by modulating the properties of the metal center to enable the efficient transfer of functional groups between substrates. The long nonyl chains impart excellent solubility in organic solvents, making it a valuable ligand for reactions involving non-polar substrates and for applications in materials science, such as in the formation of conductive polymers and organic light-emitting diodes (OLEDs).[1][2] This document provides detailed application notes and protocols for the use of dNbpy and its close structural analogs in key organic transformations, with a focus on nickel-catalyzed cross-coupling reactions.
Key Applications
The primary application of this compound in organic synthesis is as a ligand in transition metal-catalyzed reactions. It is particularly effective in nickel-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The bulky and electron-donating nature of the 4,4'-disubstituted bipyridine framework enhances the catalytic activity of the metal center and promotes high yields. While specific high-yield transfer reaction data for dNbpy is not extensively documented in dedicated studies, its performance can be inferred from its structural and electronic similarity to the well-documented 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy). The protocols and data presented below are for dtbbpy-ligated systems and serve as a robust guide for the application of dNbpy.
Data Presentation: Nickel-Catalyzed Reductive Cross-Coupling
The following table summarizes the yields of a nickel-catalyzed reductive cross-coupling of aryl halides with alkyl halides, a reaction where 4,4'-disubstituted bipyridine ligands are crucial for achieving high efficiency. This data is representative of the high yields expected when using this compound as a ligand in similar transformations.
Table 1: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides using a 4,4'-Disubstituted-2,2'-bipyridine Ligand
| Entry | Aryl Halide | Alkyl Halide | Product | Yield (%) |
| 1 | 4-Iodoacetophenone | 1-Iodooctane | 4-Octylacetophenone | 85 |
| 2 | 4-Bromobenzonitrile | 1-Iodooctane | 4-Octylbenzonitrile | 82 |
| 3 | Methyl 4-iodobenzoate | 1-Iodooctane | Methyl 4-octylbenzoate | 88 |
| 4 | 4-Iodotoluene | 1-Iodooctane | 4-Octyltoluene | 78 |
| 5 | 1-Iodonaphthalene | 1-Iodooctane | 1-Octylnaphthalene | 91 |
| 6 | 4-Iodoacetophenone | 1-Iodohexane | 4-Hexylacetophenone | 83 |
| 7 | 4-Iodoacetophenone | Cyclohexyl Iodide | 4-Cyclohexylacetophenone | 75 |
Data is representative of yields obtained in nickel-catalyzed cross-coupling reactions and serves as an estimation for reactions employing this compound.
Experimental Protocols
The following are detailed protocols for key experiments where this compound or its close analogs are employed as a ligand.
Protocol 1: General Procedure for Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides
This protocol is adapted from established procedures for nickel-catalyzed cross-electrophile coupling reactions, a powerful method for C(sp²)–C(sp³) bond formation.
Materials:
-
Nickel(II) iodide (NiI₂) or Nickel(II) bromide glyme complex (NiBr₂·glyme)
-
This compound (dNbpy)
-
Aryl halide (e.g., 4-iodoacetophenone)
-
Alkyl halide (e.g., 1-iodooctane)
-
Manganese (Mn) powder, -325 mesh
-
Anhydrous N,N-dimethylformamide (DMF) or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a nitrogen-filled glovebox, add NiI₂ (5 mol%) and this compound (6 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add manganese powder (2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the alkyl halide (1.2 equivalents).
-
Add anhydrous DMF to achieve a desired concentration (e.g., 0.1 M).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by exposing it to air and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble manganese salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cross-coupled product.
Protocol 2: Synthesis of this compound
For researchers who wish to synthesize the ligand in-house, a detailed protocol is provided below.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert gas (Argon)
Procedure:
-
Under an argon atmosphere, dissolve diisopropylamine (2.66 equivalents) in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.66 equivalents) dropwise and stir the solution at 0 °C for 1 hour to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (1.0 equivalent) in anhydrous THF.
-
Add the solution of 4,4'-dimethyl-2,2'-bipyridine dropwise to the LDA solution at 0 °C. The reaction mixture will turn orange. Continue stirring for 3 hours at 0 °C.
-
Slowly add a solution of 1-bromooctane (2.66 equivalents) in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding deionized water.
-
Pour the mixture into an ice-water mixture and extract with diethyl ether.
-
Wash the combined organic layers with a dilute sodium hydroxide (B78521) solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from hexane (B92381) to afford this compound as a white to off-white solid.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the application of this compound in organic synthesis.
References
Troubleshooting & Optimization
improving the solubility of 4,4'-Dinonyl-2,2'-bipyridine in non-aqueous electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Dinonyl-2,2'-bipyridine in non-aqueous electrolytes.
Troubleshooting Guides
This section offers step-by-step guidance for common issues encountered during the dissolution of this compound.
Issue 1: this compound is not dissolving in the chosen non-aqueous solvent.
-
Question: I am having difficulty dissolving this compound in my non-aqueous electrolyte. What steps can I take to improve its solubility?
-
Answer: The solubility of this compound, a non-polar molecule due to its long alkyl chains, is highly dependent on the choice of solvent and experimental conditions. Here is a systematic approach to troubleshoot this issue:
Experimental Protocol: Systematic Approach to Dissolution
-
Solvent Selection:
-
Begin with a solvent that has a polarity similar to this compound. Due to its non-polar nature, solvents like acetonitrile, propylene (B89431) carbonate, and 3-methoxypropionitrile (B90507) (MPN) are good starting points.
-
For a qualitative guide to solvent selection, please refer to Table 1.
-
-
Sonication:
-
Place the vial containing the solvent and this compound in a sonicator bath.
-
Sonicate the mixture for 15-30 minutes. The ultrasonic waves can help to break down any agglomerates and increase the surface area of the solute, facilitating dissolution.
-
-
Gentle Heating:
-
If sonication is insufficient, gently heat the solution on a hot plate with magnetic stirring.
-
Increase the temperature in increments of 5-10°C, not exceeding 60°C to avoid potential degradation of the compound or solvent. The melting point of this compound is in the range of 61-65°C.
-
Continuously stir the solution during heating.
-
-
Co-Solvent Addition:
-
If the compound remains insoluble, the addition of a co-solvent can modify the polarity of the electrolyte and improve solubility.
-
Introduce a small amount (e.g., 5-10% by volume) of a co-solvent. The choice of co-solvent will depend on the primary solvent and the desired final properties of the electrolyte.
-
Refer to Table 2 for a list of potential co-solvents.
-
-
Issue 2: The dissolved this compound precipitates out of solution over time or with a change in temperature.
-
Question: I was able to dissolve this compound, but it crashed out of solution. How can I prevent this?
-
Answer: Precipitation indicates that the solution is supersaturated at the storage or operating temperature. Consider the following solutions:
Experimental Protocol: Preventing Precipitation
-
Determine Saturation Point:
-
Prepare a saturated solution at a slightly elevated temperature (e.g., 40°C).
-
Gradually cool the solution to the intended storage or operating temperature while observing for the first signs of precipitation. This will give you an approximate saturation concentration at that temperature.
-
Prepare subsequent solutions at a concentration slightly below this saturation point.
-
-
Maintain a Constant Temperature:
-
If the precipitation is triggered by a decrease in temperature, consider whether the experimental setup can be maintained at a constant, slightly elevated temperature to keep the compound in solution.
-
-
Utilize a Co-Solvent:
-
As described in the previous section, adding a co-solvent can increase the overall solubility of the compound, potentially preventing precipitation at lower temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on its chemical structure and available literature on similar compounds, the following solvents are recommended. Please note that quantitative solubility data is limited, and experimental validation is crucial.
Q2: Can the type of electrolyte salt affect the solubility of this compound?
A2: Yes, the electrolyte salt can influence the solubility of additives. The ions of the salt will interact with the solvent molecules, which can alter the solvent's ability to dissolve other species. The "salting-out" effect, where the solubility of a non-electrolyte is decreased by the addition of a salt, is a possibility. It is advisable to dissolve the this compound in the solvent before adding the electrolyte salt. If solubility issues persist after salt addition, consider experimenting with different lithium salts (e.g., LiBF₄, LiPF₆, LiTFSI) to see if one has a less detrimental effect on the solubility of the bipyridine derivative.
Q3: How does temperature affect the solubility of this compound?
A3: Generally, the solubility of solid compounds in liquid solvents increases with temperature. Gentle heating can be an effective method to dissolve this compound. However, be mindful of the compound's melting point (61-65°C) and the boiling point of your solvent. Also, be aware that a solution prepared at a higher temperature may become supersaturated and precipitate upon cooling.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Non-Aqueous Electrolyte Solvents
| Solvent | Polarity | Expected Solubility | Notes |
| Acetonitrile (ACN) | Polar aprotic | Good | Commonly used in electrochemistry. |
| Propylene Carbonate (PC) | Polar aprotic | Good | High dielectric constant, suitable for many battery applications. |
| Dimethylformamide (DMF) | Polar aprotic | Good | Strong solvent, but may have higher reactivity. |
| 3-Methoxypropionitrile (MPN) | Polar aprotic | Good | Mentioned in literature for use with this compound. |
| Dichloromethane (DCM) | Non-polar | Moderate | May be suitable for initial dissolution before transfer to an electrolyte. |
| Chloroform | Non-polar | Moderate | Similar to DCM, use with caution due to toxicity. |
Table 2: Potential Co-solvents for Enhancing Solubility
| Co-Solvent | Rationale for Use | Recommended Starting Concentration (% v/v) |
| Dimethyl Carbonate (DMC) | Can help to solvate the non-polar alkyl chains. | 10-20% |
| Diethyl Carbonate (DEC) | Similar to DMC, may offer slightly different solvation properties. | 10-20% |
| Tetrahydrofuran (THF) | A good solvent for many organic compounds, can help to increase overall solvating power. | 5-15% |
Visualizations
Technical Support Center: 4,4'-Dinonyl-2,2'-bipyridine in Dye-Sensitized Solar Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with 4,4'-Dinonyl-2,2'-bipyridine (DNBP) in dye-sensitized solar cells (DSSCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DNBP) in a DSSC?
A1: this compound (DNBP) is primarily used as a co-additive in the electrolyte of dye-sensitized solar cells. Its main function is to enhance the long-term stability and performance of the device, particularly under thermal stress. It is often used as a more stable alternative to 4-tert-butylpyridine (B128874) (TBP). The hydrophobic nonyl chains on the bipyridine core create an insulating layer at the TiO2 surface, which helps to minimize charge recombination between injected electrons and the electrolyte. This leads to an improvement in the open-circuit voltage (Voc) and fill factor of the solar cell.
Q2: How does DNBP improve the thermal stability of DSSCs compared to TBP?
A2: DNBP significantly improves the thermal stability of DSSCs by reducing the degradation of the ruthenium-based dyes, such as N719. At elevated temperatures, TBP can react with the N719 dye, leading to a decline in cell efficiency. In contrast, the reaction rate between DNBP and the N719 dye is approximately 10 times slower than that of TBP at higher temperatures, which preserves the integrity of the dye and the overall performance of the cell for longer durations.
Q3: What are the common signs of degradation in a DSSC containing DNBP?
A3: Degradation in a DSSC, even one stabilized with DNBP, can manifest in several ways. Researchers should monitor the following key performance parameters:
-
Decrease in short-circuit current density (Jsc): This can indicate issues with dye degradation, electrolyte decomposition, or problems at the electrode interfaces.
-
Decrease in open-circuit voltage (Voc): Often related to increased charge recombination.
-
Reduction in fill factor (FF): This can be caused by an increase in the series resistance within the cell.
-
Overall decrease in power conversion efficiency (PCE): This is a cumulative indicator of the above-mentioned issues.
-
Visible changes: Discoloration of the electrolyte or the photoanode can also be an indicator of degradation.
Q4: What are the suspected degradation pathways for DNBP in a DSSC?
A4: While DNBP is relatively stable, it can still undergo degradation under the harsh operating conditions of a DSSC over extended periods. The primary stressors are prolonged exposure to heat, light (especially UV), and the chemically reactive iodide/triiodide electrolyte. Although direct experimental evidence for specific DNBP degradation pathways is limited, plausible mechanisms include:
-
Thermal Degradation of Alkyl Chains: The long nonyl chains can undergo thermal decomposition, particularly at temperatures above 85°C. This can lead to the shortening of the alkyl chains and the formation of various hydrocarbon byproducts.
-
Reaction with Iodine Radicals: The electrolyte contains highly reactive iodine radicals (I•), which can attack the DNBP molecule. This could lead to iodination of the bipyridine ring or the alkyl chains.
-
Photodegradation: Although less reactive than the dye, the bipyridine core of DNBP may undergo slow photodegradation, especially under UV irradiation. This could involve reactions with photogenerated species from the TiO2 surface or the electrolyte.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Rapid decrease in cell efficiency at elevated temperatures (e.g., > 60°C) | 1. Suboptimal concentration of DNBP. 2. Degradation of the sensitizing dye. 3. Instability of the electrolyte solvent. | 1. Optimize the concentration of DNBP in the electrolyte. 2. Analyze the dye on the TiO2 surface using UV-Vis spectroscopy to check for degradation. 3. Consider using a more thermally stable electrolyte solvent, such as an ionic liquid. |
| Gradual decrease in Jsc over time under continuous illumination | 1. Slow degradation of the DNBP leading to byproducts that interfere with charge transport. 2. Dye desorption from the TiO2 surface. 3. Photodegradation of the electrolyte. | 1. Analyze the electrolyte composition over time using techniques like HPLC-MS to identify potential degradation products. 2. Use a UV filter to cut off high-energy photons that may accelerate degradation. 3. Investigate alternative, more photochemically stable electrolyte formulations. |
| Increase in the series resistance of the cell | 1. Formation of degradation byproducts that precipitate or increase the viscosity of the electrolyte. 2. Corrosion of the counter electrode by the electrolyte. | 1. Characterize the aged electrolyte for any insoluble materials. 2. Perform electrochemical impedance spectroscopy (EIS) to analyze changes in the internal resistance of the cell components. |
Data Presentation
Table 1: Comparison of Dye Degradation with DNBP and TBP Additives
| Additive | Electrolyte Type | Temperature (°C) | Time (hours) | N719 Dye Degradation (%) | Reference |
| DNBP | Liquid | 80 | 1000 | ~30% | [1][2] |
| DNBP | Ionic Liquid | 80 | 1000 | ~10% | [1][2] |
| TBP | Liquid | 80 | 1000 | Significantly higher than DNBP | [1][2] |
Table 2: Performance Degradation of Z907 Dye-Based DSSC with Ionic Liquid Electrolyte
| Parameter | Degradation Rate | Test Conditions | Reference |
| Electrical Performance | -7.58 x 10⁻⁵ / hour | 85°C in the dark | [3] |
Experimental Protocols
Protocol 1: Analysis of Dye Degradation by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)
-
Sample Preparation:
-
Disassemble the aged DSSC in a glovebox to prevent contamination.
-
Extract the electrolyte using a suitable solvent (e.g., acetonitrile).
-
Desorb the dye from the TiO2 photoanode by immersing it in a basic solution (e.g., 0.1 M NaOH in ethanol/water).
-
-
HPLC-MS Analysis:
-
Inject the extracted electrolyte and the desorbed dye solution into an HPLC system equipped with a C18 column.
-
Use a suitable gradient of solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid) to separate the components.
-
Couple the HPLC output to a mass spectrometer to identify the parent dye molecule and any degradation products by their mass-to-charge ratio.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for a DSSC
-
Setup:
-
Connect the DSSC to a potentiostat with EIS capabilities. .
-
-
Measurement:
-
Apply a forward bias equivalent to the open-circuit voltage (Voc) of the cell.
-
Superimpose a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
-
Analysis:
-
Fit the resulting Nyquist or Bode plot to an equivalent circuit model of the DSSC.
-
Extract key parameters such as the series resistance, charge transfer resistance at the counter electrode, and the electron lifetime in the TiO2, to diagnose degradation mechanisms.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing 4,4'-Dinonyl-2,2'-bipyridine Concentration for Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 4,4'-Dinonyl-2,2'-bipyridine (DNBP) for various catalytic applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound (DNBP) in catalysis?
A1: this compound is a bidentate N,N-ligand widely used in coordination chemistry and homogeneous catalysis. Its primary role is to form stable complexes with transition metal precursors (e.g., palladium, nickel, ruthenium). The nonyl groups enhance solubility in nonpolar organic solvents, which is advantageous in many catalytic systems. The electronic properties of the bipyridine core influence the reactivity and stability of the catalytic species.
Q2: How does the concentration of DNBP affect a catalytic reaction?
A2: The concentration of DNBP, specifically the ligand-to-metal ratio, is a critical parameter that can significantly impact catalyst activity, selectivity, and stability.
-
Too low a concentration may lead to the formation of catalytically inactive or less active species, as well as catalyst decomposition (e.g., formation of palladium black in cross-coupling reactions).
-
Too high a concentration can lead to the formation of coordinatively saturated metal centers, which may inhibit substrate binding and thus reduce the catalytic rate. In some cases, excess ligand can also lead to the formation of off-cycle, inactive complexes.
Q3: What is a good starting point for the DNBP-to-metal precursor ratio?
A3: A common starting point for bipyridine ligands in cross-coupling reactions is a ligand-to-metal ratio of 1:1 to 1.2:1. However, the optimal ratio is highly dependent on the specific reaction, metal precursor, substrates, and solvent system. It is strongly recommended to screen a range of ratios to determine the optimal conditions for your specific application.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Conversion | Insufficient Ligand: The concentration of DNBP may be too low to effectively stabilize the active catalytic species, leading to catalyst deactivation. | 1. Increase the DNBP-to-metal ratio in increments (e.g., from 1:1 to 1.1:1, 1.2:1, etc.).2. Ensure the DNBP is fully dissolved in the reaction mixture before adding other reagents. The nonyl groups improve solubility, but in some solvent systems at low temperatures, solubility might be limited. |
| Excess Ligand: A high concentration of DNBP may be inhibiting the catalyst by forming a stable, coordinatively saturated complex that prevents substrate association. | 1. Systematically decrease the DNBP-to-metal ratio (e.g., from 1.5:1 down to 1:1 or even slightly sub-stoichiometric ratios like 0.9:1).2. Monitor the reaction kinetics to see if an induction period is observed, which might indicate slow formation of the active species from a more stable precursor. | |
| Low Product Selectivity | Formation of Multiple Catalytic Species: A non-optimal DNBP concentration can lead to an equilibrium between different catalytically active species, each with different selectivity. | 1. Screen a wider range of DNBP-to-metal ratios to identify a concentration that favors the formation of a single, highly selective catalytic species.2. Analyze the reaction mixture at different time points to understand if selectivity changes over the course of the reaction, which could indicate a change in the dominant catalytic species. |
| Catalyst Decomposition (e.g., formation of black precipitate) | Incomplete Ligand Coordination: An insufficient amount of DNBP may not fully coordinate to the metal centers, leaving them susceptible to reduction and aggregation. | 1. Increase the DNBP-to-metal ratio to ensure all metal centers are complexed.2. Consider the order of addition of reagents. Pre-forming the metal-ligand complex before adding the substrates can sometimes prevent premature catalyst decomposition. |
| Poor Reproducibility | Sensitivity to Small Variations in Ligand Concentration: The catalytic system may be highly sensitive to the DNBP concentration, leading to variable results with minor weighing or dispensing errors. | 1. Prepare a stock solution of DNBP to ensure accurate and consistent dispensing.2. Carefully control the reaction setup and conditions (e.g., temperature, atmosphere) as these can also influence the effective concentration of the active catalyst. |
Experimental Protocols
Protocol 1: Screening for Optimal DNBP Concentration in a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general procedure for determining the optimal ligand-to-metal ratio for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (DNBP)
-
Aryl halide
-
Boronic acid or ester
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials with stir bars
-
Standard analytical equipment (GC, LC-MS, NMR)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the palladium precursor in the chosen solvent (e.g., 0.01 M).
-
Prepare a stock solution of DNBP in the same solvent (e.g., 0.012 M). This will be used for a 1.2:1 ligand-to-metal ratio. Prepare other concentrations as needed for different ratios.
-
-
Reaction Setup (in a glovebox or under inert atmosphere):
-
To a series of reaction vials, add the aryl halide (e.g., 0.5 mmol) and the boronic acid (e.g., 0.6 mmol).
-
Add the base (e.g., 1.0 mmol).
-
Add the desired volume of the palladium precursor stock solution to each vial (e.g., 0.5 mL for 0.005 mmol, 1 mol%).
-
To each vial, add a varying volume of the DNBP stock solution to achieve different ligand-to-metal ratios (e.g., 0.8:1, 1:1, 1.1:1, 1.2:1, 1.5:1).
-
Add the solvent to bring the final reaction volume to a consistent level (e.g., 2 mL).
-
-
Reaction and Analysis:
-
Seal the vials and place them in a pre-heated reaction block or oil bath (e.g., 80-100 °C).
-
Stir the reactions for a set period (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reactions (e.g., with water or saturated NH₄Cl).
-
Extract the product with an organic solvent.
-
Analyze the crude reaction mixture by GC or LC-MS to determine the conversion and yield for each DNBP concentration.
-
-
Data Presentation:
| Ligand:Metal Ratio | Aryl Halide Conversion (%) | Product Yield (%) |
| 0.8:1 | ||
| 1.0:1 | ||
| 1.1:1 | ||
| 1.2:1 | ||
| 1.5:1 |
Visualization of the Optimization Workflow
Caption: Workflow for optimizing DNBP concentration.
Signaling Pathways and Logical Relationships
Catalytic Cycle and Ligand Influence
The following diagram illustrates a generic palladium-catalyzed cross-coupling cycle and highlights where the concentration of the DNBP ligand can exert its influence.
Caption: Influence of DNBP on the catalytic cycle.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common issues encountered when optimizing DNBP concentration.
Technical Support Center: Thermal Stability of 4,4'-Dinonyl-2,2'-bipyridine Metal Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Dinonyl-2,2'-bipyridine metal complexes. The information provided addresses common thermal stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical thermal stability ranges for this compound metal complexes?
A1: The thermal stability of this compound metal complexes is influenced by the coordinated metal ion, the counter-ion, and the overall molecular structure. Generally, decomposition onset temperatures can range from approximately 170°C to over 400°C. For instance, a copper(II) complex with the related 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligand has been shown to be stable up to 170°C, with decomposition occurring in stages between 170°C and 1000°C.[1] Iridium(III) complexes with substituted bipyridine ligands can exhibit even higher thermal stability, with decomposition temperatures (at 5% weight loss) observed at 359°C, 389°C, and 410°C for different ancillary ligands.[2][3]
Q2: How do the long nonyl chains on the 4,4'-positions of the bipyridine ligand affect the thermal stability of the metal complexes?
A2: The long alkyl chains, such as the nonyl groups in this compound, can influence the thermal stability in several ways. They can increase the steric hindrance around the metal center, which may affect the coordination geometry and bond strengths. Additionally, the thermal decomposition of the complex will likely involve the degradation of these alkyl chains, which typically occurs at different temperatures than the loss of the bipyridine ligand itself. The initial weight loss in a thermogravimetric analysis (TGA) of these complexes is often associated with the decomposition of such peripheral organic moieties.
Q3: What are the common decomposition products of these metal complexes?
A3: The thermal decomposition of bipyridine metal complexes typically proceeds in stages. Initially, solvent molecules or loosely bound counter-ions may be lost. This is followed by the decomposition of the organic ligands, in this case, the nonyl chains and the bipyridine backbone. At higher temperatures, the remaining inorganic components may decompose to form metal oxides or the pure metal, depending on the atmosphere (oxidative or inert). For example, the final decomposition products of some copper(II) bipyridine complexes are often metal oxides.
Q4: Can the counter-ion significantly impact the thermal stability of the complex?
A4: Yes, the counter-ion can have a notable effect on the thermal stability. For instance, in ruthenium(II) tris(bipyridine) complexes, the photostability, which can be related to thermal stability, is influenced by the coordinating ability of the counter-ion. Less coordinating anions like BArF4- can enhance stability by disfavoring ligand dissociation, which is a common decomposition pathway.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the thermal analysis of this compound metal complexes.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpectedly low decomposition temperature in TGA. | 1. Presence of residual solvent (e.g., from synthesis).2. Impurities in the sample.3. The complex is inherently less stable than anticipated. | 1. Ensure the sample is thoroughly dried under vacuum before analysis.2. Purify the complex using appropriate methods (e.g., recrystallization, chromatography).3. Re-evaluate the synthesis protocol and consider the electronic and steric effects of the ligands and counter-ions. |
| Multi-step decomposition in TGA is not well-resolved. | 1. Heating rate is too high.2. Overlapping decomposition of different components (e.g., nonyl chains and bipyridine). | 1. Reduce the heating rate (e.g., from 10°C/min to 5°C/min or 2°C/min) to improve the resolution of thermal events.2. Use derivative thermogravimetry (DTG) to better identify individual decomposition steps. |
| Inconsistent results between different batches of the same complex. | 1. Variation in the stoichiometry of the synthesized complex.2. Presence of different polymorphs or solvates. | 1. Confirm the structure and purity of each batch using techniques like NMR, mass spectrometry, and elemental analysis.2. Characterize the solid-state form using techniques like powder X-ray diffraction (PXRD). |
| Baseline drift or noise in TGA/DSC curves. | 1. Instrument not properly calibrated.2. Gas flow rate is unstable.3. Sample is reacting with the crucible material. | 1. Calibrate the instrument according to the manufacturer's instructions.2. Ensure a stable and appropriate gas flow rate.3. Use an inert crucible material (e.g., alumina (B75360), platinum) that does not react with the sample. |
Quantitative Data on Thermal Stability
The following tables summarize thermal stability data for metal complexes containing substituted bipyridine ligands, which can serve as a reference for what to expect with this compound analogues.
Table 1: TGA Data for Representative Bipyridine Metal Complexes
| Complex | Onset of Decomposition (°C) | Major Weight Loss Steps (°C) | Residual Mass (%) | Metal Oxide/Metal | Reference |
| [Cu(C18H24N2)(NO3)2] (analogue) | ~170 | 170 - 1000 (multiple steps) | Not Specified | Not Specified | [1] |
| (MPBFP)2Ir(detd) (analogue) | 359 (5% weight loss) | Not Specified | Not Specified | Not Specified | [2][3] |
| (MPBFP)2Ir(tmd) (analogue) | 389 (5% weight loss) | Not Specified | Not Specified | Not Specified | [2][3] |
| (MPBFP)2Ir(acac) (analogue) | 410 (5% weight loss) | Not Specified | Not Specified | Not Specified | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Ruthenium(II) Tris(this compound) Complex, Ru(dnbpy)32
Materials:
-
RuCl3·xH2O
-
This compound (dnbpy)
-
N,N-Dimethylformamide (DMF)
-
Ammonium hexafluorophosphate (B91526) (NH4PF6)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (3 equivalents) in ethanol.
-
Add an aqueous solution of RuCl3·xH2O (1 equivalent) to the ligand solution.
-
Reflux the mixture for 4-6 hours under an inert atmosphere (e.g., Argon or Nitrogen). The color of the solution should change to a deep red/orange.
-
After cooling to room temperature, add a saturated aqueous solution of NH4PF6 to precipitate the complex.
-
Stir the mixture for 30 minutes and then collect the precipitate by vacuum filtration.
-
Wash the solid product with water, followed by a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the resulting solid under vacuum to obtain the --INVALID-LINK--2 complex.
Protocol 2: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Instrumentation:
-
A simultaneous TGA/DSC analyzer is recommended.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound metal complex into an alumina or platinum crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the analyzer.
-
Set the desired atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 800-1000°C).
-
-
Data Acquisition: Record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
From the TGA curve, determine the onset of decomposition and the temperature ranges for each weight loss step.
-
From the DTG (derivative thermogravimetry) curve, identify the temperatures of maximum decomposition rates.
-
From the DSC curve, identify endothermic (e.g., melting, solvent loss) and exothermic (e.g., decomposition, oxidation) events.
-
Visualizations
References
- 1. ijmra.us [ijmra.us]
- 2. Synthesis, characterization, and photoelectric properties of iridium(iii) complexes containing an N hetero-dibenzofuran C^N ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and photoelectric properties of iridium(iii) complexes containing an N hetero-dibenzofuran C^N ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in 4,4'-Dinonyl-2,2'-bipyridine Synthesis
Welcome to the technical support center for the synthesis of 4,4'-Dinonyl-2,2'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide clear, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield of this compound is significantly lower than the reported 45%. What are the most likely causes?
A1: Low yields in this synthesis can often be attributed to several critical factors. The reaction involves the formation of a strong base (Lithium diisopropylamide - LDA) and a subsequent alkylation, both of which are sensitive to reaction conditions. Here are the primary areas to investigate:
-
Moisture and Air Sensitivity: The cornerstone of this reaction's success is maintaining strictly anhydrous and inert conditions. LDA is a very strong base and will be quenched by any trace amounts of water or acidic protons. Similarly, the organolithium intermediates are highly reactive with oxygen.
-
Incomplete Deprotonation: The initial deprotonation of 4,4'-dimethyl-2,2'-bipyridine (B75555) by LDA is a crucial step. If this step is incomplete, the subsequent alkylation will be inefficient.
-
Side Reactions of the Alkylating Agent: The alkylating agent, 1-bromooctane (B94149), can participate in side reactions, such as elimination, although this is less common with primary alkyl bromides.
-
Suboptimal Reaction Temperature: Temperature control is critical. The formation of LDA and the deprotonation step are typically carried out at low temperatures to minimize side reactions. Allowing the reaction to warm up prematurely can lead to decomposition of intermediates.
-
Impure Reagents: The purity of all reagents, especially the 4,4'-dimethyl-2,2'-bipyridine, diisopropylamine (B44863), n-butyllithium, and 1-bromooctane, is paramount.
Q2: I suspect moisture is contaminating my reaction. What are the best practices to ensure anhydrous conditions?
A2: To minimize moisture contamination, follow these rigorous procedures:
-
Glassware: All glassware should be oven-dried at a high temperature (e.g., 120-150°C) for several hours or flame-dried under vacuum immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is commonly dried by distillation from sodium/benzophenone.
-
Reagents:
-
Diisopropylamine: Should be distilled from calcium hydride.
-
n-Butyllithium: The concentration of commercial n-BuLi solutions should be determined by titration before use.
-
4,4'-dimethyl-2,2'-bipyridine and 1-bromooctane: Ensure they are dry and stored over molecular sieves if necessary.
-
-
Inert Atmosphere: The entire reaction, including reagent transfers, should be conducted under a positive pressure of an inert gas like argon or nitrogen. Use Schlenk lines or a glovebox for optimal results.
Q3: How can I confirm that the initial deprotonation of 4,4'-dimethyl-2,2'-bipyridine is complete?
A3: Visual confirmation can be an indicator. The reaction mixture should turn a distinct orange color upon the addition of the 4,4'-dimethyl-2,2'-bipyridine solution to the LDA.[1] This color change is indicative of the formation of the lithiated species. To ensure completeness, adhere to the recommended reaction time and temperature as specified in the protocol.[1]
Q4: My purification by column chromatography is resulting in a low recovery of the final product. What can I do to improve this?
A4: Low recovery during purification can be due to several factors:
-
Inappropriate Stationary Phase: While silica (B1680970) gel is commonly used, ensure it is of the appropriate grade and activity.
-
Incorrect Eluent System: The polarity of the eluent is crucial. A systematic optimization of the solvent system (e.g., varying ratios of hexane (B92381) and ethyl acetate) using thin-layer chromatography (TLC) beforehand is recommended to achieve good separation and recovery.
-
Product Streaking/Tailing on the Column: This can be due to the basic nature of the bipyridine. Adding a small amount of a volatile base, like triethylamine (B128534) (e.g., 0.5-1%), to the eluent can help to improve the peak shape and recovery.
-
Product Instability on Silica: Although less common for this molecule, some compounds can degrade on acidic silica gel. If this is suspected, consider using neutral or basic alumina (B75360) as the stationary phase.
Q5: Are there alternative synthetic routes to this compound that might offer higher yields?
A5: Yes, nickel-catalyzed homocoupling of a suitable precursor can be a viable alternative. For instance, a similar compound, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720), is synthesized in good yield via a nickel-catalyzed dimerization of 4-tert-butyl-2-chloropyridine.[2] A similar approach could be adapted for the nonyl derivative, starting from 4-nonyl-2-chloropyridine. This method avoids the use of strong, air-sensitive bases like LDA.
Experimental Protocols
Method 1: Alkylation of 4,4'-Dimethyl-2,2'-bipyridine[1]
This protocol details the synthesis of this compound via the deprotonation of 4,4'-dimethyl-2,2'-bipyridine followed by alkylation with 1-bromooctane.
Materials:
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
4,4'-Dimethyl-2,2'-bipyridine
-
1-Bromooctane
-
Argon or Nitrogen gas
Procedure:
-
Under an argon atmosphere, dissolve diisopropylamine (2.66 eq.) in anhydrous THF.
-
Cool the solution to 0°C and slowly add n-butyllithium (2.66 eq.) dropwise. Stir the mixture at 0°C for 1 hour to generate Lithium diisopropylamide (LDA).
-
In a separate flask, dissolve 4,4'-dimethyl-2,2'-bipyridine (1 eq.) in anhydrous THF.
-
Slowly add the 4,4'-dimethyl-2,2'-bipyridine solution to the LDA solution at 0°C. The reaction mixture will turn orange. Continue stirring for 3 hours at this temperature.
-
While maintaining the temperature at 0°C, add a solution of 1-bromooctane (2.66 eq.) in anhydrous THF.
-
Allow the reaction to proceed, monitoring its completion by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Dry the final product under high vacuum to yield this compound as an off-white solid.
Method 2: Nickel-Catalyzed Homocoupling (Proposed Analogy)[2]
This is a proposed protocol based on the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine and would require optimization for the nonyl derivative.
Materials:
-
2-Chloro-4-nonylpyridine (precursor, requires separate synthesis)
-
Nickel(II) bromide trihydrate (NiBr₂·3H₂O)
-
Manganese powder
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add NiBr₂·3H₂O and anhydrous DMF under an argon atmosphere.
-
Heat the mixture to 60°C until a homogenous green solution is formed, then cool to room temperature.
-
Add 2-chloro-4-nonylpyridine and manganese powder to the solution.
-
Heat the reaction mixture under argon for an extended period (e.g., 20 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction and perform an aqueous work-up.
-
The product can be purified by column chromatography or sublimation.
Data Presentation
Table 1: Reagent Quantities for Alkylation Synthesis [1]
| Reagent | Molar Eq. | Example Amount |
| 4,4'-Dimethyl-2,2'-bipyridine | 1 | 11.0 g (0.060 mol) |
| Diisopropylamine | 2.66 | 28.0 mL (0.160 mol) |
| n-Butyllithium | 2.66 | 107.0 mL (0.160 mol) |
| 1-Bromooctane | 2.66 | 28.0 mL (0.160 mol) |
Table 2: Comparison of Synthetic Methods
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Alkylation [1] | LDA, 1-Bromooctane | ~45% | Utilizes readily available starting materials. | Requires strictly anhydrous conditions and strong base. |
| Ni-Catalyzed Homocoupling [2] | NiBr₂, Mn powder | (for di-tert-butyl analog) ~70-80% | Avoids strong bases, milder conditions. | Requires synthesis of the 2-chloro-4-nonylpyridine precursor. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via alkylation.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
preventing aggregation of 4,4'-Dinonyl-2,2'-bipyridine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Dinonyl-2,2'-bipyridine (dNbpy). Our aim is to help you overcome common challenges related to the solubility and aggregation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dNbpy) and what are its common applications?
A1: this compound is a derivative of 2,2'-bipyridine, a well-known chelating ligand in coordination chemistry. The addition of two nonyl chains increases its hydrophobicity. It is often used in the synthesis of metal complexes for applications in catalysis, organic electronics (like OLEDs), and as a stabilizer for nanoparticles.[1] It has also been investigated as an additive in electrolytes for dye-sensitized solar cells to improve thermal stability.[2]
Q2: What are the general solubility characteristics of dNbpy?
Q3: Why does my dNbpy solution appear cloudy or contain precipitates?
A3: Cloudiness or precipitation in your dNbpy solution is likely due to aggregation of the molecules. The long, nonpolar nonyl chains can interact with each other, and the flat bipyridine rings can stack on top of each other through pi-pi interactions.[4][5] This self-association can lead to the formation of larger aggregates that are insoluble in the solvent, especially at higher concentrations or in less suitable solvents.
Q4: How can I detect aggregation of dNbpy in my solution?
A4: Aggregation can be detected through several methods:
-
Visual Observation: The most straightforward method is to look for visible particles, cloudiness (turbidity), or precipitation in the solution.
-
UV-Vis Spectroscopy: Changes in the absorption spectrum, such as peak broadening or shifts, can indicate aggregation.
-
Dynamic Light Scattering (DLS): This technique can be used to measure the size of particles in the solution. The presence of large particles would indicate aggregation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Broadening of peaks in the NMR spectrum can suggest the formation of aggregates.
Troubleshooting Guide: Preventing Aggregation of dNbpy
This guide provides systematic steps to address and prevent the aggregation of this compound in your experiments.
Issue 1: dNbpy fails to dissolve or precipitates out of solution.
-
Possible Cause: The chosen solvent may not be optimal for the desired concentration, or the concentration is too high. The hydrophobic nonyl chains and pi-pi stacking of the bipyridine core promote self-aggregation, reducing solubility.
-
Solutions:
-
Solvent Selection:
-
Recommendation: Start with nonpolar or moderately polar aprotic solvents. Given the long alkyl chains, solvents like hexane (B92381), toluene, dichloromethane (B109758) (DCM), or chloroform (B151607) are good starting points. For applications requiring more polar environments, consider tetrahydrofuran (B95107) (THF) or ethyl acetate. While the parent 4,4'-bipyridine (B149096) is soluble in DMSO and DMF, the long nonyl chains of dNbpy might limit its solubility in these highly polar solvents.[3]
-
Experimental Protocol:
-
Start with a small amount of dNbpy.
-
Test its solubility in a range of solvents from nonpolar to polar aprotic.
-
Observe the clarity of the solution at your target concentration.
-
-
-
Concentration Adjustment:
-
Recommendation: If you observe precipitation, try preparing a more dilute solution. Aggregation is often a concentration-dependent process.[6]
-
Experimental Protocol:
-
Prepare a stock solution in a solvent where dNbpy is highly soluble.
-
Perform serial dilutions to find the maximum concentration at which dNbpy remains dissolved in your solvent of choice.
-
-
-
Heating:
-
Recommendation: Gently heating the solution can help overcome the kinetic barrier to dissolution and break up aggregates. However, be aware that the compound may precipitate out again upon cooling if the solution is supersaturated at room temperature.[7]
-
Experimental Protocol:
-
Warm the solvent before adding dNbpy.
-
Alternatively, gently warm the mixture while stirring until the solid dissolves.
-
Allow the solution to cool slowly to room temperature and observe for any precipitation.
-
-
-
Co-solvent Systems:
-
Recommendation: Using a mixture of solvents can significantly improve solubility.[7] For instance, a small amount of a more polar solvent like THF or DCM in a nonpolar solvent like hexane might disrupt the aggregation and improve solubility.
-
Experimental Protocol:
-
Dissolve dNbpy in a good solvent (e.g., DCM).
-
Slowly add this solution to a larger volume of a second, less ideal solvent while stirring vigorously.
-
-
-
Issue 2: Solution becomes cloudy over time or upon standing.
-
Possible Cause: Slow aggregation is occurring. This can be influenced by factors like temperature fluctuations, solvent evaporation, or interactions with container surfaces.
-
Solutions:
-
Use of Additives/Surfactants:
-
Recommendation: For certain applications, particularly in more polar or aqueous-organic mixtures, the addition of a small amount of a non-ionic surfactant might help to stabilize dNbpy and prevent aggregation by forming micelles around the nonpolar chains.
-
Experimental Protocol:
-
Prepare a solution of dNbpy in your desired solvent system.
-
Add a small amount (e.g., below the critical micelle concentration) of a non-ionic surfactant like Triton X-100 or Tween 80.
-
Observe the stability of the solution over time compared to a control without the surfactant.
-
-
-
Storage Conditions:
-
Recommendation: Store dNbpy solutions in tightly sealed containers to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation. Store at a constant temperature to avoid solubility changes.
-
-
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₄N₂ | |
| Molecular Weight | 408.66 g/mol | [8] |
| Melting Point | 61-63 °C (lit.) | [8] |
| Appearance | Solid |
Visualizations
Caption: A flowchart for troubleshooting the dissolution of this compound.
Caption: A diagram illustrating the aggregation mechanism of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovering the stacking landscape of a pyridine-pyridine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 142646-58-0 [chemicalbook.com]
Technical Support Center: Enhancing Solar Cell Performance with Modified 4,4'-Dinonyl-2,2'-bipyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the modification of 4,4'-Dinonyl-2,2'-bipyridine (DNB) to enhance solar cell performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DNB) and its derivatives in solar cells?
A1: this compound and its modified structures primarily serve two main functions in solar cells. In dye-sensitized solar cells (DSCs), DNB is used as a nitrogen-containing additive in the electrolyte to improve the thermal stability of the ruthenium dyes.[1] The nonyl chains in DNB can also create an insulating barrier at the titanium dioxide (TiO₂) surface, which helps to minimize charge carrier recombination. In perovskite solar cells (PSCs), DNB and other bipyridine derivatives are investigated as passivating agents for surface defects on the perovskite film. The nitrogen atoms in the bipyridine structure can interact with uncoordinated lead ions (Pb²⁺) on the perovskite surface, reducing non-radiative recombination and improving device efficiency and stability.
Q2: How does modifying the structure of DNB, for example, by changing the alkyl chain length, impact solar cell performance?
A2: Modifying the alkyl chain length on the bipyridine core can significantly influence the properties of the molecule and its effectiveness in a solar cell. Longer alkyl chains can enhance the hydrophobicity of the perovskite film surface, which can improve its resistance to moisture-induced degradation.[2] The chain length also affects the molecule's solubility in the solvents used for device fabrication and can influence the morphology of the resulting film. Research on other hole-transporting materials has shown that varying the alkyl chain length can impact the material's dispersity and the uniformity of the deposited film, which in turn affects the power conversion efficiency (PCE).[3][4]
Q3: What are the common solvents for dissolving DNB and its derivatives for incorporation into solar cell fabrication processes?
A3: The solubility of DNB and its derivatives is a critical factor in their application. Due to the long nonyl chains, DNB is generally soluble in common organic solvents such as chlorobenzene (B131634), dichlorobenzene, and chloroform. When used as an additive in the electrolyte for DSCs, it is typically dissolved in the electrolyte solution, which may contain solvents like acetonitrile (B52724) and ionic liquids. For perovskite solar cells, where it might be used as a passivating agent, it is often dissolved in a solvent that is orthogonal to the perovskite precursor solution, such as chlorobenzene or isopropanol, for post-treatment of the perovskite film.
Q4: What are the expected improvements in solar cell performance metrics after successful modification and incorporation of DNB derivatives?
A4: Successful incorporation of optimized DNB derivatives can lead to improvements in several key photovoltaic parameters. In perovskite solar cells, effective passivation of surface defects is expected to increase the open-circuit voltage (Voc) and the fill factor (FF) by reducing non-radiative recombination. This leads to an overall enhancement of the power conversion efficiency (PCE). For instance, studies on other bipyridine-based passivating agents have shown significant increases in PCE, with some achieving over 21%.[5] In dye-sensitized solar cells, the primary benefit is enhanced long-term thermal stability, with the efficiency remaining more stable over time at elevated temperatures compared to cells with standard additives like 4-tert-butylpyridine (B128874) (4-TBP).[1]
Troubleshooting Guides
Issue 1: Poor solubility of a newly synthesized DNB derivative in the desired solvent.
-
Possible Cause: The modification to the DNB structure (e.g., addition of polar functional groups) has significantly altered its polarity, making it incompatible with the intended non-polar solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of the compound in a range of solvents with varying polarities (e.g., toluene, tetrahydrofuran (B95107), dichloromethane, acetonitrile).
-
Solvent Blends: Try dissolving the compound in a mixture of solvents. For example, adding a small amount of a more polar co-solvent might improve solubility in a primarily non-polar solvent.
-
Sonication and Heating: Gently heat the solution and use an ultrasonic bath to aid dissolution. Be cautious with temperature to avoid degradation of the compound or solvent evaporation.
-
Structural Re-evaluation: If solubility issues persist, reconsider the synthetic modification. It may be necessary to introduce solubilizing groups, such as longer or branched alkyl chains, to the molecular design.
-
Issue 2: No significant improvement or a decrease in solar cell performance after incorporating a modified DNB.
-
Possible Causes:
-
Ineffective Passivation: The modified DNB may not be effectively interacting with the perovskite surface defects.
-
Introduction of New Defects: The additive or its impurities might be creating new charge traps at the interface.
-
Energy Level Mismatch: The energy levels of the modified DNB may not be well-aligned with the perovskite, hindering charge extraction.
-
Morphological Issues: The additive may be disrupting the morphology of the underlying perovskite layer or the overlying charge transport layer.
-
-
Troubleshooting Steps:
-
Purity Analysis: Ensure the synthesized DNB derivative is of high purity using techniques like NMR and mass spectrometry. Impurities can have a detrimental effect on device performance.
-
Concentration Optimization: Vary the concentration of the modified DNB in the solution. An optimal concentration is often required to achieve the desired effect without introducing negative consequences.
-
Characterize Interfacial Energetics: Use techniques like ultraviolet photoelectron spectroscopy (UPS) to investigate the energy level alignment at the interface between the perovskite and the modified DNB layer.
-
Morphological Analysis: Employ scanning electron microscopy (SEM) and atomic force microscopy (AFM) to examine the surface morphology of the perovskite film with and without the DNB derivative to check for any adverse effects.
-
Charge Carrier Dynamics Studies: Perform time-resolved photoluminescence (TRPL) or transient absorption spectroscopy (TAS) to investigate the charge carrier recombination dynamics and determine if the passivation is effective.[6][7][8][9][10]
-
Issue 3: Poor long-term stability of the solar cell despite using a DNB derivative.
-
Possible Causes:
-
Chemical Degradation: The modified DNB itself might be unstable under operational conditions (light, heat, and humidity).
-
Interfacial Instability: The interaction between the modified DNB and the perovskite surface may weaken over time.
-
Hygroscopic Nature: The modification might have inadvertently increased the hygroscopic nature of the interface, attracting moisture.
-
-
Troubleshooting Steps:
-
Accelerated Aging Tests: Subject the devices to controlled stress conditions (e.g., elevated temperature, humidity, and continuous illumination) to identify the primary degradation pathway.
-
Post-mortem Analysis: Characterize the degraded devices using techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to look for changes in the perovskite crystal structure and the chemical structure of the DNB derivative.
-
Hydrophobicity Measurement: Measure the water contact angle on the surface of the perovskite film with the modified DNB to assess its hydrophobicity.
-
Encapsulation: For stability testing, ensure proper encapsulation of the device to isolate it from ambient air and moisture, allowing for the intrinsic stability of the materials to be evaluated.
-
Quantitative Data Summary
The following tables summarize the performance of solar cells with and without DNB or its derivatives, based on available literature.
Table 1: Performance of Dye-Sensitized Solar Cells (DSCs) with DNB as an Electrolyte Additive.
| Additive | Efficiency (%) | Voc (V) | Jsc (mA/cm²) | FF | Stability (at 80°C) | Reference |
| 4-tert-butylpyridine (4-TBP) | ~3.8 | - | - | - | Significant degradation | [1] |
| This compound (DNB) | ~3.8 | - | - | - | Reduced degradation rate (10x slower than 4-TBP) | [1] |
Table 2: Performance of Perovskite Solar Cells (PSCs) with Bipyridine-based Passivating Agents.
| Passivating Agent | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Control (no passivation) | 15.75 | - | - | - | [11] |
| 2,2'-Bipyridine (BPY) | 16.49 | 1.054 | 20.94 | 74.71 | [11] |
| Dimethylpyridine-3,5-dicarboxylate (DPDC) | 21.37 | - | - | >83 | [5] |
| 2-aminopyridine (Py-NH₂) | 14.75 | - | - | - | [12][13] |
Experimental Protocols
Protocol 1: General Synthesis of 4,4'-Disubstituted-2,2'-bipyridines
This protocol provides a general method for synthesizing 4,4'-disubstituted-2,2'-bipyridines starting from 4,4'-dimethyl-2,2'-bipyridine (B75555).[14]
-
Deprotonation: Dissolve 4,4'-dimethyl-2,2'-bipyridine in dry tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath. Add a solution of lithium diisopropylamide (LDA) in THF dropwise to the cooled solution under an inert atmosphere (e.g., argon or nitrogen). Stir the reaction mixture at 0°C for 1-2 hours.
-
Alkylation: To the resulting deep-colored solution of the lithiated species, add the desired alkyl halide (e.g., 1-bromononane (B48978) for the synthesis of DNB) dropwise at 0°C.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of Perovskite Solar Cells with a Bipyridine-based Passivating Layer
This protocol outlines the steps for fabricating an inverted (p-i-n) perovskite solar cell and applying a bipyridine derivative as a surface passivating agent.[11][15][16][17][18]
-
Substrate Preparation: Clean indium tin oxide (ITO) coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a hole transport material (e.g., NiOₓ nanoparticles or PEDOT:PSS) onto the cleaned ITO substrates and anneal according to established procedures.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture) onto the HTL. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film on a hotplate to form the crystalline perovskite layer.
-
Passivation Layer Treatment: Prepare a dilute solution of the modified DNB in a suitable solvent (e.g., 0.1-1 mg/mL in chlorobenzene or isopropanol). Spin-coat the passivation solution onto the perovskite film. Anneal the film at a moderate temperature (e.g., 100°C) for a short period (e.g., 5-10 minutes) to remove the solvent and promote interaction with the perovskite surface.
-
Electron Transport Layer (ETL) and Electrode Deposition: Deposit an electron transport layer (e.g., C₆₀ or PCBM) and a buffer layer (e.g., BCP) by spin-coating or thermal evaporation. Finally, thermally evaporate a metal back electrode (e.g., silver or gold) through a shadow mask to define the active area of the device.
-
Characterization: Characterize the completed solar cell by measuring its current density-voltage (J-V) characteristics under simulated AM 1.5G illumination.
Visualizations
Caption: Experimental workflow for synthesis and device fabrication.
Caption: Mechanism of perovskite defect passivation by modified DNB.
References
- 1. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlating alkyl chain length with defect passivation efficacy in perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Influence of alkyl chain length on the photovoltaic properties of dithienopyran-based hole-transporting materials for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Interface Passivation of a Pyridine-Based Bifunctional Molecule for Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revealing Trapped Carrier Dynamics at Buried Interfaces in Perovskite Solar Cells via Infrared‐Modulated Action Spectroscopy with Surface Photovoltage Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Controlling the charge carrier dynamics by modulating the orientation diversity of perovskites - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Investigating ultrafast carrier dynamics in perovskite solar cells with an extended π-conjugated polymeric diketopyrrolopyrrole layer for hole transportation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Enhancing Performance and Stability of Perovskite Solar Cells through Surface Defect Passivation with Organic Bidentate Lewis Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Pyridine Derivatives’ Surface Passivation Enables Efficient and Stable Carbon-Based Perovskite Solar Cells | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. CN112864329A - Perovskite solar cell and preparation method thereof - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Technical Support Center: Strategies to Reduce Recombination in DSCs using 4,4'-Dinonyl-2,2'-bipyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4,4'-Dinonyl-2,2'-bipyridine (DNBP) to minimize recombination in Dye-Sensitized Solar Cells (DSCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DNBP) and why is it used in DSCs?
A1: this compound is a chemical compound used as an additive in the electrolyte of Dye-Sensitized Solar Cells. It is primarily used to reduce charge recombination, a major loss mechanism in DSCs, and to improve the overall stability of the device, particularly at elevated temperatures.
Q2: How does DNBP reduce recombination in DSCs?
A2: The two hydrophobic nonyl chains on the DNBP molecule create an insulating barrier at the surface of the titanium dioxide (TiO2) photoanode.[1] This barrier effectively minimizes the recombination of electrons in the TiO2 conduction band with the oxidized dye molecules or with the triiodide ions in the electrolyte. By suppressing these back-electron transfer reactions, the open-circuit voltage (Voc) and the fill factor (FF) of the solar cell are improved, leading to higher power conversion efficiency (PCE).
Q3: What are the main advantages of using DNBP over the more common additive, 4-tert-butylpyridine (B128874) (4-TBP)?
A3: The primary advantage of DNBP over 4-TBP is its superior thermal stability. At elevated temperatures, 4-TBP can react with and degrade the ruthenium-based dyes commonly used in DSCs, such as N719, leading to a significant drop in cell efficiency.[2] Studies have shown that the reaction rate between DNBP and N719 is significantly slower than that of 4-TBP, resulting in enhanced long-term stability of the DSC.[2]
Q4: Can DNBP be used with different types of dyes and electrolytes?
A4: Yes, DNBP is compatible with a range of ruthenium-based dyes and can be incorporated into both liquid and quasi-solid-state electrolytes. Its effectiveness in forming a blocking layer is a physical mechanism that is not strictly dependent on a specific dye or electrolyte composition, making it a versatile additive for improving DSC performance and stability.
Q5: What is the typical concentration range for DNBP in a DSC electrolyte?
A5: The optimal concentration of DNBP can vary depending on the specific components of the DSC (dye, electrolyte solvent, other additives). However, a common starting concentration to explore is in the range of 0.1 M to 0.5 M in the electrolyte solution. It is recommended to optimize the concentration for your specific experimental conditions to achieve the best device performance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Open-Circuit Voltage (Voc) | 1. High recombination rate at the TiO2/dye/electrolyte interface.2. Insufficient surface coverage of DNBP on the TiO2.3. Degradation of the electrolyte or dye. | 1. Ensure the DNBP concentration in the electrolyte is optimized. Consider increasing the concentration to enhance the blocking layer.2. Verify the purity of the DNBP and other electrolyte components.3. Check for any signs of dye degradation (discoloration of the photoanode). |
| Low Short-Circuit Current Density (Jsc) | 1. Incomplete dye loading on the TiO2 film.2. Aggregation of the dye on the TiO2 surface, hindering light absorption.3. High viscosity of the electrolyte impeding ion transport. | 1. Optimize the dye soaking time and temperature for the photoanode.2. The hydrophobic nature of DNBP can sometimes influence dye adsorption. Ensure proper rinsing of the photoanode after dye sensitization to remove excess, non-adsorbed dye.3. If using a high concentration of DNBP, ensure the electrolyte viscosity is not excessively high, which could limit the diffusion of the redox couple. |
| Low Fill Factor (FF) | 1. High series resistance within the cell.2. Increased charge transfer resistance at the counter electrode.3. Non-ideal diode behavior due to high recombination. | 1. Check the quality of the electrical contacts and the conductivity of the transparent conducting oxide (TCO) glass.2. Ensure the catalytic activity of the counter electrode (e.g., platinum) is not compromised.3. As with low Voc, optimize the DNBP concentration to effectively passivate the TiO2 surface and reduce recombination. |
| Poor Device Stability Over Time | 1. Leakage of the liquid electrolyte.2. Photodegradation or thermal degradation of the dye.3. Corrosion of the electrodes. | 1. Ensure the solar cell is properly sealed to prevent electrolyte leakage and solvent evaporation.2. While DNBP improves thermal stability compared to 4-TBP, prolonged exposure to high temperatures and UV light can still cause degradation. Consider using a UV-blocking filter during long-term testing. |
Data Presentation
The following table summarizes the typical effects of DNBP as an electrolyte additive on the key photovoltaic parameters of a DSC, often in comparison to the traditional additive, 4-tert-butylpyridine (4-TBP).
| Additive | Concentration (M) | Voc (V) | Jsc (mA/cm2) | FF | PCE (%) | Notes |
| 4-TBP | 0.5 | ~0.70 | ~15.0 | ~0.65 | ~6.8 | Baseline performance. |
| DNBP | 0.2 | ~0.72 | ~14.8 | ~0.67 | ~7.1 | Slight improvement in Voc and FF due to reduced recombination. |
| DNBP | 0.5 | ~0.74 | ~14.5 | ~0.68 | ~7.3 | Further increase in Voc and FF, with a slight potential decrease in Jsc due to steric hindrance or viscosity effects. |
| 4-TBP (after thermal stress) | 0.5 | Significant Decrease | Significant Decrease | Decrease | Significant Decrease | Prone to thermal degradation of the dye.[2] |
| DNBP (after thermal stress) | 0.5 | Stable | Stable | Stable | Stable | Demonstrates superior thermal stability compared to 4-TBP.[2] |
Note: The values presented are illustrative and can vary significantly based on the specific experimental conditions, materials used, and fabrication processes.
Experimental Protocols
Protocol 1: Preparation of the Electrolyte Containing DNBP
Materials:
-
Lithium iodide (LiI)
-
Iodine (I2)
-
This compound (DNBP)
-
Acetonitrile (ACN) and Valeronitrile (VN) (e.g., 85:15 v/v mixture)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Glove box or controlled atmosphere environment (recommended for long-term stability)
Procedure:
-
Solvent Preparation: In a volumetric flask, prepare the desired volume of the ACN/VN solvent mixture (e.g., 85:15 v/v).
-
Dissolution of Components:
-
In a clean, dry beaker inside a glove box, add the appropriate amount of LiI (e.g., to achieve a final concentration of 0.6 M) to the solvent mixture. Stir until fully dissolved.
-
Add the required amount of I2 (e.g., to achieve a final concentration of 0.03 M). Stir until the iodine is completely dissolved. The solution will turn a dark reddish-brown.
-
Finally, add the desired amount of DNBP (e.g., to achieve a final concentration of 0.5 M). Continue stirring until the DNBP is fully dissolved. This may take some time due to the long alkyl chains.
-
-
Storage: Store the prepared electrolyte in a sealed, dark container in a cool, dry place to prevent solvent evaporation and degradation from light exposure.
Protocol 2: Fabrication of a Dye-Sensitized Solar Cell
Materials:
-
FTO (Fluorine-doped Tin Oxide) coated glass
-
TiO2 paste
-
Screen printer or doctor blade
-
Furnace
-
Ruthenium-based dye solution (e.g., N719)
-
Platinum-coated counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
-
Prepared electrolyte with DNBP
-
Vacuum backfilling setup (optional)
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass thoroughly.
-
Deposit a layer of TiO2 paste onto the conductive side of the FTO glass using screen printing or the doctor-blade method.
-
Sinter the TiO2 film in a furnace at high temperatures (e.g., 450-500 °C) to create a porous, well-connected nanoparticle network.
-
Allow the photoanode to cool to around 80 °C.
-
-
Dye Sensitization:
-
Immerse the warm TiO2 photoanode in the dye solution and keep it in a sealed, dark container for 12-24 hours.
-
After sensitization, rinse the photoanode with an appropriate solvent (e.g., ethanol (B145695) or acetonitrile) to remove non-adsorbed dye.
-
-
Cell Assembly:
-
Place a thermoplastic sealant frame around the TiO2 film on the photoanode.
-
Position the platinum-coated counter electrode on top of the sealant, with the conductive side facing the photoanode.
-
Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving a small gap for electrolyte filling.
-
-
Electrolyte Injection:
-
Introduce the prepared DNBP-containing electrolyte into the cell through the pre-made holes or gap in the sealant. Capillary action will draw the electrolyte into the porous TiO2 layer. A vacuum backfilling technique can be used for more complete filling.
-
Seal the filling holes completely using a small piece of sealant and a microscope slide cover slip, and heat gently to ensure a hermetic seal.
-
Mandatory Visualization
References
Technical Support Center: Stability of 4,4'-Dinonyl-2,2'-bipyridine in Ionic Liquid Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Dinonyl-2,2'-bipyridine (DNB) in ionic liquid electrolytes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DNB) in ionic liquid electrolytes?
A1: this compound is primarily used as a ligand or an additive in electrolytes for various electrochemical applications, including dye-sensitized solar cells (DSSCs). Its long alkyl chains enhance solubility in non-polar solvents and ionic liquids, and it can form stable complexes with metal ions. In the context of DSSCs, it has been investigated as an alternative to 4-tert-butylpyridine (B128874) (4-TBP) to improve the thermal stability of the sensitizing dye.
Q2: How does the stability of DNB in an ionic liquid electrolyte compare to a conventional liquid electrolyte?
A2: While direct studies on the intrinsic stability of DNB are limited, research on dye-sensitized solar cells suggests that the use of an ionic liquid electrolyte can enhance the stability of the system in the presence of DNB. For instance, the degradation of the N719 ruthenium dye is significantly reduced in an ionic liquid electrolyte containing DNB compared to a conventional liquid electrolyte under thermal stress.[1] After 1000 hours at 80°C, approximately 10% of the N719 dye was lost in the ionic liquid electrolyte, whereas about 30% degraded in the liquid electrolyte.[1] This suggests a more stable environment for the overall system, which may extend to the DNB ligand itself.
Q3: What are the potential degradation pathways for bipyridine-based ligands like DNB in electrolytes?
A3: While specific degradation mechanisms for DNB in ionic liquids are not extensively documented, general degradation pathways for bipyridine and similar N-heterocyclic ligands in electrochemical environments may include:
-
Electrochemical Oxidation or Reduction: Bipyridine ligands can undergo redox reactions at the electrodes, especially at high or low potentials. These reactions can be reversible or irreversible, with irreversible processes leading to degradation.[1][2]
-
Chemical Reactions with Electrolyte Components: DNB could potentially react with other components in the electrolyte, such as the ionic liquid ions, other additives, or impurities like water.
-
Photodegradation: In applications like DSSCs, prolonged exposure to light could potentially induce degradation of the ligand, although this is often a slower process compared to thermal or electrochemical degradation.
-
Coordination Complex Instability: If DNB is part of a metal complex, the stability of the entire complex can be affected by the electrolyte environment, potentially leading to ligand dissociation.[2]
Q4: What analytical techniques can be used to monitor the stability of DNB in an ionic liquid electrolyte?
A4: Several analytical techniques are suitable for monitoring the concentration and degradation of DNB in an electrolyte:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector is a powerful technique for separating and quantifying the components of the electrolyte. A decrease in the DNB peak area over time would indicate degradation. This method has been used to analyze the degradation of dyes in the presence of DNB.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about DNB and its potential degradation products. Changes in the NMR spectrum over time can indicate structural modifications or the appearance of new species.[3][4][5][6][7]
-
Cyclic Voltammetry (CV): CV can be used to assess the electrochemical stability of DNB. Changes in the voltammogram, such as the appearance of new redox peaks or a decrease in the current of the DNB-related peaks, can signify degradation.[8][9][10][11]
-
Mass Spectrometry (MS): Coupled with a separation technique like HPLC or gas chromatography (GC), MS can help identify the molecular weights of any degradation products, aiding in the elucidation of degradation pathways.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation of Performance in an Electrochemical Device
Possible Cause: Instability of the this compound (DNB) or its metal complex in the ionic liquid electrolyte.
Troubleshooting Steps:
-
Verify Purity of Components:
-
Ensure the DNB and ionic liquid are of high purity. Impurities can accelerate degradation.
-
Confirm the absence of water and other reactive species in the electrolyte.
-
-
Electrochemical Stability Window:
-
Perform cyclic voltammetry on the DNB in the ionic liquid electrolyte to determine its electrochemical stability window.
-
Ensure the operating voltage of your device does not exceed the stability window of the DNB.
-
-
Thermal Stress Test:
-
Age the electrolyte (with and without other components) at the expected operating temperature of your device.
-
Periodically analyze samples using HPLC or NMR to quantify the concentration of DNB and identify any degradation products.
-
-
Inert Atmosphere:
-
Assemble and operate your electrochemical device in an inert atmosphere (e.g., a glovebox) to prevent reactions with oxygen or moisture.
-
Issue 2: Unexpected Peaks in Analytical Measurements (HPLC, NMR, CV)
Possible Cause: Degradation of this compound (DNB) or reaction with other electrolyte components.
Troubleshooting Steps:
-
Isolate the Source:
-
Analyze the DNB and the ionic liquid separately to ensure the unexpected peaks are not from impurities in the starting materials.
-
Prepare and analyze simplified electrolyte mixtures (e.g., DNB in the ionic liquid without other additives) to pinpoint the source of the new peaks.
-
-
Identify Degradation Products:
-
Use HPLC-MS or GC-MS to identify the molecular weights of the species corresponding to the new peaks.
-
Utilize advanced NMR techniques (e.g., 2D NMR) to elucidate the structures of the degradation products.
-
-
Review Experimental Conditions:
-
Examine the experimental conditions (temperature, light exposure, voltage) to identify potential stressors that could be causing the degradation.
-
Data Presentation
Table 1: Stability of N719 Dye in the Presence of DNB in Different Electrolytes
This table summarizes the degradation of the N719 ruthenium dye when this compound (DNB) is used as an additive in a liquid electrolyte versus an ionic liquid electrolyte after 1000 hours at 80°C.[1]
| Electrolyte Type | Additive | Temperature (°C) | Duration (hours) | N719 Dye Degradation (%) |
| Liquid Electrolyte | DNB | 80 | 1000 | ~30 |
| Ionic Liquid Electrolyte | DNB | 80 | 1000 | ~10 |
Experimental Protocols
Protocol 1: Synthesis of this compound
A common method for synthesizing symmetrically substituted bipyridines is through a nickel-catalyzed homocoupling of the corresponding 2-chloropyridine.[12] A detailed protocol for a similar compound, 4,4'-di-tert-butyl-2,2'-bipyridine, can be adapted. For this compound, the starting material would be 2-chloro-4-nonylpyridine.
Protocol 2: Stability Assessment of DNB in Ionic Liquid Electrolyte using HPLC
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of DNB in the ionic liquid electrolyte.
-
Sample Preparation: Prepare the experimental electrolyte containing DNB.
-
Aging: Store the experimental electrolyte under the desired conditions (e.g., elevated temperature, light exposure).
-
Sampling: At regular intervals, take an aliquot of the aged electrolyte.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration within the range of the standard solutions.
-
HPLC Analysis:
-
Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) and a UV-Vis detector.
-
Use a mobile phase that allows for good separation of the DNB peak from other electrolyte components.[13][14][15][16][17]
-
Create a calibration curve from the standard solutions.
-
-
Quantification: Determine the concentration of DNB in the aged sample by comparing its peak area to the calibration curve. A decrease in concentration over time indicates instability.
Mandatory Visualization
Caption: Workflow for assessing the stability of DNB in ionic liquids.
Caption: Logical flow for troubleshooting DNB instability issues.
References
- 1. anl.gov [anl.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iieta.org [iieta.org]
- 9. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 14. mdpi.com [mdpi.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. Supported Ionic Liquids Used as Chromatographic Matrices in Bioseparation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. novapublishers.com [novapublishers.com]
Technical Support Center: Purification of Crude 4,4'-Dinonyl-2,2'-bipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4,4'-Dinonyl-2,2'-bipyridine. It is intended for researchers, scientists, and drug development professionals encountering challenges during the purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: The compound is not moving from the baseline on the silica (B1680970) gel TLC plate or column.
-
Question: My this compound is showing a very low Rf value (close to 0) on the silica gel TLC plate, even with a high percentage of ethyl acetate (B1210297) in hexanes. What is the problem and how can I resolve it?
-
Answer: This issue, known as strong retention, is common for pyridine-containing compounds on standard silica gel.[1][2] The basic nitrogen atoms in the bipyridine rings interact strongly with the acidic silanol (B1196071) groups on the silica surface.[1][2] To resolve this, you need to neutralize these acidic sites. Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.5-2%), to your mobile phase (e.g., hexanes/ethyl acetate).[2] This will reduce the strong interaction and allow your compound to elute properly.
Issue 2: The purified compound is still colored (e.g., yellow or brown).
-
Question: After column chromatography or recrystallization, my this compound is not a white or off-white powder and retains a colored tint. How can I remove these colored impurities?
-
Answer: Colored impurities can sometimes co-crystallize or co-elute with the desired product.[3] To remove them, you can use activated charcoal.[2][3] During recrystallization, after dissolving the crude compound in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize.[3] Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.[3]
Issue 3: The compound "oils out" instead of crystallizing during recrystallization.
-
Question: When I cool the hot solution of my compound during recrystallization, it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" can occur if the solution is too concentrated or if the boiling point of the solvent is too high, causing the compound to melt.[2][3] The most common solution is to reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.[3] Then, allow the solution to cool more slowly. Seeding the solution with a pure crystal of the compound can also help induce crystallization.[2]
Issue 4: No crystals form upon cooling the recrystallization solution.
-
Question: My compound remains dissolved in the solvent even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?
-
Answer: A lack of crystal formation is typically due to using too much solvent or the solution being supersaturated.[3] You can try to induce crystallization by gently scratching the inner wall of the flask at the solution's surface with a glass rod.[3] This creates microscopic scratches that can serve as nucleation sites for crystal growth. Alternatively, adding a tiny "seed crystal" of the pure compound can initiate crystallization.[2][3] If these methods fail, you may need to reduce the volume of the solvent by evaporation and then attempt to cool and crystallize again.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective purification techniques for compounds like this compound are column chromatography and recrystallization. Column chromatography is useful for separating the desired compound from impurities with different polarities, while recrystallization is excellent for removing small amounts of impurities from a solid sample.
Q2: How do I choose between column chromatography and recrystallization?
A2: The choice depends on the nature and quantity of the impurities. If your crude product contains multiple impurities with a range of polarities, column chromatography is generally the better choice. If the crude product is mostly the desired compound with minor impurities, recrystallization is often a more straightforward and efficient method.
Q3: What type of solvent system should I use for column chromatography of this compound?
A3: Due to the long nonyl chains, this compound is a relatively non-polar molecule, but the bipyridine core has polar characteristics and is basic. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate.[1] As mentioned in the troubleshooting guide, it is highly recommended to add a small amount of triethylamine (0.5-2%) to the eluent to prevent streaking and strong retention on the silica gel column.[2]
Q4: What is a good solvent for the recrystallization of this compound?
A4: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Given the non-polar nature of the two nonyl groups, you might start by screening solvents like ethanol, ethyl acetate, or a mixed solvent system such as ethanol/water.[2][3] The melting point of this compound is reported to be in the range of 61-65 °C.[5] Therefore, you should choose a solvent or solvent mixture with a boiling point higher than this to ensure the compound dissolves completely.
Data Presentation
The following table presents illustrative data for the purification of crude this compound. Note that these are typical expected values, and actual results may vary depending on the initial purity of the crude material and the experimental conditions.
| Purification Technique | Mobile Phase / Solvent | Typical Loading Capacity | Expected Purity | Typical Yield |
| Flash Column Chromatography | Hexanes/Ethyl Acetate with 1% Triethylamine | 1g crude / 30-50g silica[1] | >98% | 70-90% |
| Recrystallization | Ethyl Acetate | N/A | >99% (if initial purity is high) | 60-85% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
-
TLC Analysis: Determine the optimal solvent system by running TLC plates. A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine to the solvent mixture to improve the spot shape. Aim for an Rf value of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 hexanes/ethyl acetate + 1% triethylamine). Pack the column with the slurry, ensuring there are no air bubbles. Add a protective layer of sand on top of the silica bed.
-
Equilibration: Wash the packed column with 2-3 column volumes of the initial eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the column.
-
Elution: Start the elution with the initial, less polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes a general single-solvent recrystallization procedure.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) to create a slurry.
-
Heating: Gently heat the mixture on a hot plate while swirling until the solvent begins to boil. Add small portions of the hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath for at least 30 minutes.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a minimal amount of ice-cold solvent. Dry the purified crystals in a vacuum oven.
Visualizations
Caption: A workflow for selecting a purification method.
Caption: A decision tree for troubleshooting purification.
References
Validation & Comparative
A Comparative Guide: 4,4'-Dinonyl-2,2'-bipyridine vs. 4-tert-butylpyridine in Dye-Sensitized Solar Cells
For researchers, scientists, and professionals in drug development and solar energy, the choice of electrolyte additives is critical in optimizing the performance and stability of dye-sensitized solar cells (DSSCs). This guide provides an objective comparison of two common pyridine-based additives, 4,4'-Dinonyl-2,2'-bipyridine (DNBP) and 4-tert-butylpyridine (B128874) (TBP), focusing on their impact on DSSC performance, particularly with the widely used N719 ruthenium dye.
This comparison draws upon experimental data to highlight the key differences in efficiency, stability, and underlying mechanisms, offering a comprehensive resource for informed material selection in DSSC research and development.
Performance Comparison: Stability Takes Center Stage
While both this compound (DNBP) and 4-tert-butylpyridine (TBP) are employed to enhance the performance of dye-sensitized solar cells, their primary distinction lies in the long-term thermal stability they impart to the device. TBP is a widely used additive known to improve the open-circuit voltage (Voc) and overall power conversion efficiency (PCE) of DSSCs.[1] It achieves this by adsorbing onto the titanium dioxide (TiO₂) photoanode surface, which in turn suppresses charge recombination between the injected electrons in the TiO₂ and the oxidized dye or the electrolyte.
However, a significant drawback of TBP is its reactivity with ruthenium-based dyes, such as N719, at elevated temperatures. This reaction leads to the degradation of the dye, consequently reducing the long-term efficiency and stability of the solar cell.
This is where DNBP emerges as a superior alternative. The introduction of two hydrophobic nonyl chains in the 4,4'-positions of the bipyridine structure significantly enhances the thermal stability of the DSSC. Research has shown that the reaction rate between DNBP and the N719 dye at elevated temperatures is approximately 10 times slower than that observed with TBP.[2][3] This marked reduction in dye degradation directly translates to improved device longevity under thermal stress.
Crucially, the enhancement in stability with DNBP does not come at the cost of initial performance. Studies have demonstrated that DSSCs fabricated with either DNBP or TBP exhibit comparable initial power conversion efficiencies. For instance, in a direct comparison, DSSCs containing either additive achieved efficiencies of around 3.8%.[2][3]
Quantitative Performance Data
The following table summarizes the key performance parameters of DSSCs utilizing DNBP and TBP as electrolyte additives with the N719 dye.
| Additive | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Thermal Stability |
| This compound (DNBP) | ~3.8%[2][3] | - | - | - | High (Reaction rate with N719 is 10x slower than TBP at 80°C)[2][3] |
| 4-tert-butylpyridine (TBP) | ~3.8%[2][3] | - | - | - | Low (Reacts with N719 dye at elevated temperatures) |
Note: Detailed values for Voc, Jsc, and FF for the direct comparison yielding 3.8% PCE were not available in the cited literature. The primary focus of the study was the comparative thermal stability.
Mechanism of Action and Influence on DSSC Performance
The fundamental role of both DNBP and TBP in the electrolyte is to favorably modify the semiconductor/dye/electrolyte interface. The logical relationship of their influence on the DSSC performance is visualized in the diagram below.
Figure 1: Logical diagram illustrating the influence of DNBP and TBP on DSSC performance.
Experimental Protocols
A general experimental workflow for the fabrication and testing of DSSCs to compare the effects of DNBP and TBP is outlined below. This protocol is a synthesis of standard procedures in the field.
Figure 2: General experimental workflow for DSSC fabrication and comparison of DNBP and TBP.
Detailed Methodologies:
1. Photoanode Preparation:
-
Cleaning of FTO Substrate: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, and ethanol (B145695) for 15 minutes each.
-
TiO₂ Paste Deposition: A layer of TiO₂ paste (e.g., P25) is deposited on the conductive side of the FTO glass using the doctor-blade technique.
-
Sintering: The TiO₂-coated FTO is sintered at a high temperature, typically around 450-500°C, to ensure good electrical contact between the TiO₂ nanoparticles and the FTO.
-
Dye Sensitization: After cooling to room temperature, the TiO₂ photoanode is immersed in a solution of N719 dye (typically 0.3-0.5 mM in a solvent mixture like acetonitrile and tert-butanol) for a specified period (e.g., 12-24 hours) to allow for dye adsorption.
2. Electrolyte Preparation:
-
TBP-based Electrolyte: A common composition consists of lithium iodide (LiI), iodine (I₂), and 4-tert-butylpyridine (TBP) in a solvent like acetonitrile. A typical concentration for TBP is 0.5 M.
-
DNBP-based Electrolyte: The TBP is replaced with an equimolar concentration of this compound (DNBP) in the same base electrolyte solution.
3. DSSC Assembly:
-
The dye-sensitized TiO₂ photoanode and a platinum-coated FTO counter electrode are assembled in a sandwich configuration, separated by a thin thermoplastic sealant (e.g., Surlyn).
-
The cell is sealed by heating the polymer frame.
-
The prepared electrolyte is introduced into the cell through a pre-drilled hole in the counter electrode via vacuum backfilling or capillary action. The hole is then sealed.
4. Characterization:
-
Photovoltaic Performance: The current density-voltage (J-V) characteristics of the fabricated DSSCs are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is performed to investigate the internal resistances of the solar cell, including charge transfer resistance at the TiO₂/dye/electrolyte interface and the counter electrode, providing insights into the charge recombination kinetics.
-
Thermal Stability Testing: The long-term stability of the DSSCs is evaluated by subjecting the cells to thermal stress at an elevated temperature (e.g., 80°C) in the dark for an extended period (e.g., over 1000 hours). The photovoltaic parameters are measured periodically to monitor performance degradation.
Conclusion
In the pursuit of highly efficient and durable dye-sensitized solar cells, this compound presents a compelling advantage over the more conventional 4-tert-butylpyridine. While both additives can yield comparable initial power conversion efficiencies, the significantly enhanced thermal stability offered by DNBP, due to its reduced reactivity with the N719 dye, makes it a superior choice for applications requiring long-term operational reliability. For researchers and developers focused on advancing the commercial viability of DSSC technology, the adoption of DNBP as an electrolyte additive represents a significant step towards achieving robust and stable solar energy conversion.
References
comparative performance of different bipyridine ligands in perovskite solar cells
For Researchers, Scientists, and Drug Development Professionals
The pursuit of highly efficient and stable perovskite solar cells (PSCs) has led to intense research into interfacial engineering and defect passivation. Bipyridine-based ligands have emerged as a promising class of molecules capable of passivating defects at the perovskite surface, enhancing charge extraction, and improving device longevity. This guide provides a comparative analysis of the performance of different bipyridine and related pyridine-based ligands in PSCs, supported by experimental data, detailed methodologies, and visual diagrams to aid in the selection and application of these critical components.
The Role of Bipyridine Ligands in Perovskite Solar Cells
Bipyridine ligands, characterized by two interconnected pyridine (B92270) rings, act as effective Lewis bases. The nitrogen atoms in the pyridine rings can donate their lone pair of electrons to undercoordinated lead (Pb2+) ions on the perovskite surface. These Pb2+ defects are notorious sources of non-radiative recombination, a major pathway for efficiency loss in PSCs. By coordinating to these defect sites, bipyridine ligands "passivate" them, reducing recombination and thereby boosting the open-circuit voltage (Voc) and fill factor (FF) of the solar cell. Furthermore, the hydrophobic nature of many bipyridine derivatives can help to protect the moisture-sensitive perovskite layer, thus enhancing the long-term stability of the device.
Comparative Performance of Pyridine-Based Ligands
Table 1: Performance of Perovskite Solar Cells with Different Pyridine-Based Passivating Agents
| Ligand/Passivating Agent | Perovskite Composition | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Control (No Ligand) | MAPbClₓI₃₋ₓ | Inverted | 15.75 | - | - | - | [1] |
| 2,2′-bipyridine (BPY) | MAPbClₓI₃₋ₓ | Inverted | 16.49 | 1.054 | 20.94 | 74.71 | [1] |
| 4-hydroxy-1,5-naphthyridine-3-carbonitrile (DQCN) | MAPbClₓI₃₋ₓ | Inverted | 16.31 | 1.052 | 21.42 | 72.38 | [1] |
| Thenoyltrifluoroacetone (TTFA) | MAPbClₓI₃₋ₓ | Inverted | 17.88 | 1.072 | 22.15 | 75.29 | [1] |
| Control (No Ligand) | CH₃NH₃PbI₃ | Carbon-based | 11.55 | - | - | - | [1] |
| Pyridine (Py) | CH₃NH₃PbI₃ | Carbon-based | - | - | - | - | [1] |
| 2-Aminopyridine (B139424) (Py-NH₂) | CH₃NH₃PbI₃ | Carbon-based | 14.75 | - | - | - | [1] |
| 4,4′-di-tert-butyl-2,2′-dipyridyl (as Co-complex dopant) | Not specified | Not specified | 14.91 | - | - | - | [2] |
Table 2: Long-Term Stability of Perovskite Solar Cells with Different Passivating Agents
| Ligand/Passivating Agent | Storage Conditions | Duration | Efficiency Loss (%) | Reference |
| Control (No Ligand) | ~12% humidity, low-oxygen | 40 days | 45.4 | [1] |
| 2,2′-bipyridine (BPY) | ~12% humidity, low-oxygen | 40 days | 13.2 | [1] |
| 4-hydroxy-1,5-naphthyridine-3-carbonitrile (DQCN) | ~12% humidity, low-oxygen | 40 days | 16.7 | [1] |
| Thenoyltrifluoroacetone (TTFA) | ~12% humidity, low-oxygen | 40 days | 12.9 | [1] |
| 2-Aminopyridine (Py-NH₂) | 35-45% relative humidity (air) | 30 days | <10 | [1] |
From the available data, it is evident that bidentate ligands like 2,2'-bipyridine (B1663995) can significantly improve both the efficiency and stability of perovskite solar cells compared to control devices without passivation. The study on pyridine derivatives suggests that the nature of the functional group plays a crucial role, with 2-aminopyridine showing a notable enhancement in carbon-based PSCs. This indicates that bipyridine ligands functionalized with electron-donating amino groups could be particularly effective.
Experimental Protocols
1. Synthesis of a Functionalized Bipyridine Ligand (Illustrative Example)
This protocol describes a general method for the synthesis of a 4-alkynyl-2,2'-bipyridine, which can be further modified.
-
Reaction: Sonogashira cross-coupling of 4-bromo-2,2'-bipyridine (B89133) with a terminal alkyne.
-
Materials: 4-bromo-2,2'-bipyridine (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh₃)₄ catalyst, toluene, i-Pr₂NH (3.0 equiv).
-
Procedure:
-
To a solution of 4-bromo-2,2'-bipyridine and the terminal alkyne in toluene, add the Pd(PPh₃)₄ catalyst and i-Pr₂NH.
-
Heat the reaction mixture under an inert atmosphere. The optimal temperature and time will depend on the specific alkyne used (e.g., 4h at 60°C for 4-methoxyphenylacetylene or 4h at 100°C for 4-ethynylbenzaldehyde).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica (B1680970) gel to yield the 4-alkynyl-2,2'-bipyridine.
-
Characterize the final product using NMR and mass spectrometry.
-
2. Fabrication of Perovskite Solar Cells with Bipyridine Ligand Passivation
This protocol outlines a typical procedure for fabricating an inverted (p-i-n) perovskite solar cell and applying the bipyridine ligand as a passivating layer.
-
Substrate Preparation:
-
Pattern indium tin oxide (ITO) coated glass substrates using zinc powder and HCl.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Treat the substrates with UV-Ozone for 15 minutes before use.
-
-
Deposition of Hole Transport Layer (HTL):
-
Deposit a layer of NiOₓ on the ITO substrate by spin-coating, followed by annealing.
-
-
Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., MAPbClₓI₃₋ₓ in a suitable solvent).
-
Spin-coat the perovskite precursor solution onto the NiOₓ layer in a nitrogen-filled glovebox.
-
Anneal the film to crystallize the perovskite.
-
-
Bipyridine Ligand Passivation:
-
Prepare a dilute solution of the bipyridine ligand (e.g., 2,2'-bipyridine) in a suitable solvent like isopropanol.
-
Spin-coat the bipyridine solution onto the perovskite layer.
-
Anneal at a moderate temperature to remove the solvent.
-
-
Deposition of Electron Transport Layer (ETL) and Electrode:
-
Deposit a layer of C60, followed by a layer of bathocuproine (BCP) via thermal evaporation.
-
Deposit a silver (Ag) back electrode by thermal evaporation through a shadow mask.
-
3. Characterization of Perovskite Solar Cells
-
Photovoltaic Performance: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Extract the key parameters: PCE, Voc, Jsc, and FF.
-
Stability Testing: Store the unencapsulated devices in a controlled environment (e.g., specific humidity and temperature) and measure their J-V characteristics periodically to track the degradation of photovoltaic parameters over time.
-
Spectroscopic and Microscopic Analysis: Utilize techniques such as photoluminescence (PL) spectroscopy, time-resolved photoluminescence (TRPL), X-ray diffraction (XRD), scanning electron microscopy (SEM), and atomic force microscopy (AFM) to characterize the optical, structural, and morphological properties of the perovskite films with and without the bipyridine passivation layer.
Visualizations
Caption: Experimental workflow for the fabrication and characterization of perovskite solar cells with bipyridine ligand passivation.
References
- 1. Enhancing Performance and Stability of Perovskite Solar Cells through Surface Defect Passivation with Organic Bidentate Lewis Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bipyridine type Co-complexes as hole-transporting material dopants in perovskite solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electrochemical Characterization of Ruthenium Complexes with Substituted Bipyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of various ruthenium(II) complexes featuring substituted bipyridine ligands. The strategic modification of these ligands allows for the fine-tuning of the metal complex's redox behavior, a critical aspect in applications ranging from photocatalysis and solar energy conversion to the development of novel therapeutic agents. The following sections present a compilation of experimental data, detailed methodologies, and visual representations to aid in the understanding and selection of these complexes for specific research and development needs.
Performance Comparison: The Influence of Bipyridine Substitution on Redox Potentials
The electrochemical behavior of ruthenium bipyridyl complexes is predominantly characterized by a reversible one-electron oxidation of the ruthenium center (Ru(II) → Ru(III)) and a series of ligand-based reductions. The nature of the substituent on the bipyridine ligand significantly influences the electron density at the ruthenium center and the energy levels of the bipyridine π* orbitals. This, in turn, alters the redox potentials of the complex.
Generally, electron-donating groups (EDGs) increase the electron density on the ruthenium center, making it easier to oxidize and thus shifting the Ru(II)/Ru(III) redox potential to less positive (more cathodic) values. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the metal center, making oxidation more difficult and shifting the redox potential to more positive (anodic) values.[1][2][3] These trends are systematically observed across a range of substituted bipyridine ligands.
The following table summarizes the key electrochemical data for a selection of ruthenium(II) tris(bipyridine) and related complexes, showcasing the impact of different substituents on their oxidation and reduction potentials.
| Complex/Substituent (X) | Oxidation E₁/₂ (V vs. ref) | Reduction E₁/₂ (V vs. ref) | Reference Electrode | Solvent/Electrolyte | Source |
| [Ru(bpy)₃]²⁺ | +1.26 | -1.33, -1.50, -1.75 | SCE | CH₃CN / 0.1 M TEAP | Various |
| [Ru(4,4'-(CH₃)₂-bpy)₃]²⁺ | +1.10 | -1.48 | Ag/Ag⁺ | CH₃CN / 0.1 M TBAP | [4] |
| [Ru(4,4'-(OCH₃)₂-bpy)₃]²⁺ | +1.03 | -1.54 | Ag/Ag⁺ | CH₃CN / 0.1 M TBAP | [4] |
| [Ru(4,4'-(N(CH₃)₂)₂-bpy)₂(Mebpy-CN)]²⁺ | +0.76 | -1.60, -1.82, -2.25 | Ag/AgCl | CH₃CN / 0.1 M TBAH | [1][2] |
| [Ru(4,4'-(NO₂)₂-bpy)₃]²⁺ | +1.70 | -0.73 | Ag/Ag⁺ | CH₃CN / 0.1 M TBAP | [4] |
| [Ru(bpy)₂(4,4'-(COOH)₂-bpy)]²⁺ | +1.32 | -1.18 | SCE | DMF / 0.1 M TBAPF₆ | [5] |
| [Ru(H₂dcbpy)₃]Cl₂ (H₂dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) | +1.62 | -1.37 (ipc) | Ag⁺/Ag | CH₃CN | [3] |
Note: Redox potentials can vary based on the reference electrode, solvent, and supporting electrolyte used. Direct comparison should be made with caution when experimental conditions differ.
Experimental Protocols
The data presented in this guide were obtained using standard electrochemical techniques, primarily cyclic voltammetry (CV) and differential pulse voltammetry (DPV). The following provides a generalized methodology for the electrochemical characterization of ruthenium bipyridyl complexes.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the redox properties of a species in solution.
Typical Experimental Setup:
-
Electrochemical Cell: A three-electrode cell is typically used.
-
Working Electrode: A glassy carbon electrode is a common choice.[4][6][7] The electrode surface is polished with alumina (B75360) slurry and sonicated before each measurement to ensure a clean and reproducible surface.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE) is frequently used.[8] Sometimes, a silver/silver ion (Ag/Ag⁺) or platinum wire pseudo-reference electrode is employed, and the potentials are then referenced externally to the ferrocene/ferrocenium (Fc/Fc⁺) couple.[7]
-
Counter (Auxiliary) Electrode: A platinum wire or gauze is used as the counter electrode.[6]
-
Solvent and Supporting Electrolyte: Acetonitrile (CH₃CN) is a common solvent due to its wide electrochemical window.[1][2][6][9] A supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), is added to the solution to ensure sufficient conductivity.[6][9]
-
Procedure:
-
The solvent and supporting electrolyte are deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the experiment.[4]
-
A blanket of the inert gas is maintained over the solution during the measurement.
-
The ruthenium complex is dissolved in the electrolyte solution to a concentration of approximately 1 mM.
-
The potential is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).[6]
-
The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram.
-
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in the electrochemical characterization and the underlying principles, the following diagrams are provided.
Caption: A generalized workflow for the electrochemical characterization of ruthenium complexes.
Caption: Relationship between bipyridine substituents and the redox potential of ruthenium complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Heteroleptic Ruthenium(II) Complexes with 2,2′- Bipyridines Containing a Series of Electron-Donor and Electron-Acceptor Substituents in 4,4′-Positions: Syntheses, Characterization, and Application as Sensitizers for ZnO Nanowire-Based Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Spectroscopic and electrochemical properties of ruthenium(II) polypyridyl complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. ijcps.org [ijcps.org]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
Validating the Efficiency of 4,4'-Dinonyl-2,2'-bipyridine as a Catalyst Ligand: A Comparative Guide
In the landscape of transition-metal catalysis, the selection of an appropriate ligand is paramount to achieving high efficiency, selectivity, and stability. Among the vast array of available ligands, 2,2'-bipyridines are a cornerstone due to their robust chelating ability and the tunability of their steric and electronic properties through substitution. This guide provides a comparative analysis of 4,4'-Dinonyl-2,2'-bipyridine (dN-bpy), validating its efficiency as a catalyst ligand against other relevant alternatives. The information presented herein, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals engaged in catalytic process development.
Introduction to this compound
This compound is a derivative of 2,2'-bipyridine (B1663995) featuring two nonyl chains at the 4 and 4' positions. These alkyl chains primarily enhance the ligand's solubility in nonpolar organic solvents, a critical factor for achieving homogeneous catalytic conditions in many organic reactions. The electron-donating nature of the alkyl groups also influences the electronic properties of the metal center to which it coordinates, thereby affecting the catalytic activity. This guide will delve into the performance of dN-bpy in specific catalytic applications and provide a comparative perspective.
Performance in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers. The catalyst, typically a copper complex, plays a central role in controlling the polymerization. The choice of ligand is crucial for tuning the catalyst's activity and ensuring a controlled process.
A study by Magenau et al. investigated the effect of various 4,4'-substituents on 2,2'-bipyridine ligands in the copper-catalyzed ATRP of methyl acrylate (B77674) (MA) and methyl methacrylate (B99206) (MMA).[1][2] The research highlighted that electron-donating groups on the bipyridine ligand increase the stability of the Cu(II) complex, leading to a larger ATRP equilibrium constant and a faster polymerization rate.
Table 1: Comparison of 4,4'-Substituted Bipyridine Ligands in ATRP of Methyl Acrylate
| Ligand (R-bpy) | Substituent (R) | Hammett Parameter (σp) | Relative Polymerization Rate | Molecular Weight Distribution (Mw/Mn) |
| 4,4'-Dichloro-2,2'-bipyridine | Cl | +0.23 | Slowest | Broad |
| 2,2'-bipyridine | H | 0 | Moderate | Moderate |
| 4,4'-Dimethyl-2,2'-bipyridine | Me | -0.17 | Fast | Narrow |
| This compound | dinonyl (dN) | -0.15 (estimated) | Fast | Narrow (<1.3) |
| 4,4'-Dimethoxy-2,2'-bipyridine | MeO | -0.27 | Faster | Narrow (<1.3) |
| 4,4'-Bis(dimethylamino)-2,2'-bipyridine | (Me)₂N | -0.83 | Fastest (400x faster than H) | Narrow (<1.3) |
Data extrapolated from Magenau et al. (2012).[1][2]
The dinonyl substituent, being an electron-donating group, contributes to a faster polymerization rate compared to the unsubstituted bipyridine. While not as activating as the dimethylamino group, dN-bpy offers a significant improvement in reaction speed while maintaining good control over the polymerization, as evidenced by the narrow molecular weight distribution. The long alkyl chains of dN-bpy also ensure the homogeneity of the catalyst complex in the polymerization media.[3]
Experimental Protocol: ATRP of Methyl Acrylate
The following is a general procedure for the ATRP of methyl acrylate using a copper catalyst with a bipyridine ligand.
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr)
-
This compound (dN-bpy)
-
Anisole (B1667542) (solvent)
Procedure:
-
To a Schlenk flask, add CuBr (0.1 mmol) and dN-bpy (0.2 mmol).
-
The flask is sealed, and the atmosphere is replaced with argon or nitrogen through three vacuum-backfill cycles.
-
Add deoxygenated anisole (5 mL) and MA (5 mL, 47.5 mmol) to the flask via syringe.
-
The initiator, EBiB (0.1 mmol), is then added via syringe to start the polymerization.
-
The reaction mixture is stirred in a thermostated oil bath at a specified temperature (e.g., 60 °C).
-
Samples are withdrawn periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
The polymerization is terminated by opening the flask to air and diluting with a suitable solvent (e.g., THF).
-
The copper catalyst is removed by passing the polymer solution through a short column of neutral alumina.
-
The polymer is isolated by precipitation into a non-solvent (e.g., methanol (B129727) or hexane) and dried under vacuum.
Performance in Cross-Coupling Reactions
For instance, in nickel-catalyzed cross-coupling reactions, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) is a commonly used ligand. The bulky tert-butyl groups can influence the steric environment around the metal center, which can be beneficial for certain transformations. While the nonyl groups of dN-bpy are less sterically hindering, their electron-donating effect is expected to be similar to other alkyl groups.
Table 2: General Performance of Dialkyl-Bipyridine Ligands in Cross-Coupling Reactions
| Reaction Type | Metal Catalyst | Ligand Type | Typical Yields | Key Advantages of Alkyl Substitution |
| Suzuki-Miyaura | Palladium | 4,4'-Dialkyl-2,2'-bipyridine | Moderate to High | Enhanced solubility, catalyst stability |
| Heck Coupling | Palladium | 4,4'-Dialkyl-2,2'-bipyridine | Moderate to High | Improved catalyst lifetime in organic media |
| Nickel-catalyzed Reductive Coupling | Nickel | 4,4'-Dialkyl-2,2'-bipyridine | Good to Excellent | Solubilizes the catalyst complex |
It is important to note that for cross-coupling reactions, ligand choice is highly substrate-dependent, and while dN-bpy is expected to be an effective ligand, optimization would be necessary for any specific application.
Experimental Protocol: Suzuki-Miyaura Coupling (General)
The following is a generalized procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with a palladium/dN-bpy catalytic system.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (dN-bpy)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 mmol) and dN-bpy (0.022 mmol) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
The vessel is sealed, and the reaction mixture is degassed and placed under an inert atmosphere.
-
The mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Conclusion
This compound stands as a valuable ligand in the catalyst toolkit, particularly for applications requiring enhanced solubility in organic media. In ATRP, it demonstrates clear advantages over unsubstituted bipyridine by accelerating the polymerization rate while maintaining excellent control over the polymer architecture. While its application in cross-coupling reactions is less documented, the known effects of alkyl substitution on bipyridine ligands suggest it would be a competent ligand, especially in systems where catalyst solubility is a limiting factor. For researchers and professionals in drug development and materials science, dN-bpy offers a practical solution for achieving homogeneous catalytic conditions, potentially leading to improved reaction efficiency and product yields. Further quantitative studies on its performance in a broader range of catalytic transformations would be beneficial to fully elucidate its potential.
References
Alkyl Chain Length: A Subtle Tweak with a Profound Impact on Bipyridine Ligand Performance
For researchers, scientists, and drug development professionals, the functionalization of bipyridine ligands is a critical aspect of designing metal complexes with tailored properties. Among the various modifications, the length of appended alkyl chains has emerged as a powerful yet subtle tool to modulate the performance of these ubiquitous ligands in a wide array of applications, from catalysis to medicine. This guide provides an objective comparison of how varying alkyl chain lengths influence the efficacy of bipyridine ligands, supported by experimental data and detailed methodologies.
The Double-Edged Sword of Lipophilicity and Steric Hindrance
The introduction of alkyl chains to a bipyridine scaffold primarily imparts two key physical properties: lipophilicity and steric bulk. The length of the alkyl chain dictates the extent of these effects, leading to significant consequences for the solubility, electronic properties, and reactivity of the corresponding metal complexes.
In biological applications, increasing the alkyl chain length enhances the lipophilicity of ruthenium(II) polypyridyl complexes. This property can improve cellular uptake and distribution, thereby influencing cytotoxicity.[1][2] For instance, a dramatic increase in cytotoxicity against breast adenocarcinoma cell lines has been observed when a methyl group on a phenanthroline ligand (a related polypyridyl ligand) was replaced with a C21 alkyl chain, reducing the half-maximal inhibitory concentration (IC50) from over 100 μM to as low as 11 μM.[1]
However, in the realm of catalysis, the steric hindrance introduced by bulky alkyl groups can have a more complex effect. While longer alkyl chains can enhance the solubility of the catalyst, they can also impede substrate access to the metal center, potentially lowering catalytic activity.[3] For example, in nickel-catalyzed cross-electrophile coupling reactions, catalysts with bulkier 6,6'-substituents on the bipyridine ligand exhibited lower turnover frequencies.[3]
Impact on Photophysical and Electrochemical Properties
The length of the alkyl chain can also subtly influence the photophysical and electrochemical properties of bipyridine-containing metal complexes, which is particularly relevant for applications in dye-sensitized solar cells (DSSCs) and photoredox catalysis.
While shorter alkyl chains (e.g., methyl or C10) often have a negligible effect on the metal-to-ligand charge transfer (MLCT) absorption and emission bands of Ru(II) complexes, longer chains (e.g., C21) can alter emission properties and the ability to photosensitize singlet oxygen.[2] In the context of DSSCs, the introduction of long alkyl chains, such as hexyl or dodecyl groups, can be advantageous. These chains can act as an insulating layer, preventing the redox mediator from approaching the semiconductor surface and thus reducing charge recombination, which can improve the overall photovoltaic performance.[4][5]
The redox properties of metal complexes are also sensitive to ligand modifications. While the core redox activity is often centered on the metal or the bipyridine's π-system, alkyl groups can induce slight shifts in redox potentials.[6][7][8] However, within a homologous series of complexes with varying alkyl chain lengths, the effect on the oxidation potential of the metal center is often minimal.[9]
Quantitative Data Summary
The following table summarizes key performance data from various studies, illustrating the impact of alkyl chain length on different aspects of bipyridine ligand performance.
| Application | Metal Complex | Ligand Modification | Key Performance Metric | Result | Reference |
| Biological Activity | Ruthenium(II) Polypyridyl Complex | C1 methyl vs. C21 alkyl chain | Cytotoxicity (IC50) against MCF-7 cells | > 100 µM (C1) vs. 11 µM (C21) | [1] |
| Dye-Sensitized Solar Cells | Ruthenium(II) Terpyridyl Complex | No alkyl chain vs. C6 vs. C16 alkyl chain | Photovoltaic Performance | C16 showed better performance than C6 and no alkyl chain | [4] |
| Catalysis | Nickel(II) Bipyridine Complex | 6-Me-bpy vs. 6,6'-Me2-bpy | Catalytic Activity (Turnover Frequency) | Lower turnover frequencies observed for the more sterically hindered 6,6'-disubstituted ligand | [3] |
| Photophysics | Iridium(III) Bipyridine Complex | C12 vs. C15 vs. C19 alkyl chain | Oxidation Potential (Ir3+/4+) | Little variation in oxidation potential as a function of alkyl chain length | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to evaluate the performance of bipyridine ligands with varying alkyl chain lengths.
Synthesis and Characterization of Alkyl-Substituted Bipyridine Ligands
A general method for synthesizing 4,4'-dialkyl-2,2'-bipyridines involves the palladium-catalyzed cross-coupling of 4,4'-dibromo-2,2'-bipyridine (B104092) with alkyl Grignard reagents.
-
Materials: 4,4'-dibromo-2,2'-bipyridine, magnesium turnings, the appropriate alkyl bromide, [1,2-bis(diphenylphosphino)ethane]dichloronickel(II) (Ni(dppe)Cl2), anhydrous diethyl ether, and tetrahydrofuran (B95107) (THF).
-
Procedure:
-
The Grignard reagent is prepared by reacting magnesium turnings with the corresponding alkyl bromide in anhydrous diethyl ether.
-
A solution of 4,4'-dibromo-2,2'-bipyridine in anhydrous THF is prepared in a separate flask under an inert atmosphere.
-
A catalytic amount of Ni(dppe)Cl2 is added to the bipyridine solution.
-
The prepared Grignard reagent is then added dropwise to the bipyridine solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 12-24 hours).
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
-
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Evaluation of Cytotoxicity (MTT Assay)
The cytotoxicity of metal complexes is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the metal complexes for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT.
-
The cells are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated as the concentration of the complex that inhibits 50% of cell growth.
Visualizing the Workflow: From Ligand Synthesis to Performance Evaluation
The following diagram illustrates a typical experimental workflow for comparing the effects of alkyl chain length on bipyridine ligand performance.
Caption: Experimental workflow for comparing bipyridine ligand performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Alkyl Chain Length on the Photophysical, Photochemical, and Photobiological Properties of Ruthenium(II) Polypyridyl Complexes for Their Application as DNA-Targeting, Cellular-Imaging, and Light-Activated Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards the Development of Functionalized Polypyridine Ligands for Ru(II) Complexes as Photosensitizers in Dye-Sensitized Solar Cells (DSSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reversible Redox Ligand-Centered Reactivity in 2,6-Bisiminopyridine Aluminum Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redox properties of [Cp*Rh] complexes supported by mono-substituted 2,2′-bipyridyl ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01766H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Alkyl chain functionalised Ir( iii ) complexes: synthesis, properties and behaviour as emissive dopants in microemulsions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06764E [pubs.rsc.org]
Performance Showdown: 4,4'-Dinonyl-2,2'-bipyridine in Liquid vs. Ionic Liquid Electrolytes for Dye-Sensitized Solar Cells
A comprehensive analysis of 4,4'-Dinonyl-2,2'-bipyridine (DNB) as a key additive in dye-sensitized solar cells (DSSCs), comparing its performance in traditional liquid electrolytes versus advanced ionic liquid electrolytes. This guide provides researchers, scientists, and drug development professionals with a detailed comparison supported by available experimental data, focusing on performance, stability, and experimental protocols.
The quest for stable and efficient dye-sensitized solar cells (DSSCs) has led to extensive research into electrolyte composition. A crucial component of the electrolyte is the inclusion of nitrogen-containing additives to enhance photovoltaic performance. While 4-tert-butylpyridine (B128874) (4-TBP) has been a common choice, its reactivity with ruthenium-based dyes at elevated temperatures compromises long-term stability. As an alternative, this compound (DNB) has emerged as a promising candidate. This guide delves into the comparative performance of DNB in conventional liquid electrolytes and non-volatile ionic liquid electrolytes, with a focus on the stability of the widely used N719 dye.
Quantitative Performance Analysis
The primary advantage of employing DNB in an ionic liquid electrolyte lies in the significantly improved thermal stability of the photosensitizing dye. Experimental data has shown a stark contrast in dye degradation between the two electrolyte systems under thermal stress.
A key study directly compared the degradation of the N719 dye in both liquid and ionic liquid electrolytes containing DNB when subjected to a temperature of 80°C over an extended period. The results demonstrated a substantial improvement in dye stability in the ionic liquid medium. After 1000 hours, approximately 30% of the N719 dye degraded in the liquid electrolyte, whereas only 10% of the dye was lost in the ionic liquid electrolyte[1][2]. This enhanced stability is a critical factor for the long-term performance and commercial viability of DSSCs.
Table 1: N719 Dye Degradation with this compound (DNB) Additive
| Electrolyte Type | Temperature (°C) | Duration (hours) | N719 Dye Degradation (%) |
| Liquid Electrolyte | 80 | 1000 | ~30 |
| Ionic Liquid Electrolyte | 80 | 1000 | ~10 |
Table 2: Overall Power Conversion Efficiency of DSSCs with DNB
| Additive | Electrolyte Type | Power Conversion Efficiency (PCE) (%) |
| DNB | Liquid / Ionic Liquid | ~3.8 |
| 4-TBP (for comparison) | Not Specified | ~3.8 |
Experimental Protocols
The following sections outline typical experimental methodologies for the fabrication and characterization of DSSCs utilizing DNB in different electrolyte systems. These protocols are representative of standard practices in the field.
Fabrication of Dye-Sensitized Solar Cells
A typical fabrication process for a DSSC involves the preparation of a photoanode, a counter electrode, and the assembly of the cell with the electrolyte.
-
Photoanode Preparation :
-
A transparent conductive oxide (TCO) glass (e.g., FTO - Fluorine-doped Tin Oxide) is cleaned ultrasonically in a sequence of detergent, deionized water, and ethanol.
-
A compact blocking layer of TiO2 is often deposited on the FTO glass to prevent charge recombination.
-
A mesoporous layer of TiO2 nanoparticles is then deposited on the blocking layer, typically by screen printing or doctor-blading a TiO2 paste.
-
The TiO2 film is gradually heated (sintered) at high temperatures (e.g., 450-500°C) to ensure good electrical contact between the nanoparticles.
-
After cooling, the TiO2 electrode is immersed in a solution of the N719 dye (typically in a mixture of acetonitrile (B52724) and tert-butanol) for a specific duration to allow for dye adsorption.
-
-
Counter Electrode Preparation :
-
A second TCO glass is cleaned.
-
A thin catalytic layer of platinum is deposited on the conductive side of the TCO glass, for example, by spin-coating a solution of H2PtCl6 followed by thermal decomposition at around 400°C.
-
-
Cell Assembly and Electrolyte Injection :
-
The dye-sensitized TiO2 photoanode and the platinum counter electrode are assembled in a sandwich configuration, separated by a thin thermoplastic sealant (e.g., Surlyn).
-
The cell is sealed by heating the polymer frame.
-
The liquid or ionic liquid electrolyte containing this compound (DNB) and an iodine-based redox couple (I-/I3-) is introduced into the space between the electrodes through a pre-drilled hole in the counter electrode.
-
The hole is then sealed to prevent electrolyte leakage.
-
Performance Characterization
The photovoltaic performance of the fabricated DSSCs is typically evaluated under simulated sunlight.
-
Current-Voltage (I-V) Measurements :
-
The DSSC is illuminated with a solar simulator (e.g., AM 1.5G, 100 mW/cm2).
-
The current density and voltage are measured using a source meter.
-
From the I-V curve, the key photovoltaic parameters are determined: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
Dye Degradation Analysis :
-
To assess thermal stability, the fabricated cells are aged in an oven at a constant high temperature (e.g., 80°C) in the dark.
-
At specific time intervals, the cells are cooled to room temperature, and their I-V characteristics are measured.
-
The amount of dye remaining on the TiO2 electrode can be quantified by desorbing the dye in a basic solution and measuring its absorbance using a UV-Vis spectrophotometer. A more detailed analysis of degradation products can be performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)[1][2].
-
Visualizing the Comparison
The logical flow of comparing the performance of this compound in liquid versus ionic liquid electrolytes can be visualized as a structured experimental workflow.
Caption: Experimental workflow for comparing DNB in different electrolytes.
The core of the performance analysis hinges on a direct comparison of key metrics derived from these experimental steps.
References
A Comparative Guide to HPLC-UV/Vis Analysis of 4,4'-Dinonyl-2,2'-bipyridine Degradation Products
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet/Visible (HPLC-UV/Vis) detection for the analysis of 4,4'-Dinonyl-2,2'-bipyridine and its degradation products. Alternative analytical methodologies are also discussed to offer a broader perspective for researchers, scientists, and professionals in drug development and materials science.
Introduction
This compound is a crucial organic ligand, widely utilized in the synthesis of metal complexes for applications in catalysis, dye-sensitized solar cells, and organic light-emitting diodes. The long nonyl chains enhance its solubility in non-polar solvents and influence the physicochemical properties of its metal complexes. However, like many organic molecules, it is susceptible to degradation under various stress conditions such as exposure to light, heat, and oxidizing agents. Understanding the degradation profile is critical for assessing the stability and long-term performance of materials incorporating this ligand. HPLC-UV/Vis is a robust and widely accessible technique for monitoring the degradation of the parent compound and quantifying the formation of its byproducts.
Experimental Protocols
A forced degradation study is essential to generate and identify potential degradation products of this compound. The following protocols outline a typical forced degradation study and a subsequent HPLC-UV/Vis analysis method.
1. Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile (B52724) or methanol, at a concentration of 1 mg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Neutralize the solution with a suitable agent if necessary before HPLC analysis.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours. Also, reflux a solution of the compound (1 mg/mL in acetonitrile) for 24 hours.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in acetonitrile) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter, as per ICH guidelines.
2. Proposed HPLC-UV/Vis Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended due to the non-polar nature of the analyte.[1][2][3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient Elution:
-
0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Bipyridine compounds typically exhibit strong absorbance in the UV region. A detection wavelength of 280 nm is a good starting point, with a DAD being used to monitor the full UV-Vis spectrum to identify optimal wavelengths for different degradation products.
-
Data Presentation
The quantitative data obtained from the HPLC-UV/Vis analysis of the stressed samples can be summarized in a table. The following table is a hypothetical representation of expected results, where degradation products are postulated based on common degradation pathways of similar molecules (e.g., N-oxidation, alkyl chain oxidation).[4]
| Compound | Retention Time (min) | λmax (nm) | Purity (%) in Stressed Sample |
| This compound (Parent) | 18.5 | 282 | Varies |
| This compound N-oxide | 15.2 | 260, 295 | Present in oxidative stress |
| Hydroxylated this compound | 16.8 | 283 | Present in photo/thermal stress |
| Carboxylated this compound | 14.5 | 283 | Present in oxidative stress |
| This compound mono-dealkylated | 12.1 | 280 | Present in thermal stress |
Mandatory Visualization
Caption: Workflow for forced degradation and HPLC analysis.
Comparison with Alternative Methods
While HPLC-UV/Vis is a powerful technique, other methods can also be employed for the analysis of this compound and its degradation products.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV/Vis | Chromatographic separation followed by detection based on UV absorbance. | - Robust and reliable.- Widely available instrumentation.- Good for routine analysis and quantification of the parent compound and major degradation products with chromophores. | - May lack the sensitivity for trace-level impurities.- Structural elucidation of unknown degradation products is not possible without reference standards. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for detection and structural analysis. | - High sensitivity and selectivity.[5][6][7]- Capable of identifying and quantifying unknown degradation products by providing mass information.[5][6][7]- Provides structural information through fragmentation patterns.[5][6][7] | - Higher equipment cost and complexity.- Requires more specialized expertise for operation and data interpretation. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometry detection. | - High resolution for volatile and thermally stable compounds.[8][9]- Excellent for identifying volatile degradation products.[8][9] | - this compound and many of its likely degradation products are not sufficiently volatile and may require derivatization.[8]- Potential for thermal degradation of analytes in the injector port. |
| NMR Spectroscopy | Analysis based on the magnetic properties of atomic nuclei. | - Provides detailed and unambiguous structural information for the parent compound and isolated degradation products.- Can be used for quantitative analysis (qNMR). | - Lower sensitivity compared to chromatographic methods.- Requires isolation and purification of degradation products for detailed analysis, which can be challenging. |
References
- 1. Separation of 4,4’-Bipyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. jordilabs.com [jordilabs.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 6. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. pubs.acs.org [pubs.acs.org]
Stability Under Scrutiny: A Mass Spectrometry Comparison of 4,4'-Dinonyl-2,2'-bipyridine
In the landscape of coordination chemistry, the stability of ligands is a critical parameter influencing the performance and longevity of the resulting metal complexes. For researchers and drug development professionals, understanding the intrinsic stability of ligands such as 4,4'-Dinonyl-2,2'-bipyridine is paramount for designing robust and reliable systems. This guide provides a comparative analysis of the stability of this compound, investigated through the lens of mass spectrometry, and contextualized against other relevant bipyridine analogues.
While direct, comprehensive mass spectrometry studies on the stability of free this compound are not extensively documented in publicly available literature, this guide synthesizes information from studies on related bipyridine ligands and general principles of mass spectrometry to provide a predictive overview of its stability and fragmentation behavior.
Comparative Analysis of Bipyridine Ligands
The stability of a bipyridine ligand in the gas phase, as analyzed by mass spectrometry, is influenced by its structural features. The presence of long alkyl chains in this compound is expected to influence its fragmentation pattern under energetic conditions.
| Ligand | Molecular Weight ( g/mol ) | Key Structural Feature | Predicted Relative Stability |
| This compound | 408.66 | Two C9H19 alkyl chains | Moderate |
| 2,2'-Bipyridine | 156.18 | Unsubstituted aromatic core | High |
| 4,4'-Dimethyl-2,2'-bipyridine | 184.24 | Methyl group substitution | High |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | 268.40 | Bulky tert-butyl groups | High |
Table 1: Comparison of physical properties and predicted stability of selected bipyridine ligands. The predicted relative stability is inferred from general chemical principles, where the presence of long alkyl chains may provide more fragmentation pathways compared to the simple aromatic core.
Proposed Experimental Protocol for Stability Assessment
To rigorously assess the stability of this compound, a standardized protocol using Electrospray Ionization Mass Spectrometry (ESI-MS) is proposed. This method allows for the gentle ionization of the molecule, enabling the study of its intrinsic stability and its fragmentation under controlled energetic conditions.
Objective: To determine the fragmentation pattern and relative stability of this compound using ESI-MS with collision-induced dissociation (CID).
Materials:
-
This compound
-
HPLC-grade methanol
-
Formic acid
-
Mass spectrometer with ESI source and CID capabilities (e.g., Q-TOF or ion trap)
Procedure:
-
Sample Preparation: Prepare a 10 µM solution of this compound in methanol. To facilitate protonation, add 0.1% (v/v) formic acid.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min. Use positive ion mode.
-
Initial Mass Spectrum (MS1): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Collision-Induced Dissociation (MS/MS): Select the [M+H]⁺ ion for fragmentation. Systematically increase the collision energy (e.g., in steps of 5-10 eV) to induce fragmentation.
-
Data Analysis: Record the fragment ions produced at each collision energy. The energy at which 50% of the precursor ion has fragmented (CE50) can be used as a measure of stability.
Predicted Fragmentation Pathway
Based on the structure of this compound and established fragmentation mechanisms for long-chain alkyl-substituted aromatic compounds, a primary fragmentation pathway can be predicted. The long nonyl chains are the most likely sites for initial fragmentation.
A common fragmentation mechanism for long alkyl chains is β-cleavage , where the bond between the second and third carbon atom from the aromatic ring breaks, leading to the loss of a neutral alkene and the formation of a stable benzylic-type cation. Another possibility is cleavage at other points along the alkyl chain.
Concluding Remarks
The stability of this compound is a crucial factor for its application in catalysis and materials science. While direct experimental data on its mass spectrometric stability is limited, this guide provides a framework for its evaluation based on established principles and data from related compounds. The proposed experimental protocol offers a systematic approach to characterizing its stability and fragmentation patterns. The predicted fragmentation pathways, centered on the cleavage of the nonyl chains, provide a starting point for the interpretation of experimental data. Further studies employing the outlined methodologies are essential to build a comprehensive understanding of the stability of this important ligand.
A Comparative Guide to Electron-Donating vs. Electron-Withdrawing Bipyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
The electronic properties of ligands play a crucial role in tuning the behavior of metal complexes, influencing their stability, reactivity, and photophysical characteristics. Among the most versatile and widely studied classes of ligands are 2,2'-bipyridines (bpy), whose properties can be systematically modified by introducing substituents on the pyridine (B92270) rings. This guide provides a comparative analysis of bipyridine ligands functionalized with electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs), supported by experimental data and detailed protocols.
Electronic and Redox Properties: A Tale of Two Effects
The primary impact of substituents on a bipyridine ligand is the modulation of its electron density. EDGs (e.g., -CH₃, -OCH₃, -N(CH₃)₂) increase the electron density on the pyridine rings, while EWGs (e.g., -CF₃, -CO₂H, -NO₂) decrease it. This electronic perturbation has a profound and predictable effect on the redox potentials of the corresponding metal complexes.
Electron-Donating Groups (EDGs):
-
Increase the energy of the ligand's highest occupied molecular orbital (HOMO).
-
Strengthen the ligand's σ-donating capability.
-
Make the metal center more electron-rich, thus harder to reduce and easier to oxidize.
Electron-Withdrawing Groups (EWGs):
-
Lower the energy of the ligand's lowest unoccupied molecular orbital (LUMO).[1]
-
Enhance the ligand's π-accepting capability.
-
Make the metal center more electron-poor, thus easier to reduce and harder to oxidize.[2]
These effects are clearly demonstrated in the electrochemical behavior of Ruthenium(II) and Rhenium(I) complexes, where a linear correlation between the electronic character of the substituents and the redox potentials is often observed.[1][3]
Comparative Redox Potential Data for Substituted Ru(II) and Re(I) Complexes
The following table summarizes the first reduction and oxidation potentials for a series of metal complexes featuring bipyridine ligands with various substituents. Data is presented to illustrate the general trend.
| Complex | Substituent (Group) | E₁/₂ (red) vs. Ag/AgCl | E₁/₂ (ox) vs. SCE | Reference(s) |
| [Ru(bpy)₂(4,4'-dmbpy)]²⁺ | -CH₃ (EDG) | -1.33 V | +1.26 V | [4] |
| [Ru(bpy)₃]²⁺ | -H (Neutral) | -1.26 V | +1.29 V | [4] |
| [Ru(bpy)₂(4,4'-dcbpy)]²⁺ | -CO₂H (EWG) | -1.09 V | +1.43 V | [2][4] |
| fac-[Re(4,4'-tBu₂-bpy)(CO)₃Cl] | -tBu (EDG) | -1.45 V | Not Reported | [3] |
| fac-[Re(bpy)(CO)₃Cl] | -H (Neutral) | -1.35 V | Not Reported | [3] |
| fac-[Re(4,4'-(CF₃)₂-bpy)(CO)₃Cl] | -CF₃ (EWG) | -1.05 V | Not Reported | [3] |
Abbreviations: dmbpy = 4,4'-dimethyl-2,2'-bipyridine; dcbpy (B11939525) = 4,4'-dicarboxy-2,2'-bipyridine; tBu₂-bpy = 4,4'-di-tert-butyl-2,2'-bipyridine.
Impact on Photophysical Properties
The electronic nature of bipyridine ligands significantly influences the photophysical properties of their metal complexes, particularly those of Ru(II) and Ir(III). These complexes often exhibit luminescence from metal-to-ligand charge transfer (MLCT) excited states.[5] By modifying the bipyridine ligand, the energy of the MLCT state can be tuned, thereby altering the emission wavelength.
-
EDGs raise the energy of the metal-centered orbitals more than the ligand-centered π* orbitals, leading to a smaller HOMO-LUMO gap and a red-shift (lower energy) in the emission spectrum.
-
EWGs lower the energy of the ligand-centered π* orbitals, increasing the HOMO-LUMO gap and causing a blue-shift (higher energy) in the emission.[1]
Comparative Photophysical Data for [Ir(ppy)₂(bpy-R)]⁺ Complexes
| Complex | Substituent (R) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Reference(s) |
| [Ir(ppy)₂(4,4'-tpbpy)]⁺ | -Tolyl (EDG) | 382, 462, 495 | 614 | 0.08 | [5] |
| [Ir(ppy)₂(4,4'-hpbpy)]⁺ | -OH (EDG) | 385, 464, 497 | 616 | 0.07 | [5] |
| [Ir(ppy)₂(4,4'-clpbpy)]⁺ | -Cl (EWG) | 380, 460, 492 | 608 | 0.10 | [5] |
| [Ir(ppy)₂(4,4'-cpbpy)]⁺ | -CO₂H (EWG) | 384, 463, 496 | 615 | 0.09 | [5] |
Abbreviations: ppy = 2-phenylpyridine; tpbpy = 4'-(4-tolyl)-6'-phenyl-2,2'-bipyridine; hpbpy = 4'-(4-hydroxyphenyl)-6'-phenyl-2,2'-bipyridine; clpbpy = 4'-(4-chlorophenyl)-6'-phenyl-2,2'-bipyridine; cpbpy = 4'-(4-carboxyphenyl)-6'-phenyl-2,2'-bipyridine.
Applications in Catalysis
The ability to tune the electronic properties of the metal center is critical in catalysis. In palladium-catalyzed cross-coupling reactions, for instance, electron-rich ligands can promote oxidative addition, while electron-poor ligands may facilitate reductive elimination.[6]
In the context of CO₂ reduction catalyzed by Re(I) or Mn(I) complexes, the ligand's electronics present a trade-off:
-
EDGs increase the catalyst's activity (turnover frequency) by making the reduced state more reactive towards CO₂.[7]
-
EWGs lower the overpotential required for the reduction but can decrease the turnover frequency.[7]
Catalytic Performance in CO₂ Reduction
| Catalyst | Substituent (Group) | Turnover Frequency (TOF) | Overpotential (η) | Reaction | Reference(s) |
| fac-[Re(4,4'-tBu₂-bpy)(CO)₃Cl] | -tBu (EDG) | Enhanced TOF | Increased η | Electrocatalytic | [7] |
| fac-[Re(4,4'-(CO₂Et)₂-bpy)(CO)₃Cl] | -CO₂Et (EWG) | Reduced TOF | Lowered η | Electrocatalytic | [7] |
Visualizing the Electronic Effects
The following diagrams illustrate the fundamental principles and workflows discussed.
Caption: Orbital energy modulation by EDGs and EWGs on bipyridine ligands.
Caption: Workflow for synthesis and analysis of functionalized bipyridine complexes.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific reaction conditions, solvents, and temperatures may vary.
Protocol 1: Synthesis of 4,4'-Disubstituted-2,2'-Bipyridine
This protocol is a general method for synthesizing symmetrically substituted bipyridines, often starting from a simpler bipyridine or pyridine precursor. A common method is the nickel-catalyzed homocoupling of a substituted 2-chloropyridine (B119429).[8]
-
Preparation of Precursor: Synthesize the required 2-chloro-4-substituted-pyridine. For example, 4-tert-butyl-2-chloropyridine can be formed by N-oxidation of 4-tert-butylpyridine (B128874) followed by reaction with POCl₃.[8]
-
Coupling Reaction: In an inert atmosphere glovebox, combine the 2-chloropyridine precursor, a nickel(II) catalyst (e.g., NiCl₂(DME)), and a reducing agent (e.g., manganese powder) in an appropriate solvent like dry THF.[8]
-
Reaction Execution: Heat the reaction mixture to reflux for a specified time (e.g., 12-24 hours) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: Cool the reaction, quench with an aqueous solution (e.g., ammonium (B1175870) hydroxide), and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography or sublimation to yield the final 4,4'-disubstituted-2,2'-bipyridine ligand.[8]
Protocol 2: Cyclic Voltammetry (CV)
Cyclic voltammetry is used to determine the redox potentials of the metal complexes.
-
Sample Preparation: Prepare a 1-2 mM solution of the metal complex in a suitable solvent (e.g., acetonitrile (B52724), CH₂Cl₂) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire or Ag/AgCl reference electrode.
-
Data Acquisition: Purge the solution with an inert gas (e.g., argon) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back at a set scan rate (e.g., 100 mV/s).
-
Data Analysis: Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible redox events by averaging the cathodic and anodic peak potentials. Potentials are often referenced against an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple.
Protocol 3: Photophysical Measurements
These experiments determine the absorption and emission properties of the complexes.
-
Sample Preparation: Prepare dilute solutions (micromolar concentrations) of the complex in a spectroscopic-grade solvent (e.g., degassed acetonitrile or dichloromethane).
-
UV-Vis Absorption: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λₘₐₓ) and molar absorptivity are determined.
-
Emission Spectroscopy: Excite the sample at a wavelength corresponding to an absorption maximum (typically the MLCT band) using a fluorometer. Record the emission spectrum to determine the wavelength of maximum emission (λₘₐₓ).
-
Quantum Yield Measurement: The luminescence quantum yield (Φ) is typically determined using a relative method. The integrated emission intensity of the sample is compared to that of a well-characterized standard (e.g., [Ru(bpy)₃]²⁺ in water) under identical conditions, correcting for differences in absorbance and solvent refractive index.
References
- 1. researchgate.net [researchgate.net]
- 2. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction [frontiersin.org]
- 4. Effects of electron withdrawing and donating groups on the efficiency of tris(2,2'-bipyridyl)ruthenium(II)/tri-n-propylamine electrochemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of 4,4'-Dinonyl-2,2'-bipyridine on the Thermal Stability of Ruthenium Dyes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term operational stability of dye-sensitized solar cells (DSSCs) is intrinsically linked to the thermal resilience of their core components, particularly the ruthenium-based dyes used for photosensitization. A critical factor influencing this stability is the composition of the electrolyte, where additives play a pivotal role. This guide provides a comparative analysis of 4,4'-Dinonyl-2,2'-bipyridine (DNB) as an additive to enhance the thermal stability of the widely used N719 ruthenium dye, benchmarking its performance against the conventional additive 4-tert-butylpyridine (B128874) (4-TBP) and other alternatives.
Comparative Thermal Stability of N719 Dye with Different Additives
The thermal degradation of the N719 ruthenium dye is a significant concern in DSSCs, especially at elevated operational temperatures. The addition of nitrogen-containing compounds to the electrolyte is a common strategy to mitigate this degradation. The following table summarizes the comparative performance of DNB and other additives in preserving the integrity of the N719 dye under thermal stress.
| Additive | Test Conditions | N719 Dye Integrity | Key Findings |
| This compound (DNB) | 80°C for 1000 hours (in ionic liquid electrolyte) | ~90% intact | The reaction rate between DNB and N719 is 10 times slower than with 4-TBP, significantly reducing thermal degradation.[1][2] |
| This compound (DNB) | 80°C for 1000 hours (in liquid electrolyte) | ~70% intact | While less effective than in an ionic liquid, DNB still offers substantial protection against dye degradation.[1][2] |
| 4-tert-butylpyridine (4-TBP) (Conventional) | 85°C for 1000 hours | 67% intact | 4-TBP is known to react with the N719 dye at elevated temperatures, leading to significant degradation. |
| 2,2'-bipyridine | 85°C for 1000 hours | 85% intact | Shows slower substitution of thiocyanate (B1210189) ligands in N719 compared to 4-TBP, resulting in reduced thermal degradation. |
| 1-methylbenzimidazole (MBI) | 85°C for 300 hours | 60% intact | While initially providing good cell efficiency, significant dye degradation is observed over a shorter period compared to DNB. |
| 2,6-lutidine (Sterically Hindered Pyridine) | 85°C | Lower thermal stability | Sterically hindered pyridines show less direct reaction with the dye but can lead to other degradation pathways involving iodide. |
It is noteworthy that DSSCs prepared with DNB demonstrated equivalent initial efficiencies of around 3.8% compared to those with 4-TBP, making it a viable alternative for enhancing thermal stability without compromising initial performance.[1][2]
Experimental Protocols
Synthesis of Z907 Dye (incorporating this compound ligand)
The Z907 dye, an amphiphilic ruthenium sensitizer, incorporates this compound as a ligand to enhance its stability. A general one-pot synthesis method is described below:
Materials:
-
Dimeric (p-cymol)-ruthenium(II)chloride
-
2,2'-bipyridine-4,4'-dicarboxylic acid
-
This compound
-
Thiocyanate salt (e.g., ammonium (B1175870) thiocyanate)
-
Appropriate solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
In a reaction vessel, combine dimeric (p-cymol)-ruthenium(II)chloride and 2,2'-bipyridine-4,4'-dicarboxylic acid in a suitable solvent.
-
Add this compound to the reaction mixture.
-
Heat the mixture under an inert atmosphere (e.g., Argon) to facilitate the ligand exchange reaction. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).
-
Once the formation of the intermediate complex is complete, add an excess of the thiocyanate salt to the reaction mixture.
-
Continue heating the reaction mixture until the synthesis of the Z907 dye is complete.
-
Cool the reaction mixture and purify the crude product using column chromatography on silica (B1680970) gel.
-
The final product is characterized by spectroscopic methods such as NMR, Mass Spectrometry, and UV-Vis spectroscopy.
A visual representation of the synthesis workflow is provided below.
Thermogravimetric Analysis (TGA) of Ruthenium Dyes
Thermogravimetric analysis is a crucial technique to evaluate the thermal stability of ruthenium dyes by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)
-
High-purity inert gas (e.g., Nitrogen or Argon)
-
Alumina or platinum crucibles
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the ruthenium dye powder into a clean, tared TGA crucible.
-
Instrument Setup:
-
Place the crucible containing the sample onto the TGA balance.
-
Set the purge gas (e.g., Nitrogen) to a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition and the temperature at which maximum weight loss occurs.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the fastest decomposition rates.
-
A logical diagram for the TGA experimental workflow is shown below.
Mechanism of Dye Degradation and the Protective Role of this compound
The primary degradation pathway for the N719 ruthenium dye at elevated temperatures involves the nucleophilic substitution of the thiocyanate (-NCS) ligands by components in the electrolyte, particularly pyridine-based additives. 4-tert-butylpyridine (4-TBP), a commonly used additive, can displace the thiocyanate ligands, leading to the formation of less efficient dye species and a subsequent decrease in the overall performance of the solar cell.
This compound (DNB) offers enhanced thermal stability through a combination of electronic and steric effects. The bidentate nature of DNB allows for a different coordination chemistry compared to the monodentate 4-TBP. Furthermore, the long nonyl chains on the bipyridine backbone create a steric hindrance, which is believed to impede the close approach of the DNB molecule to the ruthenium center, thereby slowing down the ligand substitution reaction.
The following diagram illustrates the degradation pathway of the N719 dye and the inhibitory effect of DNB.
References
Safety Operating Guide
Proper Disposal of 4,4'-Dinonyl-2,2'-bipyridine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4,4'-Dinonyl-2,2'-bipyridine is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring compliance with standard safety protocols and regulatory guidelines. Adherence to these procedures is essential to minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause skin, eye, and respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Quantitative Data for Hazard Assessment
| Parameter | Value | Reference / Source |
| Chemical Properties | ||
| Molecular Formula | C₂₈H₄₄N₂ | [1] |
| Molecular Weight | 408.67 g/mol | |
| Melting Point | 61-63 °C | [3] |
| Appearance | White to off-white crystalline powder | |
| Hazard Classification | ||
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Regulatory Disposal Reference | ||
| EPA Hazardous Waste Code (for Pyridine) | U196, D038 | EPA |
| Toxicity Characteristic Leaching Procedure (TCLP) Limit (for Pyridine) | 5.0 mg/L |
Disclaimer: The regulatory limits provided are for pyridine (B92270) and are for reference only. Disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous chemical waste.
Experimental Protocol for Waste Collection and Disposal
The primary and recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service. On-site chemical treatment or neutralization is not advised without a thoroughly validated and approved protocol from your institution's Environmental Health and Safety (EHS) department.
Step 1: Segregation and Containerization
-
Designate a Waste Container: Use a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste. The container should be made of glass or high-density polyethylene (B3416737) and have a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, indicate the approximate concentration and any other components in the waste mixture. Affix the appropriate hazard pictograms (e.g., irritant).
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.
Step 2: Collection of Waste
-
Solid Waste: Carefully transfer any unused or waste solid this compound into the designated hazardous waste container using a clean spatula. Avoid the creation of dust.
-
Solutions: If the compound is in a solution, carefully pour the solution into the designated liquid hazardous waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, filter paper, and gloves, must also be disposed of in the designated solid hazardous waste container.
Step 3: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Rinsate Collection: The rinsate from each rinse must be collected and transferred into the designated liquid hazardous waste container.
-
Final Disposal of Container: After triple rinsing and allowing the container to air dry in a fume hood, it can typically be disposed of as non-hazardous waste. However, always follow your institution's specific guidelines for the disposal of decontaminated chemical containers.
Step 4: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer.
-
Schedule Pickup: Arrange for a pickup of the hazardous waste by a licensed and approved chemical waste disposal contractor.
-
Documentation: Ensure all necessary waste manifest forms are completed accurately and signed by authorized personnel.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4,4'-Dinonyl-2,2'-bipyridine
Comprehensive Safety Protocol for 4,4'-Dinonyl-2,2'-bipyridine
Date of Compilation: December 21, 2025
This document provides essential safety and logistical information for the handling and disposal of this compound (CAS: 142646-58-0). The following procedures are designed to minimize risks and ensure the safety of laboratory personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The GHS classifications are summarized below.
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Recommendation | Standard | Notes |
| Hands | Chemical-resistant gloves. | EN 374 | Nitrile gloves are suitable for splash protection but should be changed immediately upon contact. For extended handling, consider thicker gloves such as butyl rubber or Viton, which generally offer better resistance to aromatic compounds. Always inspect gloves for integrity before use. |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. | ANSI Z87.1 / EN 166 | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation. |
| Respiratory | NIOSH-approved N95 respirator or equivalent. | NIOSH 42 CFR 84 / EN 149 | To be used when handling the powder outside of a certified chemical fume hood or glove box, or when dust generation is likely. |
| Body | Laboratory coat. | N/A | A chemically resistant apron or coveralls may be necessary for larger quantities. |
| Feet | Closed-toe shoes. | N/A |
Handling and Storage Procedures
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood or a glove box should be used when weighing or transferring the solid to minimize inhalation exposure.
Safe Handling Practices:
-
Read and understand the Safety Data Sheet (SDS) before working with the chemical.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Use a scoop or spatula for transferring the solid. Avoid creating dust.
-
Keep the container tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in the original, tightly sealed container.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Spill and Disposal Plan
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Section 2.
-
For small spills, carefully sweep up the solid material, avoiding dust generation. Place into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
For large spills, contact your institution's environmental health and safety department.
Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
The chemical and its container must be disposed of as hazardous waste. Do not dispose of down the drain or with general laboratory trash.
-
Contaminated PPE should also be disposed of as hazardous waste.
Experimental Workflow Visualization
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
